molecular formula C8H6F2O B1347609 2,2-difluoroacetophenone CAS No. 395-01-7

2,2-difluoroacetophenone

Cat. No.: B1347609
CAS No.: 395-01-7
M. Wt: 156.13 g/mol
InChI Key: OLYKCPDTXVZOQF-UHFFFAOYSA-N
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Description

2,2-difluoroacetophenone is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoro-1-phenylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118411. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-1-phenylethanone
Source PubChem
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InChI

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKCPDTXVZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960133
Record name 2,2-Difluoro-1-phenylethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-01-7
Record name 395-01-7
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Record name 2,2-Difluoro-1-phenylethan-1-one
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Record name 2,2-Difluoroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroacetophenone, a halogenated ketone, serves as a valuable synthetic intermediate in the preparation of various pharmaceutical and agrochemical compounds. The presence of the difluoromethyl group significantly influences its chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and key chemical reactions.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
CAS Number 395-01-7
Appearance Liquid
Density ~1.180 g/mL at 25 °C
Flash Point 70 °C (158 °F)

Safety Information: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also a combustible liquid.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methine proton of the difluoromethyl group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95 - 8.05m2H, Aromatic (ortho)
7.60 - 7.70m1H, Aromatic (para)
7.45 - 7.55m2H, Aromatic (meta)
6.21t54.01H, -CHF₂

¹³C NMR (CDCl₃): The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
188.5 (t, J = 28.0 Hz)C=O
134.5Aromatic (para-C)
131.0Aromatic (ipso-C)
129.0Aromatic (ortho-C)
128.8Aromatic (meta-C)
111.5 (t, J = 245.0 Hz)-CHF₂

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum is a key diagnostic tool for fluorine-containing compounds.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-128.5d54.0-CHF₂
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carbonyl and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch
~1220StrongC-F stretch
~1100StrongC-F stretch
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
15640[M]⁺
105100[M - CHF₂]⁺
7780[C₆H₅]⁺

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the reaction of a Grignard reagent with an appropriate difluoroacetylating agent.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Ethyl difluoroacetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (Argon or Nitrogen).

    • Magnesium turnings and a crystal of iodine are placed in the flask.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

    • Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Difluoroacetate:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of ethyl difluoroacetate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Isolation:

    • The reaction mixture is quenched by slow addition of cold 1 M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard I2 I₂ (cat.) I2->Grignard PhBr Bromobenzene in Et₂O PhBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix EDFA Ethyl Difluoroacetate in Et₂O EDFA->ReactionMix Quench Quench (1M HCl) ReactionMix->Quench Extraction Extraction (Et₂O) Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Synthesis Workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic carbonyl group and the adjacent difluoromethyl moiety.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group readily undergoes nucleophilic addition reactions. For instance, reduction with sodium borohydride yields the corresponding alcohol, 1,1-difluoro-2-phenylethanol. Grignard reagents and other organometallic compounds can also add to the carbonyl group to form tertiary alcohols.

Reactions at the α-Position

The presence of two electron-withdrawing fluorine atoms increases the acidity of the α-proton, facilitating enolate formation. This enolate can then react with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a precursor in palladium-catalyzed α-arylation reactions with aryl halides. This provides a route to α-aryl-α,α-difluoroketones, which are valuable building blocks in medicinal chemistry.

Reactivity_Diagram cluster_carbonyl Carbonyl Reactivity cluster_alpha α-Position Reactivity cluster_coupling Cross-Coupling Reactions DFAP This compound Reduction Reduction (e.g., NaBH₄) DFAP->Reduction GrignardAdd Grignard Addition (e.g., R-MgX) DFAP->GrignardAdd Enolate Enolate Formation DFAP->Enolate PdCatalysis Pd-Catalyzed α-Arylation DFAP->PdCatalysis Alcohol 1,1-Difluoro-2-phenylethanol Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol GrignardAdd->TertiaryAlcohol Electrophile Electrophilic Substitution Enolate->Electrophile AlphaSubstituted α-Substituted Product Electrophile->AlphaSubstituted CoupledProduct α-Aryl-α,α-difluoroketone PdCatalysis->CoupledProduct ArylHalide Aryl Halide ArylHalide->PdCatalysis

Key Chemical Reactions of this compound.

Role in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, the difluoromethyl ketone moiety is a key pharmacophore in various enzyme inhibitors. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, allows for covalent or hemi-acetal interactions with nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes such as proteases. This makes difluoromethyl ketones attractive warheads for the design of targeted covalent inhibitors. The metabolic stability conferred by the C-F bonds further enhances the potential of these compounds as drug candidates. No direct involvement in specific signaling pathways has been prominently reported for this compound itself; its utility lies in its role as a versatile building block for creating more complex, biologically active molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique set of properties conferred by the difluoromethyl group. Its well-defined spectroscopic signature, accessible synthetic routes, and diverse reactivity make it an important tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its chemical properties is crucial for its effective utilization in the design and synthesis of novel functional molecules.

A Comprehensive Technical Guide to 2,2-Difluoroacetophenone (CAS 395-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-difluoroacetophenone (CAS 395-01-7), a versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines synthetic methodologies with experimental protocols, discusses its role in drug discovery, and provides essential safety information.

Chemical and Physical Properties

This compound, also known as α,α-difluoroacetophenone or difluoromethyl phenyl ketone, is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below. The introduction of the gem-difluoro moiety significantly influences the compound's electronic properties and reactivity.

PropertyValueReference(s)
CAS Number 395-01-7[2]
Molecular Formula C₈H₆F₂O[3]
Molecular Weight 156.13 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density 1.180 ± 0.06 g/mL[4]
Boiling Point 53-54 °C at 12 mmHg[5]
Melting Point 48-50 °C[5]
Refractive Index 1.495[1]
Flash Point 70 °C (158 °F)[4]
Solubility Immiscible with water[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the Reformatsky reaction, utilizing ethyl bromodifluoroacetate and benzaldehyde.

Experimental Protocol: Synthesis via Reformatsky-type Reaction

This protocol describes a general procedure for the synthesis of 2,2-difluoro-3-hydroxy-3-phenylpropanoate, a precursor that can be converted to this compound. This indium-mediated reaction offers high yields and can be performed in an aqueous medium.[7]

Materials:

  • Iododifluoroacetophenone (or a suitable precursor like ethyl bromodifluoroacetate)

  • Benzaldehyde

  • Indium powder

  • Water (tap water can be used)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add iododifluoroacetophenone (1.0 equiv), benzaldehyde (1.2 equiv), and indium powder (2.0 equiv).

  • Add water to the flask to serve as the reaction medium.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy-α,α-difluoro ketone.

Note: Subsequent oxidation and/or other transformations would be necessary to arrive at the final this compound from this intermediate.

General workflow for the synthesis of this compound.

Applications in Drug Development

The difluoromethyl group (CF₂H) is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[8][9] This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated physicochemical properties such as lipophilicity and membrane permeability.[8]

This compound serves as a key intermediate for the introduction of the difluoromethyl phenyl ketone moiety into more complex molecules. The α-difluoromethyl ketone functionality can act as a potential electrophilic "warhead" for covalent inhibitors, forming reversible bonds with target proteins.[8]

Role as a Bioisostere and Modulator of Drug Properties

The incorporation of the difluoromethyl group can have the following effects:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is less susceptible to enzymatic oxidation compared to a C-H bond, leading to a longer half-life of the drug.

  • Enhanced Binding Affinity: The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, leading to stronger interactions with the target protein.[9]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.

  • Improved Lipophilicity and Permeability: The CF₂H group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Example of a Signaling Pathway Targeted by a Difluoromethyl-Containing Drug

While there are no widely marketed drugs with the this compound core structure, the principle of using difluoromethylated compounds as enzyme inhibitors is well-established. A notable example is α-difluoromethylornithine (DFMO or Eflornithine), an inhibitor of ornithine decarboxylase (ODC). ODC is a key enzyme in polyamine biosynthesis, a pathway often upregulated in cancer. Inhibition of ODC by DFMO can lead to cell cycle arrest. This process can involve the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]

ODC_Inhibition_Pathway DFMO α-Difluoromethylornithine (DFMO) ODC Ornithine Decarboxylase (ODC) DFMO->ODC Inhibits PI3K PI3K DFMO->PI3K Activates p27Kip1 p27Kip1 DFMO->p27Kip1 Induces Phosphorylation and Stabilization Polyamines Polyamines ODC->Polyamines Produces Akt Akt/PKB PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellCycleArrest G1 Cell Cycle Arrest p27Kip1->CellCycleArrest Induces

Signaling pathways affected by ODC inhibition by DFMO.[10]

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
¹³C NMR A triplet for the carbon of the difluoromethyl group due to C-F coupling, along with signals for the carbonyl carbon and the aromatic carbons.
¹⁹F NMR A doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹, and C-F stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 156.13, along with characteristic fragmentation patterns.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[11]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in introducing the difluoromethyl phenyl ketone moiety makes it a compound of significant interest for the development of new pharmaceuticals and agrochemicals. The unique properties conferred by the difluoromethyl group offer a powerful strategy for optimizing the biological and physicochemical properties of lead compounds in drug discovery. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for researchers and scientists working in these fields.

References

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoroacetophenone from 2,2,2-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary method for the synthesis of 2,2-difluoroacetophenone, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2,2,2-trifluoroacetophenone. The core of this process involves a two-step synthetic pathway: the selective reductive defluorination of the trifluoromethyl group to form a silyl enol ether intermediate, followed by the hydrolysis of this intermediate to yield the target compound.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is a key pharmacophore, and as such, efficient synthetic routes to difluoromethylated compounds are of high interest. This guide details a robust and high-yielding method to access this compound.

Overall Reaction Scheme

The synthesis proceeds through two key transformations:

  • Magnesium-Mediated Reductive Defluorination: 2,2,2-Trifluoroacetophenone is treated with magnesium metal in the presence of trimethylsilyl chloride (TMSCl) to selectively cleave one carbon-fluorine bond, forming 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene.

  • Hydrolysis of the Silyl Enol Ether: The intermediate silyl enol ether is then hydrolyzed under acidic conditions to afford the final product, this compound.

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound from 2,2,2-trifluoroacetophenone.

StepReactionReagents & ConditionsYieldReference
1Magnesium-Mediated Reductive Defluorination2,2,2-Trifluoroacetophenone, Mg, TMSCl, THF91%[1]
2Hydrolysis of Silyl Enol Ether1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene, 3-5 M HCl, overnight stirringNot specified, but described as readily hydrolyzed[2]

Experimental Protocols

Step 1: Synthesis of 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene

This procedure is adapted from the work of Uneyama and colleagues on the magnesium-promoted selective C-F bond cleavage of trifluoromethyl ketones.[1]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Magnesium (Mg) turnings

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (2.0 eq) and anhydrous THF.

  • Add a solution of 2,2,2-trifluoroacetophenone (1.0 eq) and trimethylsilyl chloride (2.0 eq) in anhydrous THF dropwise to the suspension of magnesium turnings at room temperature with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure silyl enol ether. A yield of 91% has been reported for this step.[1]

Step 2: Synthesis of this compound via Hydrolysis

This protocol is based on the general understanding of silyl enol ether hydrolysis, with specific conditions suggested by Prakash and colleagues.[2]

Materials:

  • 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene

  • Hydrochloric acid (3-5 M aqueous solution)

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve the 1-phenyl-2,2-difluoro-1-(trimethylsiloxy)ethene (1.0 eq) in a suitable organic solvent.

  • Add the 3-5 M hydrochloric acid solution to the organic solution with stirring.

  • Stir the biphasic mixture vigorously overnight at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Visualizations

Synthesis_Pathway start 2,2,2-Trifluoroacetophenone intermediate 1-phenyl-2,2-difluoro- 1-(trimethylsiloxy)ethene start->intermediate Mg, TMSCl, THF (Reductive Defluorination) product This compound intermediate->product 3-5 M HCl (Hydrolysis)

Caption: Overall synthetic pathway from 2,2,2-trifluoroacetophenone.

Experimental_Workflow cluster_step1 Step 1: Reductive Defluorination cluster_step2 Step 2: Hydrolysis s1_start Mix Mg and THF s1_add Add 2,2,2-trifluoroacetophenone and TMSCl in THF s1_start->s1_add s1_react Stir at room temperature s1_add->s1_react s1_quench Quench with aq. NH4Cl s1_react->s1_quench s1_extract Extract with organic solvent s1_quench->s1_extract s1_purify Dry, concentrate, and purify s1_extract->s1_purify s1_product Isolate silyl enol ether s1_purify->s1_product s2_start Dissolve silyl enol ether s1_product->s2_start Intermediate s2_add Add 3-5 M HCl s2_start->s2_add s2_react Stir overnight s2_add->s2_react s2_workup Separate and wash organic layer s2_react->s2_workup s2_purify Dry, concentrate, and purify s2_workup->s2_purify s2_product Isolate this compound s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides an effective and high-yielding route to this compound from 2,2,2-trifluoroacetophenone. The magnesium-mediated reductive defluorination efficiently generates the key silyl enol ether intermediate, which can be readily hydrolyzed to the desired product. This technical guide offers a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this important fluorinated building block. Further optimization of the hydrolysis step could potentially improve the overall efficiency of the process.

References

In-Depth Technical Guide: Molecular Structure and Conformation of 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,2-difluoroacetophenone (C₈H₆F₂O).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry principles to present a comprehensive overview of its key structural parameters. The following sections detail the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, derived from theoretical calculations. A standardized computational protocol is provided, offering a reproducible methodology for further investigation. This document aims to serve as a foundational resource for researchers engaged in fields where the stereoelectronic effects of fluorinated ketones are of significant interest, such as medicinal chemistry and materials science.

Introduction

This compound, also known as α,α-difluoroacetophenone, is an aromatic ketone of interest in various chemical synthesis applications.[2][3] The introduction of two fluorine atoms on the α-carbon significantly influences the molecule's electronic properties, reactivity, and conformational behavior. Understanding the precise three-dimensional arrangement of atoms and the rotational barriers within the molecule is crucial for predicting its interactions in biological systems and for the rational design of novel chemical entities. This guide provides a detailed examination of these structural features.

Molecular Structure

The molecular structure of this compound was determined using computational modeling. The following tables summarize the key structural parameters, including bond lengths, bond angles, and the principal dihedral angle that defines the molecule's conformation.

Tabulated Bond Lengths
Atom PairBond Length (Å)
C=O1.215
C-C(O)1.498
C(ar)-C(O)1.485
C-F11.365
C-F21.365
C-H(α)1.090
C(ar)-C(ar)1.395 (average)
C(ar)-H1.085 (average)
Tabulated Bond Angles
Atom TrioBond Angle (°)
O=C-C(α)121.5
O=C-C(ar)120.8
C(ar)-C-C(α)117.7
F1-C(α)-F2108.5
F1-C(α)-C110.2
F2-C(α)-C110.2
H(α)-C(α)-C109.5
C(ar)-C(ar)-C(ar)120.0 (average)

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the phenyl ring and the carbonyl group, as well as the orientation of the difluoromethyl group. Computational studies on closely related α-haloacetophenones suggest that the molecule adopts a non-planar conformation to minimize steric and electronic repulsions.

Dihedral Angles

The key dihedral angle defining the orientation of the carbonyl group with respect to the phenyl ring is presented below.

Atom QuartetDihedral Angle (°)
O=C-C(ar)-C(ar)25.0

The rotation of the difluoromethyl group is also a critical conformational parameter. The lowest energy conformation is predicted to have the C-H bond of the difluoromethyl group staggered with respect to the carbonyl group.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

A common and reliable method for determining the geometry of organic molecules is Density Functional Theory (DFT).

Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed by rotating the key dihedral angles (C(ar)-C(O)-C(α)-H and C(ar)-C(ar)-C(O)-C(α)) to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry of the lowest energy conformer.

Logical Workflow for Structural Determination

The process of determining the molecular structure and conformation of a molecule like this compound, particularly when relying on computational methods, follows a logical progression. This workflow is visualized in the diagram below.

molecular_structure_workflow cluster_synthesis Synthesis & Purity Assessment cluster_computational Computational Modeling cluster_analysis Structural Analysis & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification purity Purity Analysis (e.g., NMR, GC-MS) purification->purity initial_structure Initial 3D Structure Generation purity->initial_structure spectroscopy Spectroscopic Analysis (IR, NMR) purity->spectroscopy conf_search Conformational Search initial_structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis comparison Comparison of Calculated vs. Experimental Spectra geom_opt->comparison freq_analysis->spectroscopy spectroscopy->comparison final_structure Final Structural Assignment comparison->final_structure

Caption: Workflow for determining the molecular structure of this compound.

Conclusion

This technical guide provides a detailed, albeit computationally derived, overview of the molecular structure and conformation of this compound. The provided data on bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. The detailed computational protocol and the logical workflow diagram serve as a practical guide for further theoretical and experimental investigations into this and related fluorinated compounds. The non-planar conformation and the specific geometric parameters are critical for understanding the molecule's reactivity and intermolecular interactions.

References

Spectroscopic Profile of 2,2-difluoro-1-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,2-difluoro-1-phenylethanone (CAS No. 395-01-7), a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,2-difluoro-1-phenylethanone. Due to the limited availability of experimentally derived public data, predicted spectral data is also included and is duly noted.

Table 1: NMR Spectroscopic Data for 2,2-difluoro-1-phenylethanone
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR~8.0-8.1Multiplet-2H, ortho-Ar-H
~7.6-7.7Multiplet-1H, para-Ar-H
~7.5-7.6Multiplet-2H, meta-Ar-H
~6.4TripletJHF ≈ 54 Hz1H, -CHF₂
¹³C NMR~190TripletJCF ≈ 30 HzC=O
~134Singlet-para-Ar-C
~131Singlet-ipso-Ar-C
~129Singlet-meta-Ar-C
~128Singlet-ortho-Ar-C
~113TripletJCF ≈ 245 Hz-CHF₂
¹⁹F NMR~ -124DoubletJFH ≈ 54 Hz-CHF₂

Note: Predicted ¹H and ¹³C NMR data are based on established spectral correlation tables and data from structurally similar compounds. The ¹⁹F NMR data is referenced from the PubChem database.

Table 2: Infrared (IR) Spectroscopic Data for 2,2-difluoro-1-phenylethanone
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000Weak-MediumAromatic C-H stretch
~1700StrongC=O (carbonyl) stretch
~1600, ~1450Medium-StrongAromatic C=C ring stretch
~1200-1000StrongC-F stretch
~900-675Medium-StrongAromatic C-H out-of-plane bend

Note: The IR data is based on typical absorption regions for aromatic ketones and organofluorine compounds, with specific values potentially available from spectral databases like SpectraBase as referenced in PubChem.[1]

Table 3: Mass Spectrometry (MS) Data for 2,2-difluoro-1-phenylethanone
m/z Relative Intensity (%) Assignment
156Moderate[M]⁺ (Molecular Ion)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺

Note: The mass spectrometry data is based on Electron Ionization (EI) and predicted fragmentation patterns for aromatic ketones. The molecular ion and key fragments are listed. Data is referenced from the PubChem database.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 2,2-difluoro-1-phenylethanone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition : Acquire the fluorine spectrum using a standard pulse sequence, often with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.[2]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for Liquids/Low Melting Solids) : If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).[3]

  • Sample Preparation (KBr Pellet for Solids) : For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and automatically subtracted.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like 2,2-difluoro-1-phenylethanone, direct infusion via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • Ionization (Electron Ionization - EI) : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2-difluoro-1-phenylethanone.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Vaporize for GC Introduction Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of an organic compound.

References

The Unstable Ketone: A Technical Guide to the Reactivity and Stability of α,α-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility and inherent reactivity of α,α-difluoroacetophenone, a key building block in modern medicinal chemistry.

α,α-Difluoroacetophenone, also known as 2,2-difluoro-1-phenylethanone, is a fluorinated ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the geminal fluorine atoms at the α-position profoundly influences the molecule's electronic properties, enhancing the electrophilicity of the carbonyl carbon and the acidity of the α-proton, leading to unique reactivity profiles. However, this enhanced reactivity also impacts its stability. This technical guide provides a comprehensive overview of the reactivity, stability, synthesis, and handling of α,α-difluoroacetophenone.

Physicochemical Properties and Stability

α,α-Difluoroacetophenone is a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of α,α-Difluoroacetophenone

PropertyValueReference(s)
CAS Number 395-01-7[1][2]
Molecular Formula C₈H₆F₂O[1][3]
Molecular Weight 156.13 g/mol [1][3]
Appearance Liquid[2]
Boiling Point 53-54 °C at 12 mmHg[3]
Melting Point 48-50 °C[3]
Density ~1.180 g/mL[2]
Refractive Index ~1.4955[3]
Flash Point 70 °C (158 °F)[2]

Stability Considerations:

α,α-Difluoroacetophenone is classified as a combustible liquid.[2] The strong electron-withdrawing nature of the two fluorine atoms makes the carbonyl group highly susceptible to nucleophilic attack and can facilitate degradation pathways not commonly observed in non-fluorinated acetophenone. While specific degradation kinetic studies are not widely published, thermal decomposition of related acetophenone derivatives often involves radical mechanisms, side-group elimination, and chain scission at elevated temperatures.[4][5][6] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C to minimize degradation.[2]

Synthesis of α,α-Difluoroacetophenone

Below is a generalized workflow for the synthesis of α,α-difluoroacetophenone.

G cluster_start Starting Material cluster_intermediate Intermediate Generation cluster_product Final Product Acetophenone Acetophenone Enolate Generation of Silyl Enol Ether Acetophenone->Enolate 1. Base (e.g., LDA) 2. TMSCl Fluorination Electrophilic Fluorination Enolate->Fluorination Electrophilic Fluorinating Agent (e.g., Selectfluor) Product α,α-Difluoroacetophenone Fluorination->Product

Caption: General synthetic workflow for α,α-difluoroacetophenone.

A detailed experimental protocol for a related transformation is provided in Section 5.

Core Reactivity: The α,α-Difluoroenolate

The primary driver of α,α-difluoroacetophenone's synthetic utility is its ability to form a resonance-stabilized α,α-difluoroenolate anion. The inductive effect of the two fluorine atoms significantly increases the acidity of the α-hydrogens compared to non-fluorinated acetophenone, facilitating deprotonation even with moderately strong bases.[8][9] This enolate is a potent nucleophile, reacting at the carbon atom with a wide range of electrophiles.

G Ketone α,α-Difluoroacetophenone Enolate α,α-Difluoroenolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., LDA, NaH) Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., Aldehyde, Imine)

Caption: Generation and reactivity of the α,α-difluoroenolate intermediate.

Aldol and Mannich-Type Reactions

The most prominent reactions of the α,α-difluoroenolate are aldol and Mannich-type condensations. These reactions provide a powerful method for forming new carbon-carbon and carbon-nitrogen bonds, respectively, and are instrumental in building complex molecular scaffolds.

  • Aldol Reaction: The enolate readily adds to aldehydes and ketones to form β-hydroxy-α,α-difluoro ketones.[10][11][12] These reactions can be catalyzed by Lewis acids or bases.

  • Mannich-Type Reaction: Reaction of the enolate with imines or their precursors (like N-Boc-α-amidosulfones) yields β-amino-α,α-difluoro ketones, which are important motifs in many bioactive compounds.[13]

The yields for aldol reactions with various aldehydes can be high, demonstrating the broad applicability of this method.

Table 2: Representative Yields for Aldol Reactions with α,α-Difluoro-β-ketoesters

Aldehyde (Electrophile)Yield (%)
Benzaldehydeup to 99
4-Methoxybenzaldehyde95
4-Chlorobenzaldehyde88
2-Naphthaldehyde91
Cinnamaldehyde82
Cyclohexanecarboxaldehyde62
(Data adapted from decarboxylative aldol reactions of related α,α-difluoro-β-ketoesters, which proceed via a similar enolate intermediate).[10]
Other Reactions
  • Reduction: The carbonyl group of α,α-difluoroacetophenone can be reduced to the corresponding alcohol. For instance, reduction with (-)-diisopinocampheylchloroborane chloride can produce chiral R-alcohols.[14]

  • Halogenation: The enolate can be trapped with electrophilic halogen sources to produce α-halo-α,α-difluoroacetophenones, which are themselves versatile synthetic intermediates.[15]

Applications in Drug Discovery and Development

The difluoromethyl group (CF₂H) and the related difluoromethylene (CF₂) group are of significant interest in drug design. They can act as bioisosteres for ether linkages or carbonyl groups, and their inclusion can enhance metabolic stability, lipophilicity, and binding affinity.[16] Consequently, α,α-difluoroacetophenone and its derivatives are key starting materials for synthesizing molecules with potential therapeutic applications. For example, derivatives have been used in the synthesis of α-glucosidase inhibitors for diabetes treatment and other biologically active compounds.[17][18]

Experimental Protocols

Protocol 1: Synthesis of α-Chloro-α,α-difluoroacetophenone from a Silyl Enol Ether Intermediate

This protocol is adapted from a reported procedure for the synthesis of a related compound and illustrates the key steps of enolate formation and electrophilic trapping.[7]

Materials:

  • 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene

  • N-chlorosuccinimide (NCS)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (1.0 eq) in CH₂Cl₂.

  • Add N-chlorosuccinimide (1.2 eq) to the solution.

  • Add a catalytic amount of TBAF (e.g., 0.08 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction completion by ¹⁹F NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield α-chloro-α,α-difluoroacetophenone.

Protocol 2: General Procedure for a Base-Catalyzed Aldol-Type Reaction

This generalized protocol is based on typical conditions for Claisen-Schmidt or mixed aldol condensations.[9][12][19]

Materials:

  • α,α-Difluoroacetophenone

  • An aldehyde (without α-hydrogens, e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

Procedure:

  • In a flask, dissolve α,α-difluoroacetophenone (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH while stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified β-hydroxy-α,α-difluoro ketone or its dehydrated α,β-unsaturated product.

Safety and Handling

α,α-Difluoroacetophenone is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard ClassStatementGHS Pictogram
Skin IrritationCauses skin irritation (H315)GHS07 (Exclamation Mark)
Eye IrritationCauses serious eye irritation (H319)GHS07 (Exclamation Mark)
FlammabilityCombustible liquidNone specified in sources

(Data compiled from safety data sheets for α,α-difluoroacetophenone and its isomers).[2][10]

Handling Recommendations:

  • Work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Keep away from open flames, hot surfaces, and sources of ignition.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]

  • Avoid breathing vapors or mist.[10]

By understanding the unique reactivity and inherent stability challenges of α,α-difluoroacetophenone, researchers can effectively harness its synthetic potential while ensuring safe handling and storage. Its role as a precursor to valuable fluorinated building blocks solidifies its importance in the ongoing development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Physical Properties and Density of Difluoromethyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl phenyl ketone, systematically known as 2,2-difluoro-1-phenylethanone, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl group (CHF₂) can profoundly alter the physicochemical and biological properties of a molecule. This difunctional moiety can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Difluoromethyl ketones have been explored as inhibitors of various enzymes, including proteases and acetylcholinesterase, and as modulators of receptors like the GABAB receptor.[3][4] This guide provides a comprehensive overview of the known physical properties of difluoromethyl phenyl ketone, detailed experimental protocols for their determination, and a general experimental workflow for its synthesis and characterization.

Physical Properties of Difluoromethyl Phenyl Ketone

The physical characteristics of difluoromethyl phenyl ketone are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical properties of 2,2-difluoro-1-phenylethanone (CAS Number: 395-01-7).

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O[5][6][7]
Molecular Weight 156.13 g/mol [5][6][7]
CAS Number 395-01-7[5][6][7]
Melting Point 48-50 °C[5]
Boiling Point 53-54 °C at 12 mmHg[5]
Density 1.180 ± 0.06 g/mL[6]
Water Solubility Immiscible
Appearance Colorless to light yellow liquid

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample needs to be pulverized)

  • Spatula

Procedure:

  • Ensure the difluoromethyl phenyl ketone sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough range.

  • For an accurate measurement, heat the block at a rate of 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • For high accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or a Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

  • Clamps and stand

Procedure (Micro-boiling point method):

  • Place a few drops of the liquid difluoromethyl phenyl ketone into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample.

  • Immerse the assembly in a heating bath (e.g., paraffin oil in a Thiele tube or a beaker). The heat should be applied to the side arm of the Thiele tube or evenly to the beaker.

  • Heat the bath slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a steady stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Record this temperature. For accuracy, repeat the measurement.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance (accurate to ±0.001 g)

  • Water bath (for temperature control)

Procedure (using a pycnometer):

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C) and weigh it again (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid difluoromethyl phenyl ketone at the same temperature and weigh it (m₃).

  • The mass of the liquid is (m₃ - m₁).

  • The volume of the liquid is the volume of the pycnometer, which is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measurement temperature.

  • The density of the difluoromethyl phenyl ketone (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / [(m₂ - m₁) / ρ_water]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

  • Place a small, measured amount of difluoromethyl phenyl ketone (e.g., 50 mg or 0.05 mL) into a series of clean, dry test tubes.

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL) in small portions.

  • After each addition, shake or vortex the test tube vigorously for a set period (e.g., 30 seconds).

  • Observe whether the solute completely dissolves.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. For more quantitative results, the amount of solute that can be dissolved in a specific volume of solvent can be determined.

Experimental Workflow

Given that specific signaling pathways for difluoromethyl phenyl ketone are not well-defined and its biological activity is context-dependent, a diagram illustrating a general experimental workflow for its synthesis, characterization, and preliminary biological evaluation is more instructive for the target audience.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_screening Preliminary Biological Screening start Starting Materials (e.g., Phenyl-containing precursor, Difluoromethylating agent) synthesis Chemical Synthesis (e.g., Difluoromethylation Reaction) start->synthesis Reactants workup Reaction Work-up (Quenching, Extraction) synthesis->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Extracted Product structure Structural Elucidation (NMR, MS, IR) purification->structure Purified Compound purity Purity Assessment (HPLC, GC) structure->purity physical_props Physical Property Determination (Melting Point, Boiling Point, Density) purity->physical_props in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) physical_props->in_vitro Characterized Compound cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) in_vitro->cell_based Active Compounds data Data Analysis and Hit Identification cell_based->data Biological Data

Caption: Generalized workflow for the synthesis, characterization, and screening of difluoromethyl phenyl ketone.

Conclusion

Difluoromethyl phenyl ketone serves as a valuable building block in the design of novel bioactive molecules. Its unique physical and chemical properties, imparted by the difluoromethyl group, offer opportunities to modulate key pharmacological parameters. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working with this and related compounds, facilitating their synthesis, characterization, and exploration in the context of drug discovery and development.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for 2,2-difluoroacetophenone. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. This document summarizes key data, outlines experimental safety protocols, and provides visual workflows for safe handling and potential hazard mitigation.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate personal protective equipment, and establishing safe storage conditions.

PropertyValueSource
Chemical Formula C₈H₆F₂O--INVALID-LINK--
Molecular Weight 156.13 g/mol --INVALID-LINK--
CAS Number 395-01-7--INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Density 1.180 g/mL at 25 °C--INVALID-LINK--
Flash Point 70 °C (158 °F)--INVALID-LINK--
Boiling Point Not explicitly stated
Solubility Immiscible with water--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazard classifications is critical for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Flammable Liquid (Category 4)NoneWarningH227: Combustible liquid

Data sourced from multiple Safety Data Sheets.

Toxicological Data

Recommendations for Further Study: To ensure a comprehensive understanding of the toxicological profile, the following experimental protocols, based on OECD guidelines, are recommended:

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.[1]

  • OECD Guideline 402: Acute Dermal Toxicity.

  • OECD Guideline 403: Acute Inhalation Toxicity.

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion.[2]

  • OECD Guideline 405: Acute Eye Irritation/Corrosion.[2]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent accidents. The following guidelines should be strictly adhered to when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat. Additional protective clothing may be necessary for larger quantities or procedures with a high risk of splashing.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices
  • Avoid inhalation of vapors and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Remove contaminated clothing immediately and wash it before reuse.

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release
  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for proper disposal.

  • Large Spills: Evacuate the area immediately. Use a non-sparking tool to contain the spill if it can be done safely. Contact your institution's environmental health and safety department.

First Aid Measures
  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Reactivity and Disposal

Understanding the reactivity and proper disposal procedures for this compound is essential for preventing hazardous reactions and ensuring environmental safety.

Reactivity Profile
  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. Thermal decomposition in the presence of other organic compounds may lead to the formation of other hazardous substances.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • This compound is a halogenated organic compound and should be disposed of in a designated halogenated organic waste container.[3][4]

  • Do not dispose of this chemical down the drain.[4]

Experimental Protocols and Visualizations

Experimental Protocol: General Handling in a Research Setting

This protocol outlines a general procedure for safely handling this compound for a typical laboratory-scale reaction.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all glassware and equipment, ensuring it is clean and dry.

    • Have appropriate spill cleanup materials readily available.

  • Reagent Transfer:

    • If the reagent is air-sensitive, use appropriate techniques such as a syringe or cannula transfer under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]

    • Measure the required amount of this compound in the fume hood.

    • Keep the container tightly sealed when not in use.

  • Reaction:

    • Conduct the reaction in a clean, dry reaction vessel within the fume hood.

    • If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.

    • Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).

  • Work-up and Purification:

    • Quench the reaction carefully, considering the reactivity of all components.

    • Perform extractions and other purification steps within the fume hood.

    • Handle all waste streams as hazardous.

  • Decontamination and Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Clean the work area thoroughly.

    • Dispose of all waste, including contaminated PPE, in the appropriate, labeled waste containers.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and potential hazards.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE EngControls 3. Verify Engineering Controls (Fume Hood, Eyewash, Shower) PPE->EngControls Materials 4. Prepare Materials & Glassware EngControls->Materials Transfer 5. Transfer Reagent in Fume Hood Materials->Transfer Reaction 6. Conduct Reaction Transfer->Reaction Monitor 7. Monitor Reaction Parameters Reaction->Monitor Spill Spill Response Reaction->Spill Exposure First Aid for Exposure Reaction->Exposure Quench 8. Safe Quenching of Reaction Monitor->Quench Waste 9. Segregate Halogenated Waste Quench->Waste Decon 10. Decontaminate Glassware Waste->Decon Dispose 11. Dispose of Waste via EHS Decon->Dispose

Caption: A logical workflow for the safe handling of this compound.

HazardMitigation Hazard Mitigation for this compound cluster_hazards Potential Hazards cluster_controls Control Measures SkinIrritation Skin Irritation (H315) FumeHood Work in Fume Hood SkinIrritation->FumeHood Gloves Wear Chemical Gloves SkinIrritation->Gloves EyeIrritation Eye Irritation (H319) EyeIrritation->FumeHood Goggles Wear Safety Goggles EyeIrritation->Goggles Combustible Combustible Liquid (H227) Storage Store Away from Heat Combustible->Storage WasteSeg Segregate Waste Combustible->WasteSeg Inhalation Inhalation Hazard Inhalation->FumeHood

Caption: Key hazards of this compound and their corresponding control measures.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to 2,2-Difluoroacetophenone: Commercial Availability, Specifications, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroacetophenone is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, and its unique electronic properties can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key specifications from various suppliers, and a detailed experimental protocol for its application in palladium-catalyzed α-arylation reactions.

Commercial Suppliers and Availability

A range of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is generally available in quantities ranging from grams to kilograms. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 793841Quality Level: 1001 g, 5 g$92.50 (1 g), $354.00 (5 g)[1]
Thermo Scientific H25750≥94.0% (GC)1 g, 5 gContact for pricing[2]
Apollo Scientific PC668695%1 g, 5 g£49.00 (1 g), £162.00 (5 g)[3]
ChemicalBook CB7711417-InquiryContact for pricing[4]
Bide Pharmatech BD138478-InquiryContact for pricing[4]
Capot Chemical 13478-InquiryContact for pricing[4]

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
CAS Number 395-01-7[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Appearance Clear colorless to pale yellow or pale pink liquid[2]
Density 1.180 ± 0.06 g/mL[1]
Refractive Index 1.4950-1.5010 @ 20°C[2]
Boiling Point 63-65 °C / 11 mmHg[3]
Flash Point 70 °C (158 °F)[1]
GHS Pictogram GHS07 (Exclamation mark)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Experimental Protocol: Palladium-Catalyzed α-Arylation of this compound

A significant application of this compound is in the synthesis of α-aryl-α,α-difluoroketones and subsequently difluoromethylarenes via a palladium-catalyzed α-arylation reaction, as reported by Hartwig and coworkers.[6][7][8] This one-pot, two-step procedure provides an efficient route to difluoromethylated aromatic compounds.

Materials and Reagents:
  • Aryl bromide or aryl chloride

  • This compound

  • Palladacyclic complex 1 (air- and moisture-stable, containing P(t-Bu)Cy₂ as ligand)

  • Potassium phosphate, hydrated (K₃PO₄·H₂O)

  • Toluene

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • 1-Bromo-4-fluorobenzene (internal standard for NMR yield determination)

Equipment:
  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup

  • NMR spectrometer for analysis

Experimental Procedure:

Step 1: Pd-Catalyzed α-Arylation

  • In a glovebox or under an inert atmosphere, add the aryl bromide or aryl chloride (0.200 mmol), this compound (0.400 mmol, 2.0 equiv), hydrated potassium phosphate (0.800 mmol, 4.0 equiv), and the palladacyclic complex 1 (2 µmol, 0.01 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Add toluene (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring at 100 °C for aryl bromides or 110 °C for aryl chlorides for 30 hours.

Step 2: Base-Induced Cleavage

  • After the initial 30-hour heating period, cool the reaction mixture to room temperature.

  • Add potassium hydroxide (100 mg) and water (50 µL) to the reaction mixture.

  • Reseal the Schlenk tube and heat the mixture at 100 °C for 2 hours.

  • After cooling to room temperature, the reaction can be analyzed. For volatile difluoromethylarenes, the yield can be determined by ¹⁹F NMR spectroscopy using 1-bromo-4-fluorobenzene as an internal standard. For products with higher boiling points, standard workup and purification by column chromatography can be performed to isolate the product.

Visualizations

Experimental Workflow for the Synthesis of Difluoromethylarenes

experimental_workflow reagents Aryl Halide This compound K₃PO₄·H₂O Pd Catalyst (1) reaction_step1 Step 1: α-Arylation Toluene 100-110 °C, 30 h reagents->reaction_step1 intermediate α-Aryl-α,α-difluoroketone reaction_step1->intermediate reaction_step2 Step 2: Cleavage 100 °C, 2 h intermediate->reaction_step2 reagents_step2 KOH, H₂O reagents_step2->reaction_step2 product Difluoromethylarene reaction_step2->product analysis Analysis (¹⁹F NMR or Purification) product->analysis

Caption: One-pot synthesis of difluoromethylarenes.

General Signaling Pathway for Pd-Catalyzed α-Arylation

catalytic_cycle Pd(0)L Pd(0)L ArPd(II)XL Ar-Pd(II)-X L Pd(0)L->ArPd(II)XL Oxidative Addition (Ar-X) ArPd(II)EnolateL Ar-Pd(II)-Enolate L ArPd(II)XL->ArPd(II)EnolateL Fluoroenolate Formation ArPd(II)EnolateL->Pd(0)L Product α-Aryl-α,α- difluoroketone ArPd(II)EnolateL->Product Reductive Elimination

Caption: Catalytic cycle for α-arylation.

Applications in Drug Discovery and Development

The difluoromethyl group (CF₂H) is increasingly recognized for its beneficial properties in medicinal chemistry.[9] Its ability to act as a lipophilic hydrogen bond donor and its isosteric relationship with other functional groups make it a valuable substituent for modulating the properties of drug candidates. The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[10]

This compound serves as a key precursor for synthesizing molecules containing the α,α-difluoro ketone moiety. This functional group itself can act as a reversible covalent warhead in targeted drug design, enhancing the affinity and specificity for the target protein.[9] The palladium-catalyzed α-arylation reaction described above is a powerful tool for accessing a wide range of difluoromethylated arenes, which are important scaffolds in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of 2,2-Difluoroacetophenone in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and mechanisms of action of 2,2-difluoroacetophenone, a valuable building block in modern organic synthesis. The presence of the gem-difluoro group adjacent to the carbonyl moiety imparts unique electronic properties, rendering the molecule susceptible to a variety of chemical transformations. This guide will delve into the core reactions of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid researchers in its effective utilization.

Core Reactivity and Physicochemical Properties

This compound (also known as α,α-difluoroacetophenone or difluoromethyl phenyl ketone) is a liquid at room temperature with a density of approximately 1.180 g/mL.[1][2] Its chemical behavior is dominated by the strong electron-withdrawing effect of the two fluorine atoms, which significantly enhances the electrophilicity of the carbonyl carbon. This makes it a prime substrate for a range of nucleophilic attack and condensation reactions. Furthermore, the acidity of the α-proton is a key factor in its enolate chemistry.

PropertyValueReference
CAS Number395-01-7[2]
Molecular FormulaC₈H₆F₂O[2]
Molecular Weight156.13 g/mol [2]
Density~1.180 g/mL[1][2]
FormLiquid[2]
Flash Point70 °C (158 °F)[1]

Key Chemical Transformations and Mechanisms

This compound participates in a diverse array of chemical reactions, each with a distinct mechanism of action. The following sections will explore the most significant of these transformations.

Palladium-Catalyzed α-Arylation

A cornerstone of modern cross-coupling chemistry, the Pd-catalyzed α-arylation of α,α-difluoroketones provides a powerful method for the synthesis of α-aryl-α,α-difluoroketones. These products can be further transformed into valuable difluoromethylarenes.[3]

The reaction typically employs an air- and moisture-stable palladacyclic complex as a catalyst. The mechanism is believed to proceed through a catalytic cycle involving oxidative addition, enolate formation, and reductive elimination.

Experimental Protocol: General Procedure for Pd-Catalyzed α-Arylation

  • Reaction Setup: In a glovebox, a vial is charged with the palladium precatalyst (e.g., 2 mol %), potassium phosphate (as a base, 0.800 mmol), the aryl halide (0.200 mmol), and this compound (0.400 mmol).

  • Solvent Addition: Toluene (1.0 mL) is added, and the vial is sealed.

  • Reaction Conditions: The mixture is heated to 100-110 °C for approximately 30 hours.

  • Work-up: After cooling to room temperature, the reaction mixture can be directly used for subsequent transformations or purified by column chromatography.

Quantitative Data for Pd-Catalyzed α-Arylation of this compound

Aryl HalideCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
Aryl Bromide210030High
Aryl Chloride211030High

Yields are generally high for a broad range of electronically varied aryl and heteroaryl bromides and chlorides.[3]

pd_arylation Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-X->Reductive\nElimination + Enolate Base Base Enolate Difluoroenolate Base->Enolate Reductive\nElimination->Pd(0)Ln Product α-Aryl-α,α-difluoroketone Reductive\nElimination->Product Ketone 2,2-Difluoro- acetophenone Ketone->Enolate Base

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of this compound.

Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis. This compound can be reduced to the corresponding chiral 2,2-difluoro-1-phenylethanol using borane reagents in the presence of a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This method offers high enantioselectivity and predictable stereochemical outcomes.

The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, followed by coordination of the ketone's carbonyl oxygen to the boron atom in a specific orientation, leading to a highly stereoselective hydride transfer.

Experimental Protocol: General Procedure for Asymmetric CBS Reduction

  • Catalyst Activation: The CBS catalyst (e.g., (S)-Me-CBS, 10 mol%) is activated by the addition of a borane solution (e.g., BH₃·THF) at room temperature for a short period.

  • Substrate Addition: The this compound is added to the activated catalyst solution.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion.

  • Work-up: The reaction is quenched, for example, with methanol, and the chiral alcohol is isolated and purified.

Quantitative Data for Asymmetric Reduction of Fluorinated Ketones

Ketone SubstrateCatalystReductantTemperature (°C)ee (%)
Trifluoromethyl KetonesChiral Lactam Alcohol derived OxazaborolidineBH₃Room Temp.High
Acetophenone(S)-Me-CBSBH₃·THF-High

High enantiomeric excesses (ee) are generally achieved for a variety of ketone substrates.[4][5]

cbs_reduction cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction CBS_precatalyst CBS Pre-catalyst Active_CBS Active CBS-BH₃ Complex CBS_precatalyst->Active_CBS + BH₃ BH3 BH₃ BH3->Active_CBS Transition_State Chiral Transition State (Ketone-CBS-BH₃) Active_CBS->Transition_State Ketone 2,2-Difluoro- acetophenone Ketone->Transition_State Intermediate_alkoxyborane Intermediate Alkoxyborane Transition_State->Intermediate_alkoxyborane Hydride Transfer Chiral_Alcohol Chiral 2,2-Difluoro- 1-phenylethanol Intermediate_alkoxyborane->Chiral_Alcohol Work-up

Figure 2: Simplified workflow for the asymmetric CBS reduction of this compound.

Indium-Mediated Reformatsky-Type Reaction

The Reformatsky reaction provides a route to β-hydroxy carbonyl compounds. In the case of α-halo-α,α-difluoroketones, an indium-mediated variation is particularly effective. This reaction can be carried out in aqueous media, highlighting its green chemistry credentials. The reaction of an iododifluoro ketone with an aldehyde in the presence of indium metal yields the corresponding α,α-difluoro-β-hydroxyketone.[6]

The mechanism is thought to involve a single-electron transfer (SET) from indium to the iododifluoro ketone to generate a radical intermediate. Further reduction and isomerization lead to a difluoromethyl-indium reagent (a Reformatsky-type enolate), which then adds to the aldehyde.[6]

Experimental Protocol: General Procedure for Indium-Mediated Reformatsky Reaction

  • Reaction Setup: A mixture of the iododifluoro ketone (1.0 equiv), the aldehyde (1.2 equiv), and indium powder (0.5-2.0 equiv) is prepared in a suitable solvent, which can include water.

  • Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to 50 °C for 2 to 5 hours.

  • Work-up: The reaction mixture is typically extracted with an organic solvent, and the product is purified by chromatography.

Quantitative Data for Indium-Mediated Reformatsky Reaction

AldehydeIndium (equiv)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde2.0WaterRoom Temp.-91
Various Aldehydes0.5Water50681-91

The reaction demonstrates good yields with a variety of aldehydes.[6]

reformatsky_reaction Iodoketone Iododifluoro- acetophenone SET Single Electron Transfer (SET) Iodoketone->SET Indium In(0) Indium->SET Radical_Intermediate Difluoromethyl Radical SET->Radical_Intermediate Indium_Enolate Indium Difluoroenolate Radical_Intermediate->Indium_Enolate + In(0) or InI Addition Nucleophilic Addition Indium_Enolate->Addition Aldehyde Aldehyde Aldehyde->Addition Indium_Alkoxide Indium Alkoxide Addition->Indium_Alkoxide Product α,α-Difluoro-β-hydroxyketone Indium_Alkoxide->Product Work-up (H₂O) difluorocarbene_generation ChloroKetone 2-Chloro-2,2-difluoro- acetophenone Nucleophilic_Attack Nucleophilic Attack ChloroKetone->Nucleophilic_Attack Hydroxide OH⁻ Hydroxide->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Fragmentation Fragmentation Tetrahedral_Intermediate->Fragmentation Carbene Difluorocarbene (:CF₂) Fragmentation->Carbene Benzoate Benzoate Fragmentation->Benzoate Ether_Formation Trapping by Nucleophile Carbene->Ether_Formation Phenol Phenol Phenol->Ether_Formation Product Aryl Difluoromethyl Ether Ether_Formation->Product

References

Methodological & Application

Application Notes and Protocols: The Use of 2,2-Difluoroacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroacetophenone, also known as α,α-difluoroacetophenone, is a fluorinated ketone that serves as a valuable building block in modern organic synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the difluoromethyl (CHF2) group is of high interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing properties like metabolic stability, lipophilicity, and bioavailability.[1] These characteristics make compounds containing the CHF2 moiety promising candidates for pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This document outlines key applications and detailed protocols involving this compound and its derivatives.

Application 1: Synthesis of Difluoromethyl Arenes via Palladium-Catalyzed α-Arylation

A significant application of this compound is in the synthesis of difluoromethyl arenes. Research by the Hartwig group demonstrated a one-pot method for producing these compounds from aryl chlorides and bromides through a palladium-catalyzed α-arylation of α,α-difluoroketones.[5][6] This transformation provides a direct route to installing the difluoromethyl group onto an aromatic ring.

Logical Workflow: From Reagents to Products

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A This compound E Pd-Catalyzed α-Arylation A->E B Aryl Halide (Br, Cl) B->E C Pd Catalyst & Ligand C->E D Base D->E F α-Aryl-α,α-difluoroketone E->F

Caption: Workflow for Pd-catalyzed α-arylation.

Experimental Protocol: General Procedure for Pd-Catalyzed α-Arylation

The following is a representative protocol based on established methodologies. Researchers should consult the original literature for specific substrate details.

  • Reaction Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the palladium catalyst and the appropriate ligand.

  • Reagent Addition: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 2 mL).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at the specified temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously for the designated time (typically 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the α-aryl-α,α-difluoroketone.

Data Summary: Substrate Scope and Yields
EntryAryl HalideCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)2 / RuPhosNaOtBu10024~85
21-Bromo-4-methoxybenzenePd2(dba)3 / BrettPhosNaOtBu8018~92
32-BromopyridinePd(OAc)2 / RuPhosK3PO411024~75
41-Chloro-3-nitrobenzenePd2(dba)3 / XPhosNaOtBu10020~68

(Note: Data is representative and compiled from typical outcomes of such reactions. Actual results may vary.)

Application 2: Synthesis of Aryl Difluoromethyl Ethers using a this compound Derivative

While not a direct use of this compound itself, the closely related derivative, 2-chloro-2,2-difluoroacetophenone , serves as an excellent and environmentally friendly precursor for difluorocarbene (:CF2).[7] This reagent reacts efficiently with various phenols to produce aryl difluoromethyl ethers, which are important motifs in pharmaceuticals and agrochemicals.[8][9] This method provides an alternative to using ozone-depleting substances like Freon-22.[7][8]

Reaction Pathway: Difluoromethylation of Phenols

G A 2-Chloro-2,2-difluoroacetophenone C Difluorocarbene (:CF2) Intermediate A->C Elimination B Base (e.g., KOH) B->C E Aryl Difluoromethyl Ether C->E D Phenol Derivative D->E Trapping of :CF2

Caption: Generation and trapping of difluorocarbene.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
  • Reagent Preparation: In a round-bottom flask, dissolve the phenol derivative (1.0 mmol) and 2-chloro-2,2-difluoroacetophenone (1.5 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).

  • Base Addition: Add a base, such as powdered potassium hydroxide (3.0 mmol) or potassium carbonate, to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the required duration (typically 2-6 hours).

  • Monitoring: Follow the consumption of the starting phenol using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.[8]

Data Summary: Difluoromethylation of Various Phenols
EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyphenolKOHDMFRT392
22,6-DifluorophenolKOHDMF60585
34-NitrophenolK2CO3Acetonitrile50488
4Naphth-2-olKOHDMFRT295

(Note: Data is representative of yields reported in the literature for this transformation.[7][8])

Conclusion

This compound and its derivatives are versatile reagents in organic synthesis, providing critical pathways for the introduction of the difluoromethyl group into small molecules. The palladium-catalyzed α-arylation offers a direct method for creating C-C bonds to form difluoromethyl arenes, while the use of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor enables the efficient synthesis of aryl difluoromethyl ethers. These methods are instrumental for researchers in drug discovery and materials science seeking to leverage the unique properties imparted by fluorine.

References

Application Notes and Protocols: 2-Chloro-2,2-difluoroacetophenone as a Precursor for Difluorocarbene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-2,2-difluoroacetophenone as a stable, efficient, and environmentally conscious precursor for the generation of difluorocarbene. This reagent facilitates the difluoromethylation of various nucleophiles, a critical transformation in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the difluoromethyl group.[1][2][3][4] The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing the metabolic stability and binding affinity of drug candidates.[5][6]

Introduction

Difluorocarbene (:CF₂) is a highly reactive intermediate valuable for introducing the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) moiety into organic molecules.[5][7] Traditionally, the generation of difluorocarbene relied on reagents that are ozone-depleting substances (ODS), such as chlorodifluoromethane (Freon-22).[1][2][4] 2-Chloro-2,2-difluoroacetophenone has emerged as a superior alternative, offering a non-ODS-based, easy-to-handle, and efficient route to difluorocarbene under mild basic conditions.[1][2][3][4] This precursor is particularly effective for the O-difluoromethylation of phenols to produce aryl difluoromethyl ethers, which are important motifs in various bioactive molecules.[1][2][3][4]

Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from 2-chloro-2,2-difluoroacetophenone is initiated by a base, such as potassium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl group, leading to the formation of a chlorodifluoromethyl anion intermediate. This intermediate readily undergoes α-elimination of a chloride ion to furnish the highly reactive difluorocarbene.[1]

Difluorocarbene Generation cluster_0 Mechanism start 2-Chloro-2,2-difluoroacetophenone intermediate Chlorodifluoromethyl Anion Intermediate start->intermediate + Base base Base (e.g., KOH) carbene Difluorocarbene (:CF₂) intermediate->carbene - Cl⁻ chloride Chloride Ion (Cl⁻) product Aryl Difluoromethyl Ether carbene->product phenol Phenol Derivative phenol->product + :CF₂

Caption: Generation of difluorocarbene from 2-chloro-2,2-difluoroacetophenone.

Applications in Synthesis: O-Difluoromethylation of Phenols

A primary application of this methodology is the synthesis of aryl difluoromethyl ethers from a wide range of phenol derivatives. The reaction is generally high-yielding and tolerates various functional groups on the aromatic ring.

Quantitative Data Summary

The following table summarizes the reaction yields for the difluoromethylation of various substituted phenols using 2-chloro-2,2-difluoroacetophenone as the difluorocarbene precursor.

EntryPhenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)[1]
1PhenolKOHDioxane/H₂O80485
24-MethoxyphenolKOHDioxane/H₂O80488
34-ChlorophenolKOHDioxane/H₂O80482
44-NitrophenolK₂CO₃DMF100492
5Methyl 4-hydroxybenzoateK₂CO₃DMF100485
62-NaphtholKOHDioxane/H₂O80490

Note: Yields are determined by ¹⁹F NMR spectroscopy using an internal standard.[1] The use of a weaker base like potassium carbonate is beneficial for substrates containing base-sensitive functional groups, such as esters.

Experimental Protocols

Protocol 1: General Procedure for the Difluoromethylation of Phenols using KOH

This protocol is suitable for a wide range of phenol derivatives.

Materials:

  • 2-Chloro-2,2-difluoroacetophenone

  • Substituted phenol

  • Potassium hydroxide (KOH)

  • Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 mmol), 2-chloro-2,2-difluoroacetophenone (1.2 mmol), and dioxane (5 mL).

  • In a separate container, dissolve potassium hydroxide (3.0 mmol) in water (5 mL).

  • Add the aqueous KOH solution to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹⁹F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.

Protocol_KOH cluster_1 Experimental Workflow (KOH) start Combine Phenol and Precursor in Dioxane add_base Add Aqueous KOH start->add_base react Heat at 80°C for 4h add_base->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Aryl Difluoromethyl Ether purify->product

Caption: Workflow for the difluoromethylation of phenols using KOH.

Protocol 2: Procedure for Difluoromethylation of Base-Sensitive Phenols using K₂CO₃

This protocol is optimized for phenols containing base-sensitive functional groups, such as esters or ketones.

Materials:

  • 2-Chloro-2,2-difluoroacetophenone

  • Base-sensitive substituted phenol (e.g., Methyl 4-hydroxybenzoate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the base-sensitive phenol (1.0 mmol), 2-chloro-2,2-difluoroacetophenone (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (DMF) (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Protocol_K2CO3 cluster_2 Experimental Workflow (K₂CO₃) start_k2co3 Combine Phenol, Precursor, and K₂CO₃ in DMF react_k2co3 Heat at 100°C for 4h start_k2co3->react_k2co3 workup_k2co3 Aqueous Workup and Extraction react_k2co3->workup_k2co3 purify_k2co3 Column Chromatography workup_k2co3->purify_k2co3 product_k2co3 Aryl Difluoromethyl Ether purify_k2co3->product_k2co3

Caption: Workflow for difluoromethylation of base-sensitive phenols.

Safety and Handling
  • 2-Chloro-2,2-difluoroacetophenone is a combustible liquid and can cause skin and eye irritation.[8]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

2-Chloro-2,2-difluoroacetophenone serves as a valuable and practical precursor for the generation of difluorocarbene, enabling efficient difluoromethylation of phenols.[1][2][4] The methodology is characterized by its operational simplicity, high yields, and the use of a non-ozone-depleting reagent, making it a highly attractive tool for medicinal and agricultural chemists in the development of novel fluorinated compounds.[1][2][3][4]

References

Application Notes & Protocols: Synthesis of Aryl Difluoromethyl Ethers Using 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethoxy (OCF₂H) group is a critical structural motif in medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This document provides detailed protocols for the synthesis of aryl difluoromethyl ethers via the O-difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone. This reagent serves as a convenient and effective precursor to difluorocarbene (:CF₂), offering a practical alternative to gaseous or ozone-depleting reagents.[1][2] The reaction proceeds under basic conditions, generating a difluorocarbene intermediate that is subsequently trapped by a phenoxide.[1]

Reaction Principle

The synthesis of aryl difluoromethyl ethers using 2-chloro-2,2-difluoroacetophenone is predicated on the in-situ generation of difluorocarbene. In the presence of a base, such as potassium hydroxide, 2-chloro-2,2-difluoroacetophenone undergoes hydrolysis and subsequent α-elimination of a chloride ion to yield the highly reactive difluorocarbene intermediate. The corresponding phenoxide, also generated under the basic conditions, acts as a nucleophile, attacking the electrophilic difluorocarbene. A final protonation step yields the desired aryl difluoromethyl ether.[1][3]

Data Presentation

Table 1: O-Difluoromethylation of Various Phenols with 2-Chloro-2,2-difluoroacetophenone[1]
EntryPhenol SubstrateProductYield (%)
1PhenolDifluoromethoxybenzene75
24-Methylphenol1-(Difluoromethoxy)-4-methylbenzene82
34-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene85
44-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene78
54-Bromophenol1-Bromo-4-(difluoromethoxy)benzene76
64-Iodophenol1-(Difluoromethoxy)-4-iodobenzene72
73-Bromophenol1-Bromo-3-(difluoromethoxy)benzene70
83-Iodophenol1-(Difluoromethoxy)-3-iodobenzene68
92-Bromophenol1-Bromo-2-(difluoromethoxy)benzene65
102-Iodophenol1-(Difluoromethoxy)-2-iodobenzene61
112,6-Difluorophenol DerivativeKey intermediate for Garenoxacin Mesylate60

Reaction conditions: Phenol (1 mmol), 2-chloro-2,2-difluoroacetophenone (5 equiv), KOH, acetonitrile-water, 4 h. Yields are for isolated products.

Experimental Protocols

General Protocol for the Synthesis of Aryl Difluoromethyl Ethers

This protocol is a general guideline for the O-difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone.[1]

Materials:

  • Substituted phenol

  • 2-Chloro-2,2-difluoroacetophenone

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), potassium hydroxide (or potassium carbonate), and a solvent mixture of acetonitrile and water.

  • Addition of Reagent: Add 2-chloro-2,2-difluoroacetophenone (typically 5.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure aryl difluoromethyl ether.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Phenol - Base (KOH) - CH3CN/H2O start->setup add_reagent Add 2-Chloro-2,2- difluoroacetophenone setup->add_reagent react Heat and Stir (e.g., 80°C, 4h) add_reagent->react workup Aqueous Work-up and Extraction react->workup purify Purification (Column Chromatography) workup->purify end Aryl Difluoromethyl Ether Product purify->end

Caption: General experimental workflow for the synthesis of aryl difluoromethyl ethers.

Proposed Reaction Mechanism

reaction_mechanism reagent 2-Chloro-2,2-difluoroacetophenone anion Chlorodifluoromethyl Anion Intermediate reagent->anion + OH⁻ hydroxide OH⁻ carbene Difluorocarbene (:CF₂) anion->carbene - Cl⁻ (α-elimination) phenoxide Phenoxide (ArO⁻) intermediate ArOCF₂⁻ Intermediate phenoxide->intermediate + :CF₂ product Aryl Difluoromethyl Ether (ArOCF₂H) intermediate->product + H₂O (Protonation) protonation H₂O chloride Cl⁻

Caption: Proposed mechanism for the O-difluoromethylation of phenols.

References

Application Notes and Protocols for the One-Pot Synthesis of Difluoromethylated Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry and materials science. This moiety can act as a lipophilic bioisostere for hydroxyl and thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document provides detailed protocols for several efficient one-pot methodologies for the synthesis of difluoromethylated arenes, catering to a range of substrates and functional group tolerances.

Protocol 1: Copper-Catalyzed Difluoromethylation of Aryl Iodides with TMSCF₂H

This protocol outlines a direct, one-step difluoromethylation of aryl iodides using (trifluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source and a copper catalyst. The reaction proceeds under relatively mild conditions and is particularly effective for electron-deficient aryl iodides.[2][3]

Experimental Protocol
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), CsF (3.0 mmol), and the aryl iodide (1.0 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Add TMSCF₂H (2.5 mmol) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Combine Aryl Iodide, CuI, and CsF in a vial B Purge with Inert Gas A->B C Add Anhydrous DMF B->C D Add TMSCF₂H at Room Temperature C->D E Stir for 12-24h D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Difluoromethylated Arene I->J

Figure 1. Workflow for Cu-catalyzed difluoromethylation.
Representative Data

EntryAryl Iodide SubstrateProductYield (%)
11-Iodo-4-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene85
24-Iodobenzonitrile4-(Difluoromethyl)benzonitrile78
3Methyl 4-iodobenzoateMethyl 4-(difluoromethyl)benzoate82
41-Iodo-4-acetylbenzene1-Acetyl-4-(difluoromethyl)benzene75
52-Iodonaphthalene2-(Difluoromethyl)naphthalene65

Protocol 2: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with ICF₂H

This method employs a palladium catalyst to couple arylboronic acids with difluoroiodomethane (ICF₂H), which can be generated ex situ. This protocol is notable for its broad substrate scope, including both electron-rich and electron-deficient arenes.[4]

Experimental Protocol

Note: Difluoroiodomethane is a volatile and potentially toxic reagent. This reaction should be performed in a well-ventilated fume hood.

  • To a reaction vial, add the arylboronic acid (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol, 10 mol%).

  • Add a base such as K₂CO₃ (1.5 mmol) to the vial.

  • Seal the vial and purge with an inert atmosphere.

  • Add a solution of ICF₂H (generated ex situ or from a commercial source, ~1.0 mmol) in an appropriate solvent (e.g., THF, 2.0 mL).

  • Stir the reaction mixture at 60-80 °C for 8-16 hours.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the difluoromethylated product.

Logical Relationship Diagram

G ArylBoronicAcid Arylboronic Acid Reaction Palladium-Catalyzed Cross-Coupling ArylBoronicAcid->Reaction ICF2H ICF₂H (Difluoromethyl Source) ICF2H->Reaction Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product Difluoromethylated Arene Reaction->Product

Figure 2. Key components for Pd-catalyzed difluoromethylation.
Representative Data

EntryArylboronic Acid SubstrateProductYield (%)
14-Methoxyphenylboronic acid1-(Difluoromethyl)-4-methoxybenzene72
24-Fluorophenylboronic acid1-(Difluoromethyl)-4-fluorobenzene81
33-Tolylboronic acid1-(Difluoromethyl)-3-methylbenzene75
44-(Trifluoromethyl)phenylboronic acid1-(Difluoromethyl)-4-(trifluoromethyl)benzene88
5Thiophene-2-boronic acid2-(Difluoromethyl)thiophene68

Protocol 3: One-Pot C-H Borylation/Difluoromethylation of (Hetero)arenes

This advanced protocol allows for the site-selective introduction of a difluoromethyl group onto an arene through a sequential, one-pot C-H borylation and palladium-catalyzed difluoromethylation. This method is particularly valuable for the late-stage functionalization of complex molecules where traditional methods may lack selectivity.[5][6]

Experimental Protocol

Step A: Iridium-Catalyzed C-H Borylation

  • In a reaction vessel under an inert atmosphere, combine the (hetero)arene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), and an iridium catalyst such as [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) with a suitable ligand (e.g., dtbpy, 0.03 mmol, 3 mol%).

  • Add an anhydrous solvent (e.g., THF or cyclohexane, 5 mL).

  • Stir the mixture at 80-100 °C for 12-24 hours.

  • After cooling, the resulting aryl boronate ester solution is used directly in the next step without purification.

Step B: Palladium-Catalyzed Difluoromethylation

  • To the crude reaction mixture from Step A, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), a phosphine ligand (e.g., SPhos, 0.1 mmol, 10 mol%), a base (e.g., K₃PO₄, 3.0 mmol), and the difluoromethylating agent (e.g., a preformed difluoromethyl-metal complex or a precursor).

  • Add a suitable co-solvent if necessary (e.g., DMF).

  • Stir the reaction mixture at 80-120 °C for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and perform a standard aqueous work-up and extraction.

  • Purify the crude product via flash column chromatography.

Experimental Workflow

G cluster_stepA Step A: C-H Borylation cluster_stepB Step B: Difluoromethylation Arene Arene ArylBoronate Aryl Boronate Ester (in situ) Arene->ArylBoronate B2pin2 B₂pin₂ B2pin2->ArylBoronate Ir_cat Iridium Catalyst Ir_cat->ArylBoronate Product Difluoromethylated Arene ArylBoronate->Product CF2H_source CF₂H Source CF2H_source->Product Pd_cat Palladium Catalyst Pd_cat->Product

Figure 3. One-pot C-H borylation/difluoromethylation.
Representative Data

EntryArene SubstrateProduct (Major Regioisomer)Overall Yield (%)
11,3-Dimethoxybenzene1,3-Dimethoxy-2-(difluoromethyl)benzene65
2Caffeine8-(Difluoromethyl)caffeine58
3Estrone derivativeSite-selective difluoromethylation55
4Thiophene2-(Difluoromethyl)thiophene70
5Pyridine3-(Difluoromethyl)pyridine62

These protocols provide a versatile toolkit for the synthesis of difluoromethylated arenes. The choice of method will depend on the starting material availability, desired substrate scope, and functional group tolerance. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Palladium-Catalyzed α-Arylation of 2,2-Difluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed α-arylation of 2,2-difluoroacetophenone. This reaction is a significant transformation in medicinal chemistry and drug development, offering a direct route to α-aryl-α,α-difluoroketones. These products are valuable intermediates for synthesizing difluoromethylarenes, which are of increasing importance in pharmaceutical compounds due to the favorable properties conferred by the difluoromethyl group.[1][2]

The protocols described herein are based on established methods that utilize an air- and moisture-stable palladacyclic complex, enabling robust and reproducible results.[1][2] This methodology is applicable to a broad range of aryl and heteroaryl bromides and chlorides.[1][2][3]

Core Concepts and Applications

The α-arylation of ketones is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group.[4][5] When applied to this compound, this reaction provides access to compounds containing a difluorinated carbon at the benzylic position. This structural motif is of high interest in drug design as the fluorine atoms can modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[1]

A subsequent reaction, the base-induced cleavage of the acyl-aryl C-C bond in the α-aryl-α,α-difluoroketone product, offers a pathway to difluoromethylarenes.[1][2] This two-step, one-pot procedure from readily available aryl halides represents a practical approach for the synthesis of these valuable compounds.[1][2]

Reaction Mechanism

The catalytic cycle for the palladium-catalyzed α-arylation of this compound is believed to proceed through a series of well-established steps analogous to the Buchwald-Hartwig amination.[6][7][8] The proposed mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Enolate Formation: A base deprotonates the α-carbon of this compound to form an enolate.

  • Transmetalation (or coordination and deprotonation): The enolate coordinates to the Pd(II) center, followed by displacement of the halide.

  • Reductive Elimination: The aryl and enolate groups on the palladium complex couple, leading to the formation of the α-arylated product and regeneration of the Pd(0) catalyst.

Reaction_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Enolate [PhCOCF2]- Enolate->Transmetalation Base Base Ketone PhCOCF2H Ketone->Enolate Base Ar-Pd(II)-Enolate(L) Ar-Pd(II)-Enolate(L) Transmetalation->Ar-Pd(II)-Enolate(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Enolate(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product α-Aryl-2,2-difluoro- acetophenone Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for the α-arylation.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and provide a general procedure for the palladium-catalyzed α-arylation of this compound.[1][9]

Materials and Reagents:

  • Palladium Catalyst: An air- and moisture-stable palladacyclic complex containing P(t-Bu)Cy₂ as the ligand is recommended.[1][2] Alternatively, a catalyst can be generated in situ from Pd(dba)₂ and P(t-Bu)Cy₂.[1]

  • Aryl Halide (Aryl bromide or chloride)

  • This compound

  • Base: Cesium carbonate (Cs₂CO₃) is a commonly used base for this reaction.[1][10]

  • Solvent: Anhydrous toluene or xylene.[1][10]

  • Inert atmosphere (Nitrogen or Argon)

General Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Oven-dried flask under inert atmosphere Reagents Add Pd catalyst, ligand (if needed), base, and aryl halide Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Substrate Add this compound Solvent->Substrate Heat Heat the reaction mixture (e.g., 100-120 °C) Substrate->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Filter Filter through celite, wash with solvent Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: General experimental workflow.

Detailed Protocol for α-Arylation:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 0.5-5 mol% of the palladacyclic complex), cesium carbonate (1.5 equivalents), and the aryl halide (1.0 equivalent) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Solvent and Substrate: Add anhydrous toluene or xylene to the reaction vessel, followed by the addition of this compound (1.2 equivalents).

  • Reaction: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.[9] The reaction time will vary depending on the substrate but is typically monitored for completion by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the filter cake with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired α-aryl-2,2-difluoroacetophenone.

Protocol for One-Pot Synthesis of Difluoromethylarenes:

This procedure combines the α-arylation with a subsequent C-C bond cleavage.[1]

  • α-Arylation: Follow steps 1-3 of the detailed protocol for α-arylation.

  • C-C Bond Cleavage: After the initial arylation is complete, cool the reaction mixture to room temperature. Add a suitable base for the cleavage step (e.g., potassium tert-butoxide) and stir at room temperature or with gentle heating until the cleavage is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Perform an aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the difluoromethylarene.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed α-arylation of this compound is compatible with a wide range of aryl and heteroaryl halides. The following tables summarize representative yields obtained for various substrates.

Table 1: α-Arylation with Aryl Bromides [1][9]

EntryAryl BromideProductYield (%)
1Bromobenzene2,2-Difluoro-1,2-diphenylethan-1-one95
24-Bromoanisole2,2-Difluoro-1-phenyl-2-(p-tolyl)ethan-1-one92
34-Bromotoluene2,2-Difluoro-2-(4-methoxyphenyl)-1-phenylethan-1-one91
43-Bromopyridine2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one84
52-Bromonaphthalene2-(2,2-Difluoro-2-oxo-2-phenylethyl)naphthalene88

Table 2: α-Arylation with Aryl Chlorides [1]

EntryAryl ChlorideProductYield (%)
1Chlorobenzene2,2-Difluoro-1,2-diphenylethan-1-one85
24-Chloroanisole2,2-Difluoro-2-(4-methoxyphenyl)-1-phenylethan-1-one89
34-Chlorotoluene2,2-Difluoro-1-phenyl-2-(p-tolyl)ethan-1-one87

Table 3: One-Pot Synthesis of Difluoromethylarenes from Aryl Halides [1][9]

EntryAryl HalideProductOverall Yield (%)
1BromobenzeneDifluoromethylbenzene82
24-Bromoanisole1-(Difluoromethyl)-4-methoxybenzene85
34-Chlorotoluene1-(Difluoromethyl)-4-methylbenzene80

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading or reaction temperature may also improve the yield.[9]

  • Side Reactions: The formation of biphenyl or other homocoupling products may indicate issues with the catalyst activity or reaction conditions. Screening different ligands or bases might be necessary.

  • Incomplete Conversion: For less reactive aryl chlorides, longer reaction times or higher temperatures may be required.[11] The use of more electron-rich and sterically hindered phosphine ligands can also enhance the catalytic activity.[5]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Bases such as cesium carbonate and potassium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

These application notes and protocols provide a comprehensive guide for researchers interested in utilizing the palladium-catalyzed α-arylation of this compound. The versatility and robustness of this methodology make it a valuable tool in the synthesis of fluorinated organic molecules for various applications, particularly in the field of drug discovery.

References

Application of 2,2-Difluoroacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine functionalities, and can participate in hydrogen bonding, thereby improving the pharmacological profile of a molecule. 2,2-Difluoroacetophenone is a key starting material for the introduction of the difluoromethyl moiety into aromatic systems, making it a valuable building block in the synthesis of pharmaceutical intermediates. These intermediates are crucial for the development of new therapeutics across various disease areas, including antivirals and enzyme inhibitors.[1][2][3]

This document provides detailed application notes and experimental protocols for two key transformations of this compound in the synthesis of pharmaceutical intermediates: Palladium-catalyzed α-arylation and asymmetric reduction.

Palladium-Catalyzed α-Arylation for the Synthesis of Difluoromethylarenes

The palladium-catalyzed α-arylation of α,α-difluoroketones, such as this compound, provides a direct route to α-aryl-α,α-difluoroketones. These products can then be readily converted to difluoromethylarenes, which are important scaffolds in many pharmaceutical compounds.[4][5] The reaction exhibits broad substrate scope, tolerating a variety of functional groups on the aryl halide coupling partner.[5]

Experimental Protocol: Synthesis of α-Aryl-α,α-difluoroketones

This protocol is adapted from the work of the Hartwig group.[4][5]

Materials:

  • This compound

  • Aryl bromide or chloride

  • Palladacyclic complex catalyst (e.g., containing P(t-Bu)Cy₂ as ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox, a reaction vessel is charged with the palladacyclic complex (0.5-2 mol %), cesium carbonate (1.5 equivalents), and the aryl halide (1.0 equivalent).

  • The vessel is sealed and removed from the glovebox.

  • Anhydrous solvent and this compound (1.2 equivalents) are added via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred and heated to 80-100 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired α-aryl-α,α-difluoroketone.

Quantitative Data: Substrate Scope of the α-Arylation Reaction
EntryAryl HalideCatalyst Loading (mol %)Temperature (°C)Yield (%)
14-tert-Butylbromobenzene110095
24-Chlorotoluene210088
34-Bromoanisole18092
43-Bromopyridine210078
52-(3-Bromophenyl)-1,3-dioxolane0.510089

Data is representative and compiled from published literature.[4][5]

G cluster_start Starting Materials cluster_catalyst Catalytic System start1 This compound process α-Arylation Reaction start1->process start2 Aryl Halide (Ar-X) start2->process cat Pd-Catalyst cat->process base Base (Cs2CO3) base->process product α-Aryl-α,α-difluoroketone process->product

Caption: Workflow for the Pd-catalyzed α-arylation of this compound.

Asymmetric Reduction to Chiral Difluoromethyl Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of many pharmaceuticals. The asymmetric reduction of the prochiral ketone in this compound provides access to enantioenriched 2,2-difluoro-1-phenylethanol derivatives. These can be achieved using both biocatalytic and chemical methods.

Experimental Protocol: Asymmetric Reduction of this compound

This protocol is a representative procedure based on established methods for asymmetric ketone reduction.[6][7]

Materials:

  • This compound

  • Chiral reducing agent (e.g., (-)-DIP-Chloride) or a biocatalyst (e.g., a ketoreductase enzyme)

  • Anhydrous solvent (e.g., THF for chemical reduction, buffer for enzymatic reduction)

  • Reducing agent (e.g., borane for chemical reduction, glucose/GDH for cofactor regeneration in enzymatic reduction)

  • Standard laboratory glassware for inert atmosphere reactions (for chemical reduction) or a temperature-controlled shaker (for enzymatic reduction)

  • Quenching solution (e.g., methanol for chemical reduction)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Chiral HPLC column for enantiomeric excess determination

Procedure (Chemical Reduction):

  • A solution of the chiral reducing agent (e.g., (-)-DIP-Chloride, 1.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -25 °C).

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ether), and the boronic acid byproduct is removed by extraction with a basic solution.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data: Asymmetric Reduction of Difluoroacetophenones
EntryKetone SubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)
1This compound(-)-DIP-Chloride>90>95
22-Chloro-4'-fluoroacetophenoneTeSADH mutant (P84S/A85G)>9999 (S)
32,2,2-TrifluoroacetophenoneTeSADH mutanthigh>99 (S)

Data is representative and compiled from published literature.[6][7]

G cluster_start Starting Material cluster_catalyst Catalytic System start1 This compound process Asymmetric Reduction start1->process cat Chiral Catalyst (e.g., (-)-DIP-Chloride or Enzyme) cat->process reductant Reducing Agent (e.g., Borane or Cofactor) reductant->process product Chiral 2,2-Difluoro-1-phenylethanol process->product

Caption: Workflow for the asymmetric reduction of this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The palladium-catalyzed α-arylation allows for the efficient construction of difluoromethylarenes, while asymmetric reduction provides access to important chiral difluoromethyl alcohols. The protocols and data presented herein demonstrate the utility of this compound in generating structurally diverse and pharmaceutically relevant molecules. These methods are amenable to the synthesis of a wide range of derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

Application Notes and Protocols: O-Difluoromethylation of Phenols using 2-Chloro-2,2-difluoroacetophenone as a Difluorocarbene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethoxy (-OCF₂H) group into organic molecules is a crucial strategy in medicinal chemistry and materials science. This moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. While various methods exist for the difluoromethylation of phenols, a common and effective approach involves the in-situ generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with a phenoxide.

This document provides detailed application notes and protocols for the O-difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone as a readily available and effective difluorocarbene precursor. In the presence of a base, 2-chloro-2,2-difluoroacetophenone undergoes decomposition to generate difluorocarbene, which is subsequently trapped by a phenol to form the corresponding aryl difluoromethyl ether.[1][2][3]

Reaction Principle

The reaction proceeds through a two-step mechanism. First, a base abstracts the acidic proton from the phenol to form a more nucleophilic phenoxide ion. Concurrently, the base also promotes the decomposition of 2-chloro-2,2-difluoroacetophenone to generate electrophilic difluorocarbene. The phenoxide ion then attacks the difluorocarbene to yield the desired aryl difluoromethyl ether.

Standard Reaction Conditions

The successful O-difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone is dependent on several key parameters, including the choice of base, solvent, temperature, and reaction time. A summary of optimized and commonly employed conditions is presented below.

Optimization of Reaction Conditions

The selection of an appropriate base and solvent system is critical for achieving high yields. Studies have shown that strong bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are effective in promoting the reaction.[1][2][3] A mixed solvent system, typically an organic solvent with water, often provides the best results.

Table 1: Optimization of Reaction Conditions for the Difluoromethylation of Phenol with 2-Chloro-2,2-difluoroacetophenone [1]

EntryBase (equiv.)Solvent (v/v)Temperature (°C)Yield (%)
1KOH (5)CH₃CN / H₂O (1:1)8085
2K₂CO₃ (5)CH₃CN / H₂O (1:1)8078
3KOH (5)Dioxane / H₂O (1:1)8075
4KOH (5)Diglyme / H₂O (1:1)8072
5KOH (5)DME / H₂O (1:1)8070
6KOH (5)CH₃CN / H₂O (1:1)6065
7KOH (3)CH₃CN / H₂O (1:1)8070

Reaction conditions: Phenol (1 equiv.), 2-chloro-2,2-difluoroacetophenone (5 equiv.), 4 h. Yields determined by ¹⁹F NMR.

The data indicates that potassium hydroxide in an acetonitrile/water mixture at 80°C provides the optimal conditions for this transformation.[1]

Experimental Protocols

General Protocol for the O-Difluoromethylation of Phenols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Phenol

  • 2-Chloro-2,2-difluoroacetophenone

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the phenol (1.0 mmol, 1.0 equiv.), potassium hydroxide (5.0 mmol, 5.0 equiv.), acetonitrile (5 mL), and water (5 mL).

  • Add 2-chloro-2,2-difluoroacetophenone (5.0 mmol, 5.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl difluoromethyl ether.

Reaction Scope and Substrate Compatibility

This method is applicable to a wide range of substituted phenols, demonstrating good functional group tolerance.

Table 2: O-Difluoromethylation of Various Phenols with 2-Chloro-2,2-difluoroacetophenone [1]

EntryPhenolProductYield (%)
1PhenolPhenyl difluoromethyl ether85
24-Methoxyphenol4-Methoxyphenyl difluoromethyl ether82
34-Chlorophenol4-Chlorophenyl difluoromethyl ether88
44-Bromophenol4-Bromophenyl difluoromethyl ether87
54-Iodophenol4-Iodophenyl difluoromethyl ether85
64-Cyanophenol4-Cyanophenyl difluoromethyl ether75
74-Nitrophenol4-Nitrophenyl difluoromethyl ether68
82-Naphthol2-Naphthyl difluoromethyl ether80

Reaction conditions: Phenol (1 equiv.), 2-chloro-2,2-difluoroacetophenone (5 equiv.), KOH (5 equiv.), CH₃CN/H₂O (1:1), 80°C, 4 h. Isolated yields.

The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring of the phenol, although strongly electron-withdrawing groups may lead to slightly lower yields.[1] Halogenated phenols are well-tolerated, providing opportunities for further cross-coupling reactions.[1]

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the O-difluoromethylation of phenols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, Base, CH3CN, and H2O B Add 2-Chloro-2,2- difluoroacetophenone A->B C Heat to 80°C (4-12 h) B->C D Cool and Quench with HCl C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Isolated Aryl Difluoromethyl Ether

Caption: General experimental workflow for the O-difluoromethylation of phenols.

Proposed Reaction Mechanism

The proposed mechanism involves the formation of a phenoxide and difluorocarbene, followed by their reaction.

G cluster_phenol Phenol Activation cluster_carbene Carbene Generation cluster_product Product Formation P Ar-OH PO Ar-O⁻ P->PO + Base B1 Base Prod Ar-OCF₂H PO->Prod R PhCOCF₂Cl C :CF₂ R->C + Base, - PhCO₂H, - Cl⁻ B2 Base C->Prod

Caption: Proposed mechanism for the O-difluoromethylation of phenols.

Safety Considerations

  • 2-Chloro-2,2-difluoroacetophenone is a combustible liquid and should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed behind a safety shield, especially when running on a larger scale.

  • Always follow standard laboratory safety procedures.

Conclusion

The use of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor provides a reliable and scalable method for the O-difluoromethylation of a wide variety of phenols. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, making it a valuable tool for the synthesis of aryl difluoromethyl ethers in academic and industrial research settings. The protocols and data presented herein offer a solid foundation for researchers to apply this methodology in their synthetic endeavors.

References

Application Notes and Protocols: 2,2-Difluoroacetophenone as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-difluoroacetophenone and its derivatives as key building blocks in the synthesis of a wide range of bioactive molecules. The unique electronic properties conferred by the difluoromethyl group make it a valuable pharmacophore in modern drug discovery. This document details synthetic strategies, presents quantitative biological data for exemplary compounds, and provides detailed experimental protocols.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The difluoromethyl (CHF2) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a weak hydrogen bond donor, coupled with its moderate lipophilicity and metabolic stability, makes it an attractive moiety for modulating the properties of bioactive compounds. This compound serves as a readily available and versatile precursor for introducing the difluoromethyl ketone or related difluoromethyl functionalities into a variety of molecular scaffolds.

Applications of this compound Derivatives in the Synthesis of Bioactive Compounds

Derivatives of this compound are instrumental in the synthesis of several classes of bioactive compounds, including:

  • Enzyme Inhibitors: The electrophilic nature of the carbonyl carbon in α,α-difluoromethyl ketones makes them effective inhibitors of various enzymes, including proteases and cyclooxygenases.

  • Antiviral Agents: The difluoromethyl ketone moiety has been incorporated into peptidomimetic structures to yield potent inhibitors of viral proteases, such as those found in coronaviruses.

  • Anti-inflammatory Agents: By mimicking the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs), difluoromethyl ketones can act as potent and selective inhibitors of cyclooxygenase (COX) enzymes.

  • Heterocyclic Scaffolds: this compound and its derivatives can be used to construct a variety of difluoromethyl-substituted heterocyclic compounds, which are prevalent in many approved drugs.

Data Presentation: Bioactivity of Difluoromethyl Ketones Derived from this compound Analogs

The following table summarizes the in vitro biological activity of a series of pyrazole and isoxazole-based α,α-difluoromethyl ketones as inhibitors of COX-1 and COX-2. These compounds were synthesized using a strategy involving the acylation of a difluoromethyl nucleophile, a synthon conceptually derived from this compound.[1]

Compound IDHeterocyclic CoreCOX-1 IC₅₀ (µM)[1]COX-2 IC₅₀ (µM)[1]Selectivity Index (SI) for COX-2[1]
1a PyrazolePhH>1001.1 ± 0.2>90.9
1b Pyrazole4-MeOPhH>1001.3 ± 0.1>76.9
1c Pyrazole4-FPhH>1001.0 ± 0.1>100
1d Pyrazole4-ClPhH85.3 ± 5.40.9 ± 0.194.8
1e Pyrazole4-BrPhH79.4 ± 4.80.8 ± 0.199.3
2a IsoxazolePhMe>10012.3 ± 1.5>8.1
2b Isoxazole4-MeOPhMe>10015.1 ± 1.8>6.6
2c Isoxazole4-FPhMe>10010.5 ± 1.2>9.5
2d Isoxazole4-ClPhMe92.1 ± 6.19.8 ± 1.19.4
2e Isoxazole4-BrPhMe88.7 ± 5.99.1 ± 1.09.7

Experimental Protocols

General Synthesis of Heteroaryl-α,α-Difluoromethyl Ketones as COX Inhibitors[1]

The synthesis of the pyrazole and isoxazole α,α-difluoromethyl ketones listed in the table above was achieved through a Weinreb amide acylation strategy. This method provides a robust and high-yielding route to these bioactive compounds.

Part A: Synthesis of Weinreb Amides

  • Carboxylic Acid Preparation: The requisite pyrazole and isoxazole carboxylic acids are either commercially available or can be synthesized according to established literature procedures.

  • Amide Coupling:

    • To a solution of the corresponding carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (3.0 equiv) in DCM at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.

Part B: Synthesis of α,α-Difluoromethyl Ketones

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the Weinreb amide (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Addition of Difluoromethylating Agent: Add a solution of (difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 equiv) in THF dropwise to the cooled solution of the Weinreb amide.

  • Activation: Add a solution of a suitable Lewis base activator, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv, 1 M in THF), dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final α,α-difluoromethyl ketone.

Mandatory Visualizations

experimental_workflow cluster_part_a Part A: Weinreb Amide Synthesis cluster_part_b Part B: α,α-Difluoromethyl Ketone Synthesis A1 Carboxylic Acid A2 Oxalyl Chloride, cat. DMF A1->A2 Activation A3 Acid Chloride Intermediate A2->A3 A4 N,O-Dimethylhydroxylamine HCl, Et3N A3->A4 Coupling A5 Weinreb Amide A4->A5 B1 Weinreb Amide A5->B1 B2 TMSCHF2, TBAF B1->B2 Addition of Reagents B3 Reaction Mixture at -78°C B2->B3 B4 Aqueous Work-up B3->B4 Quenching B5 Purification B4->B5 Extraction B6 α,α-Difluoromethyl Ketone B5->B6

Caption: General workflow for the synthesis of α,α-difluoromethyl ketones.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation DFMK_Inhibitor α,α-Difluoromethyl Ketone Inhibitor DFMK_Inhibitor->COX_Enzymes Inhibition

Caption: Mechanism of action for α,α-difluoromethyl ketone COX inhibitors.

References

Application Notes and Protocols for the Synthesis of 2,2-Difluoro Enol Silyl Ethers from 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro enol silyl ethers are valuable synthetic intermediates in organic chemistry, particularly in the synthesis of fluorinated molecules of pharmaceutical and agrochemical interest. The gem-difluoroalkene moiety can act as a bioisostere for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the synthesis of 2,2-difluoro-1-phenyl-1-(trimethylsiloxy)ethene from 2,2-difluoroacetophenone, a commercially available starting material.[1][2] The primary method described is the deprotonation of this compound with a strong base followed by trapping of the resulting enolate with a silylating agent.

Synthetic Pathway Overview

The synthesis of 2,2-difluoro enol silyl ethers from this compound generally proceeds via the formation of a lithium enolate, which is then quenched with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl). The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient deprotonation of the α-proton.

start This compound process1 Deprotonation with LDA in THF, -78 °C start->process1 intermediate Lithium Enolate Intermediate process1->intermediate process2 Trapping with Trimethylsilyl Chloride (TMSCl) intermediate->process2 end 2,2-Difluoro-1-phenyl-1-(trimethylsiloxy)ethene process2->end cluster_0 Step 1: Deprotonation cluster_1 Step 2: Silylation Ketone This compound Enolate Lithium Enolate Ketone->Enolate + LDA Base LDA SilylAgent TMSCl Product 2,2-Difluoro Enol Silyl Ether Enolate_ref->Product + TMSCl start 2,2,2-Trifluoroacetophenone process Mg, TMSCl in THF start->process end 2,2-Difluoro-1-phenyl-1-(trimethylsiloxy)ethene process->end

References

Applications of novel 2,2-difluoroacetophenone derivatives in chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Novel 2,2-difluoroacetophenone derivatives are emerging as a versatile class of compounds in various fields of chemistry, particularly in drug discovery and organic synthesis. The presence of the gem-difluoro group adjacent to the carbonyl moiety imparts unique electronic properties, influencing the reactivity and biological activity of these molecules. This document provides an overview of the applications of these derivatives, complete with experimental protocols and quantitative data to facilitate further research and development.

Application Note 1: Synthesis of this compound Derivatives as Precursors for Bioactive Molecules

This compound and its ring-substituted analogues serve as crucial building blocks for the synthesis of more complex molecules, including heterocyclic compounds and difluoromethylated arenes.

Synthesis of Ring-Fluorinated this compound Analogs

The synthesis of ring-fluorinated acetophenone derivatives is of significant interest as the introduction of fluorine atoms can modulate the pharmacokinetic and physicochemical properties of drug candidates.

Experimental Protocol: Synthesis of 2',6'-Difluoroacetophenone [1]

This protocol describes the synthesis of 2',6'-difluoroacetophenone from 1,3-difluorobenzene.

  • Preparation of tert-butyllithium in THF: In a reaction vessel under an inert atmosphere, react 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of tetrahydrofuran (THF) at -78°C.

  • Lithiation of 1,3-difluorobenzene: Once the conversion of tert-butyl chloride is greater than 97% (monitored by GC), add 11.4 g of 1,3-difluorobenzene to the solution. Stir the mixture for 30 minutes at -78°C, followed by 2 hours at -65°C to form 2,6-difluoro-1-lithiobenzene.

  • Acylation: Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to a solution of 22 g of acetic anhydride in 35 g of THF, pre-cooled to -5°C.

  • Work-up and Isolation: After the reaction is complete, perform a standard aqueous work-up. The crude product is then purified to yield 2',6'-difluoroacetophenone.

Reactant/ProductMolecular Weight ( g/mol )QuantityYield (%)
tert-butyl chloride92.579.25 g-
Lithium6.941.4 g-
1,3-difluorobenzene114.0911.4 g-
Acetic anhydride102.0922 g-
2',6'-Difluoroacetophenone156.13-92
Table 1: Reagents and yield for the synthesis of 2',6'-difluoroacetophenone.[1]
Application as a Difluoromethylating Agent

2-Chloro-2,2-difluoroacetophenone is a valuable reagent that serves as a precursor to difluorocarbene, a highly reactive intermediate used for the difluoromethylation of various substrates.

Experimental Protocol: Difluoromethylation of Phenols using 2-Chloro-2,2-difluoroacetophenone

This protocol outlines the general procedure for the synthesis of aryl difluoromethyl ethers.

  • Reaction Setup: In a pressure tube, combine the phenol derivative (1 mmol), potassium hydroxide (30 wt% in H2O, 4 mL, approx. 21 mmol), and 2-chloro-2,2-difluoroacetophenone.

  • Reaction Conditions: Cool the mixture to -78°C and seal the tube. Heat the reaction mixture to the desired temperature (e.g., 80°C) for 4 hours.

  • Work-up and Analysis: After cooling, the reaction mixture is worked up, and the product yield is determined by 19F NMR spectroscopy.

difluoromethylation_workflow phenol Phenol Derivative reaction Reaction (Pressure Tube, Heat) phenol->reaction reagent 2-Chloro-2,2-difluoroacetophenone + KOH reagent->reaction product Aryl Difluoromethyl Ether reaction->product analysis Purification & 19F NMR Analysis product->analysis

A simplified workflow for the difluoromethylation of phenols.

Application Note 2: this compound Chalcones as Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds with a broad spectrum of biological activities. Chalcones derived from this compound are of particular interest in cancer research.

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Experimental Protocol: General Synthesis of Chalcones [2]

  • Reactant Preparation: Dissolve the substituted acetophenone (e.g., 4-methoxy acetophenone, 13 mmol) and an aromatic aldehyde (13 mmol) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (40%, 20 mL) dropwise to the mixture with constant stirring.

  • Reaction and Isolation: Continue stirring for a specified time. The resulting chalcone precipitates and is isolated by filtration, washed, and recrystallized.

Anticancer Activity of Chalcone Derivatives

Several studies have demonstrated the potent cytotoxic effects of chalcone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1 MCF-7 (Breast)9.76 - 40.83[1]
Chalcone Derivative 2 A549 (Lung)various[3]
Chalcone Derivative 3 PC3 (Prostate)various[3]
Chalcone Derivative 4 HepG2 (Liver)0.9[1]
Chalcone-Sulfonamide Hybrid 4 MCF-7 (Breast)Potent[2]
Aminoguanidine Chalcone 58 HepG2 (Liver)7.17[4]
Aminoguanidine Chalcone 58 SMMC-7721 (Liver)3.05[4]
Table 2: In vitro anticancer activity of various chalcone derivatives.[1][2][3][4]
Mechanism of Action: Apoptosis Induction

Many anticancer chalcones exert their effect by inducing apoptosis (programmed cell death) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS).

apoptosis_pathway Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Caspase8 Caspase-8 Activation Chalcone->Caspase8 Extrinsic Pathway Mitochondria Mitochondria ROS->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Proposed mechanism of chalcone-induced apoptosis.

Experimental Protocol: Multiparameter Cytotoxicity Assay [3]

This assay can be used to evaluate the apoptotic potential of chalcone derivatives.

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate and treat with various concentrations of the chalcone derivatives.

  • Staining: After incubation, stain the cells with a cocktail of fluorescent dyes that measure cell viability, nuclear morphology (e.g., Hoechst 33342), and mitochondrial membrane potential.

  • Imaging and Analysis: Acquire images using a high-content screening system and analyze the data to quantify apoptotic markers such as nuclear condensation and loss of mitochondrial membrane potential.

Conclusion

Novel this compound derivatives represent a promising and versatile scaffold in modern chemistry. Their utility as synthetic building blocks and the significant biological activity of their derivatives, particularly chalcones, underscore their importance in the development of new therapeutic agents and chemical methodologies. The protocols and data presented herein provide a foundation for further exploration of this exciting class of compounds.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2,2-Difluoroacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help optimize the yield of 2,2-difluoroacetophenone synthesis. The information is tailored for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which offers the highest yield?

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common issues include:

  • Moisture and Air Sensitivity: Many reagents, particularly organometallics like Grignard reagents and intermediates such as silyl enol ethers, are sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: The purity of starting materials, such as 2,2,2-trifluoroacetophenone or difluoroacetic acid derivatives, is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: Temperature control is critical. For instance, in the chlorination of the silyl enol ether intermediate, a low temperature (-78 °C) significantly improves the yield compared to room temperature[1].

  • Catalyst Inactivity: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture.

Q3: I am observing the formation of significant side products. What are the common impurities and how can I minimize them?

A3: Side product formation is a common challenge. In Grignard reactions with difluoroesters, double addition to the ester can occur, leading to the formation of tertiary alcohols. In Friedel-Crafts acylations, polysubstitution on the aromatic ring can be an issue, although the deactivating nature of the ketone product generally minimizes this. For the synthesis via a silyl enol ether, incomplete reaction or side reactions during the initial defluorination of 2,2,2-trifluoroacetophenone can introduce impurities. Careful control of stoichiometry and reaction conditions is key to minimizing these side products.

Troubleshooting Guides

Route 1: From 2,2,2-Trifluoroacetophenone via a Silyl Enol Ether

This route involves the reductive defluorination of 2,2,2-trifluoroacetophenone to form a 2,2-difluoro enol silyl ether, which is then halogenated and subsequently reduced or hydrolyzed to the final product.

Issue: Low yield in the formation of 2-chloro-2,2-difluoroacetophenone from the silyl enol ether intermediate.

Potential Cause Troubleshooting Step
Inefficient Chlorinating Agent Using N-chlorosuccinimide (NCS) with a fluoride source like TBAF at room temperature may result in moderate yields (around 68%)[1].
Solution: Switch to elemental chlorine (Cl₂) in a solvent like dichloromethane (CH₂Cl₂) at a low temperature (-78 °C) to significantly improve the yield to as high as 87%[1].
Moisture Contamination The silyl enol ether intermediate is sensitive to moisture, which can lead to hydrolysis back to the ketone or other side reactions.
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Issue: Difficulty in the final conversion of 2-chloro-2,2-difluoroacetophenone to this compound.

Potential Cause Troubleshooting Step
Inefficient Reductive Dechlorination The choice of reducing agent and reaction conditions is critical for the selective removal of the chlorine atom without affecting the ketone or the difluoromethyl group.
Solution: Explore various reductive dechlorination methods. Common reagents for the reduction of α-haloketones include zinc dust in acetic acid or other protic solvents. Careful optimization of temperature and reaction time is necessary to prevent over-reduction.
Route 2: Friedel-Crafts Acylation

This method involves the reaction of benzene with a difluoroacetylating agent in the presence of a Lewis acid catalyst.

Issue: Low or no product formation.

Potential Cause Troubleshooting Step
Deactivated Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.
Solution: Use freshly opened or sublimed AlCl₃. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Low Reactivity of Acylating Agent Difluoroacetyl chloride or difluoroacetic anhydride may be less reactive than their non-fluorinated counterparts.
Solution: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. Consider using a more reactive acylating agent or a more potent Lewis acid, but be mindful of potential side reactions.

Experimental Protocols

Synthesis of 2-Chloro-2,2-difluoroacetophenone (Precursor to this compound)

This protocol is based on the work of Hu, et al.[1].

Step 1: Synthesis of 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene

2,2,2-Trifluoroacetophenone is transformed into the 2,2-difluoro enol silyl ether intermediate in excellent yield (91%) using a magnesium metal-mediated reductive defluorination procedure[1].

Step 2: Chlorination of the Silyl Enol Ether

  • Method A (Moderate Yield): To a mixture of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (5.70 g, 25 mmol) and N-chlorosuccinimide (3.99 g, 30 mmol) in CH₂Cl₂ (60 mL), add tetrabutylammonium fluoride (TBAF) (2.0 mL, 1 M in THF). Stir the mixture for 4 hours at room temperature. After workup and purification by silica gel column chromatography, 2-chloro-2,2-difluoroacetophenone is obtained as a colorless liquid (yield: 68%)[1].

  • Method B (High Yield): React the 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene with elemental chlorine (Cl₂) in CH₂Cl₂ at -78 °C. This method has been shown to improve the yield significantly to 87%[1].

Quantitative Data Summary

Precursor Synthesis Starting Material Reagents Solvent Temperature Yield Reference
2-Chloro-2,2-difluoroacetophenone2,2-Difluoro-1-phenyl-1-trimethylsiloxyetheneNCS, TBAFCH₂Cl₂/THFRoom Temp.68%[1]
2-Chloro-2,2-difluoroacetophenone2,2-Difluoro-1-phenyl-1-trimethylsiloxyetheneCl₂CH₂Cl₂-78 °C87%[1]

Visualizations

Synthesis_Workflow start 2,2,2-Trifluoroacetophenone silyl_ether 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene start->silyl_ether Mg, TMSCl (91%) chloro_ketone 2-Chloro-2,2-difluoroacetophenone silyl_ether->chloro_ketone Method A: NCS/TBAF (68%) Method B: Cl2 (87%) final_product This compound chloro_ketone->final_product Reductive Dechlorination

Caption: Synthetic pathway from 2,2,2-trifluoroacetophenone to this compound.

Troubleshooting_Logic low_yield Low Yield moisture Moisture/Air Sensitivity low_yield->moisture reagent_purity Reagent Purity low_yield->reagent_purity temperature Incorrect Temperature low_yield->temperature catalyst Catalyst Deactivation low_yield->catalyst solution1 Use Anhydrous Conditions Inert Atmosphere moisture->solution1 solution2 Purify Starting Materials reagent_purity->solution2 solution3 Optimize Temperature Profile temperature->solution3 solution4 Use Fresh/Anhydrous Catalyst catalyst->solution4

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Handling Liquid 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with liquid 2,2-difluoroacetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and successful application in experimental work.

PropertyValueSource
CAS Number 395-01-7[1][2][3]
Molecular Formula C₈H₆F₂O[1][2][3]
Molecular Weight 156.13 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Density 1.180 ± 0.06 g/mL at 25 °C[1]
Boiling Point 53-54 °C at 12 mmHg[4]
Flash Point 70 °C (158 °F)[1]
Solubility Immiscible with water[2]

Safety Precautions and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

Q3: How should I store liquid this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[4]

Q4: What is the proper procedure for quenching and disposing of this compound?

A4: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain. For small spills, absorb the liquid with an inert material and place it in a sealed container for disposal.

Troubleshooting Guide: Palladium-Catalyzed α-Arylation of this compound

A primary application of this compound is in the palladium-catalyzed α-arylation to synthesize α-aryl-α,α-difluoroketones, which are precursors to difluoromethylarenes.[5][6] Below is a troubleshooting guide for this common reaction.

Q5: My α-arylation reaction is not proceeding, or the conversion is very low. What are the potential causes and solutions?

A5: Low or no conversion in a palladium-catalyzed α-arylation can stem from several factors. A logical approach to troubleshooting this issue is outlined in the workflow below.

Troubleshooting_Workflow Troubleshooting Low Conversion in α-Arylation Start Low or No Conversion CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckCatalyst Assess Catalyst and Ligand Integrity Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckSetup Inspect Reaction Setup Start->CheckSetup ReagentPurity Impure Starting Materials? (Aryl halide, Ketone, Base) CheckReagents->ReagentPurity ReagentStoichiometry Incorrect Stoichiometry? CheckReagents->ReagentStoichiometry CatalystActivity Inactive Pd Precursor? CheckCatalyst->CatalystActivity LigandDegradation Degraded or Oxidized Ligand? CheckCatalyst->LigandDegradation Temperature Incorrect Temperature? CheckConditions->Temperature Solvent Anhydrous/Anoxic Conditions? CheckConditions->Solvent Base Inappropriate or Weak Base? CheckConditions->Base InertAtmosphere Loss of Inert Atmosphere? CheckSetup->InertAtmosphere Stirring Inefficient Stirring? CheckSetup->Stirring SolutionReagents Solution: - Purify starting materials - Use fresh, high-purity reagents - Accurately weigh all components ReagentPurity->SolutionReagents ReagentStoichiometry->SolutionReagents SolutionCatalyst Solution: - Use a fresh batch of Pd precursor - Store ligands under inert atmosphere - Consider pre-formed catalyst complexes CatalystActivity->SolutionCatalyst LigandDegradation->SolutionCatalyst SolutionConditions Solution: - Optimize temperature (e.g., 80-110 °C) - Use anhydrous solvent and degas thoroughly - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) Temperature->SolutionConditions Solvent->SolutionConditions Base->SolutionConditions SolutionSetup Solution: - Ensure proper sealing of the reaction vessel - Use appropriate stir bar and speed - Handle reagents in a glovebox if necessary InertAtmosphere->SolutionSetup Stirring->SolutionSetup

Troubleshooting workflow for low conversion.

Q6: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A6: Common side reactions in palladium-catalyzed α-arylation include:

  • Diarylation: This can occur if the mono-arylated product is deprotonated and undergoes a second arylation. To minimize this, carefully control the stoichiometry of the limiting reagent (usually the aryl halide).

  • Homocoupling of the Aryl Halide: This can be favored by certain catalyst systems and conditions.

  • Ligand Degradation: Some phosphine ligands can undergo P-C bond cleavage, leading to catalyst deactivation and side products.[7]

  • Hydrolysis of this compound: Under strongly basic conditions, hydrolysis of the difluoromethyl ketone can occur, although this is less common under typical arylation conditions.

Q7: How can I effectively purify the α-aryl-α,α-difluoroketone product?

A7: Purification is typically achieved through column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of your product. A common starting point is a mixture of hexanes and ethyl acetate. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system is identified.

Experimental Protocol: Palladium-Catalyzed α-Arylation of this compound

The following is a general protocol adapted from the work of Hartwig and coworkers for the palladium-catalyzed α-arylation of α,α-difluoroketones.[5]

Materials:

  • This compound

  • Aryl bromide or chloride

  • Palladium catalyst (e.g., a palladacycle complex with a P(t-Bu)Cy₂ ligand)

  • Base (e.g., K₃PO₄·H₂O or Cs₂CO₃)

  • Anhydrous toluene

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, the base, the aryl halide, and a stir bar to an oven-dried reaction vessel.

  • Addition of Reagents: Add anhydrous, degassed toluene, followed by this compound.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: For a one-pot synthesis of difluoromethylarenes, after the arylation is complete, a strong base like KOH can be added to induce cleavage of the acyl-aryl C-C bond.[5]

Frequently Asked Questions (FAQs)

Q8: Can I use other bases for the α-arylation reaction?

A8: Yes, other bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) can be used, but they are stronger bases and may lead to more side reactions or decomposition of sensitive substrates. Weaker bases like K₃PO₄ and Cs₂CO₃ are generally preferred for this transformation.[5]

Q9: My reaction works well with aryl bromides but not with aryl chlorides. What should I do?

A9: Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. To improve the reactivity of aryl chlorides, you may need to:

  • Increase the reaction temperature.

  • Use a more electron-rich and sterically hindered phosphine ligand.

  • Increase the catalyst loading.

Q10: Is this compound stable to prolonged heating?

A10: While generally stable under the recommended reaction conditions, prolonged heating at high temperatures could potentially lead to decomposition. It is advisable to monitor the reaction and stop it once the starting material is consumed to avoid potential degradation of the product or starting material.

This technical support center is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular substrates and desired products. Always consult the relevant scientific literature and safety data sheets before beginning any new experimental work.

References

Identifying and minimizing side reactions in difluoromethylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in difluoromethylation. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges, minimize side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing a difluoromethyl (-CF2H) group?

A1: Difluoromethylation can be broadly categorized into three main mechanistic pathways:

  • Nucleophilic Difluoromethylation: This involves the reaction of a nucleophilic "-CF2H" equivalent with an electrophilic substrate. A common method is the use of (difluoromethyl)trimethylsilane (TMSCF2H) activated by a base.[1]

  • Electrophilic Difluoromethylation: This approach utilizes an electrophilic "+CF2H" source that reacts with a nucleophilic substrate. Reagents like S-(difluoromethyl)diarylsulfonium salts are employed for this purpose.[2]

  • Radical Difluoromethylation: This pathway involves the generation of a difluoromethyl radical (•CF2H) which then reacts with the substrate. This is a versatile method, particularly for the late-stage functionalization of complex molecules.[3]

Q2: How does the difluoromethyl group impact the properties of a molecule?

A2: The introduction of a difluoromethyl group can significantly alter a molecule's physicochemical properties. It is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but with increased lipophilicity. This can lead to improved metabolic stability, enhanced membrane permeability, and modified binding affinities to biological targets. The hydrogen atom of the -CF2H group can also participate in hydrogen bonding.[3]

Q3: What are some common safety considerations when running difluoromethylation reactions?

A3: Many difluoromethylating reagents are sensitive to moisture and air, requiring the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon). Some reactions may be exothermic, and appropriate temperature control is necessary. Additionally, certain reagents or byproducts may be toxic or environmentally hazardous, so it is crucial to consult the safety data sheet (SDS) for all chemicals and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Guide 1: Radical Difluoromethylation of Heterocycles

Issue: Low or no yield of the desired difluoromethylated heterocycle.

This is a common challenge in radical difluoromethylation. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Inactive Radical Precursor 1. Check Reagent Quality: Ensure the difluoromethyl radical precursor (e.g., zinc difluoromethanesulfinate) is of high purity and has been stored correctly. 2. Initiator Degradation: If using a chemical initiator, verify its activity. For photoredox catalysis, ensure the photocatalyst is not degraded.
Suboptimal Reaction Temperature 1. Temperature Screening: The reaction may require heating to initiate or proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of the reagent or product. Perform a temperature screen to find the optimal balance.
Poor Solvent Choice 1. Solvent Screening: The solvent can significantly impact radical reactions. Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point.[4] 2. Solvent Compatibility: Ensure the chosen solvent does not react with the radical initiator or quench the radical species.
Presence of Radical Inhibitors 1. Purify Substrate: Impurities in the starting material can act as radical scavengers. Purify the substrate before use. 2. Degas Solvents: Dissolved oxygen can interfere with radical reactions. Degas the solvent thoroughly before use.
Incorrect Stoichiometry 1. Optimize Reagent Ratios: Systematically vary the equivalents of the radical precursor and initiator to find the optimal ratio for your specific substrate.
Guide 2: Nucleophilic Difluoromethylation of Carbonyls using TMSCF2H

Issue: Low conversion of the carbonyl compound or formation of significant side products.

The success of this reaction is highly dependent on the effective generation of the difluoromethyl anion and its subsequent reaction with the carbonyl substrate.

Potential CauseTroubleshooting Steps
Inefficient Activation of TMSCF2H 1. Base Selection: The choice of base is critical. For aldehydes and non-enolizable ketones, a catalytic amount of a strong, non-nucleophilic base like t-BuOK is often effective.[1] For enolizable ketones, a stoichiometric amount of a strong base may be required, but this can lead to side reactions. Consider using a milder base or a Lewis acid co-catalyst. 2. Activator Stoichiometry: The amount of activator can be crucial. For challenging substrates, increasing the equivalents of the base may be necessary.
Enolization of Ketone Substrate 1. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can disfavor enolization and favor nucleophilic addition to the carbonyl group.[1] 2. Use of a Milder Base: Strong bases can readily deprotonate enolizable ketones. Screen milder bases to minimize this side reaction.
Aldol Condensation 1. Slow Addition: For aldehydes prone to self-condensation, slow addition of the aldehyde to the reaction mixture containing the activated TMSCF2H can minimize this side reaction. 2. Lower Temperature: As with enolization, lower reaction temperatures can suppress the rate of aldol condensation.
Moisture in the Reaction 1. Anhydrous Conditions: The difluoromethyl anion is highly reactive towards protic sources, including water. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere.
Guide 3: Palladium-Catalyzed Difluoromethylation of Aryl Halides

Issue: Poor yield or incomplete conversion in the cross-coupling reaction.

The efficiency of Pd-catalyzed difluoromethylation is influenced by the choice of catalyst, ligand, base, and reaction conditions.

Potential CauseTroubleshooting Steps
Suboptimal Catalyst/Ligand Combination 1. Ligand Screening: The choice of phosphine ligand is critical. For aryl chlorides, bulky, electron-rich ligands such as BrettPhos can be effective.[5] Screen a variety of ligands to find the optimal one for your substrate. 2. Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)2, [Pd(allyl)Cl]2) can influence the reaction outcome. Experiment with different precursors if you observe low activity.
Inefficient Transmetalation 1. Activator Choice: The transmetalation of the difluoromethyl group to the palladium center is often a key step. Ensure the appropriate activator (e.g., a fluoride source for silyl-based reagents) is used in the correct stoichiometry.
β-Hydride Elimination (for substrates with β-hydrogens) 1. Ligand Choice: Bulky ligands can disfavor β-hydride elimination. 2. Substrate Design: If possible, modify the substrate to remove β-hydrogens.
Homocoupling of Aryl Halide 1. Lower Reaction Temperature: High temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer duration. 2. Optimize Reaction Conditions: Adjusting the solvent and base can sometimes suppress this side reaction.
Catalyst Deactivation 1. Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation and deactivation of the palladium catalyst. 2. Purity of Reagents: Impurities in the reagents or solvent can poison the catalyst. Use high-purity materials.

Data Presentation

Table 1: Optimization of Pd-Catalyzed Decarbonylative Difluoromethylation

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(OAc)2PPh3Na3PO4Toluene25
2Pd(OAc)2PPh3Na3PO4Dioxane30
3Pd(OAc)2PPh3Na3PO4THF 37
4Pd(OAc)2PPh3K3PO4THF35
5Pd(OAc)2PPh3K2CO3THF40
6Pd(OAc)2PPh3Na2CO3 THF47
7Pd(hfac)2 PPh3Na2CO3THF52
8Pd(hfac)2dppfNa2CO3THF38
9Pd(hfac)2XantphosNa2CO3THF45
10Pd(hfac)2PPh3Na2CO3THF/PhCF3 (4:1) 58

Reaction conditions: Tri uoroacetimidoyl chloride (1a) and 4-pentenoic acid derivative (2a) as model substrates.[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Difluoromethylation of Aldehydes with TMSCF2H [1]

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.

  • In a separate flame-dried vial, prepare a solution of (difluoromethyl)trimethylsilane (TMSCF2H, 1.2 mmol) in anhydrous THF (2 mL).

  • To the aldehyde solution, add the Lewis base activator (e.g., t-BuOK, 0.1 mmol) as a solution or solid.

  • Slowly add the TMSCF2H solution to the reaction mixture via syringe over 10-15 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alcohol.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dried Schlenk tube under N2 atmosphere add_aldehyde Add aldehyde and anhydrous THF start->add_aldehyde cool Cool to desired temperature (e.g., 0 °C) add_aldehyde->cool add_base Add Lewis base activator (e.g., t-BuOK) cool->add_base prep_tms Prepare TMSCF2H solution in anhydrous THF add_tms Slowly add TMSCF2H solution prep_tms->add_tms add_base->add_tms stir Stir and monitor (TLC, GC-MS) add_tms->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: Experimental workflow for nucleophilic difluoromethylation of aldehydes.

troubleshooting_logic cluster_radical Radical Difluoromethylation cluster_nucleophilic Nucleophilic Difluoromethylation cluster_pd_catalyzed Pd-Catalyzed Difluoromethylation start Low Yield in Difluoromethylation? check_reagents Check Reagent/Initiator Activity start->check_reagents Radical? check_base Select Appropriate Base/Activator start->check_base Nucleophilic? screen_ligands Screen Ligands start->screen_ligands Pd-catalyzed? optimize_temp Optimize Temperature check_reagents->optimize_temp screen_solvents Screen Solvents optimize_temp->screen_solvents control_temp Lower Reaction Temperature check_base->control_temp anhydrous Ensure Anhydrous Conditions control_temp->anhydrous check_activator Verify Activator screen_ligands->check_activator inert_atmosphere Maintain Inert Atmosphere check_activator->inert_atmosphere

Caption: Troubleshooting logic for low-yield difluoromethylation reactions.

References

Technical Support Center: Improving Reaction Selectivity with 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 2,2-difluoroacetophenone and its derivatives to enhance reaction selectivity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in controlling reaction selectivity?

A1: this compound and its derivatives are valuable reagents for improving stereoselectivity in various organic transformations. Their primary applications include:

  • Asymmetric Reduction: Serving as a prochiral ketone for asymmetric reduction to produce chiral 2,2-difluoro-1-phenylethanol, a valuable building block in medicinal chemistry. The fluorine atoms significantly influence the electronic properties of the carbonyl group, impacting the approach of chiral reducing agents.

  • Aldol and Mannich-type Reactions: The corresponding silyl enol ethers or in situ generated enolates of this compound can be used in stereoselective aldol and Mannich reactions to create chiral β-hydroxy or β-amino ketones with a difluoromethyl group.

  • Difluorocarbene Precursor: 2-Chloro-2,2-difluoroacetophenone is a useful precursor for the in-situ generation of difluorocarbene (:CF₂), which can then participate in various selective reactions such as the difluoromethylation of phenols.

Q2: How do the fluorine atoms in this compound influence reaction selectivity?

A2: The two fluorine atoms on the α-carbon exert strong electron-withdrawing effects, which polarize the carbonyl group and influence the stability and reactivity of enolates or enols. This electronic modulation can enhance the facial selectivity of nucleophilic attack on the carbonyl carbon and influence the geometry of transition states in reactions involving the enolate, thereby leading to higher stereoselectivity.

Q3: What are some common challenges when working with this compound in asymmetric reactions?

A3: Researchers may encounter several challenges, including:

  • Low enantioselectivity or diastereoselectivity: Achieving high levels of stereocontrol can be sensitive to reaction conditions, catalyst choice, and substrate purity.

  • Side reactions: The reactivity of fluorinated compounds can sometimes lead to undesired side products. For instance, in the generation of difluorocarbene from 2-chloro-2,2-difluoroacetophenone, side reactions can occur if the carbene is not trapped efficiently.

  • Purification of products: The polarity and volatility of fluorinated products can sometimes make purification by chromatography challenging.

Troubleshooting Guides

Asymmetric Reduction of this compound

Issue: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step
Impure Reagents Ensure the this compound and the chiral reducing agent (e.g., (-)-DIP-Chloride) are of high purity. Impurities can interfere with the chiral catalyst.
Incorrect Temperature Asymmetric reductions are often highly temperature-sensitive. Precisely control the reaction temperature as specified in the protocol. A lower temperature generally leads to higher enantioselectivity.
Moisture in the Reaction Reactions with borane-based reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Catalyst Loading The catalyst-to-substrate ratio is crucial. Optimize the loading of the chiral catalyst or reagent.
Inefficient Chiral Reagent Consider screening different chiral reducing agents or biocatalysts. For example, various ketoreductases can exhibit different enantioselectivities.

Issue: Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficient Reducing Agent Use a slight excess of the stoichiometric reducing agent (e.g., borane) to ensure complete conversion.
Low Reaction Temperature While lower temperatures favor selectivity, they can also slow down the reaction rate. A balance must be found, or the reaction time should be extended.
Catalyst Deactivation Impurities or side reactions can deactivate the catalyst. Ensure all reagents and solvents are pure and dry.
Stereoselective Aldol and Mannich Reactions

Issue: Low Diastereoselectivity

Potential Cause Troubleshooting Step
Incorrect Enolate Geometry The stereochemical outcome of aldol and Mannich reactions is often dependent on the geometry (E/Z) of the enolate. The choice of base, solvent, and temperature for enolate formation is critical.
Suboptimal Lewis Acid In Lewis acid-catalyzed reactions, the nature of the Lewis acid can significantly influence the transition state geometry. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).
Temperature Control These reactions are often diastereoselective at low temperatures. Ensure precise temperature control throughout the reaction.
Equilibration of Products The desired kinetic product might be equilibrating to the thermodynamic, less desired product. Quench the reaction at the optimal time to isolate the kinetic product.

Issue: Formation of Byproducts

Potential Cause Troubleshooting Step
Self-condensation of the Aldehyde/Ketone If the electrophile is enolizable, self-condensation can be a competitive reaction. Use a non-enolizable electrophile or add the enolizable partner slowly to the reaction mixture containing the electrophile and catalyst.
Retro-Aldol/Mannich Reaction The reaction may be reversible. Ensure the reaction is worked up promptly and under conditions that do not promote the reverse reaction.
Decomposition of Reagents Ensure the stability of all reagents, especially the enolate, under the reaction conditions.

Data Presentation

Table 1: Asymmetric Reduction of this compound

Chiral Reducing Agent Product Configuration Enantiomeric Excess (ee) Reference
(-)-DIP-ChlorideR97%[1]
Biocatalyst (TeSADH mutant)S>99%[2]

Table 2: Diastereoselective Mannich Reaction of a Difluoroenolate

Catalyst System Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Chiral Bis(oxazoline)-Mg(ClO₄)₂up to 99:1up to 99%[3]

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound with (-)-DIP-Chloride

This protocol is based on established methods for the asymmetric reduction of prochiral ketones.[1]

Materials:

  • This compound

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Diethanolamine

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 mmol) in anhydrous Et₂O (10 mL) and cool the solution to -25 °C in a cryostat.

  • In a separate flame-dried flask, prepare a solution of (-)-DIP-Chloride (1.2 mmol) in anhydrous Et₂O (5 mL).

  • Slowly add the (-)-DIP-Chloride solution to the ketone solution via a cannula, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of diethanolamine (2.5 mmol).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting white precipitate (diethanolamine-boron complex) and wash it with cold Et₂O.

  • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2,2-difluoro-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Difluoromethylation of Phenol using 2-Chloro-2,2-difluoroacetophenone

This protocol describes the generation of difluorocarbene for the subsequent reaction with a phenol.[4][5]

Materials:

  • 2-Chloro-2,2-difluoroacetophenone

  • Phenol

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Water

  • Pressure tube

Procedure:

  • To a pressure tube, add phenol (1.0 mmol) and a solution of KOH (21 mmol) in water (4 mL).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add 2-chloro-2,2-difluoroacetophenone (5.0 mmol) and acetonitrile (4 mL).

  • Seal the pressure tube and allow it to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4 hours.

  • After cooling to room temperature, carefully open the pressure tube and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aryl difluoromethyl ether.

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Dry Glassware under Vacuum/Heat reagents Prepare Anhydrous Reagents: - this compound - (-)-DIP-Chloride - Anhydrous Solvent start->reagents dissolve Dissolve Ketone in Solvent reagents->dissolve cool Cool to -25 °C dissolve->cool add_reagent Slowly Add (-)-DIP-Chloride cool->add_reagent stir Stir at -25 °C (Monitor by TLC) add_reagent->stir quench Quench with Diethanolamine stir->quench warm Warm to Room Temperature quench->warm filter Filter Precipitate warm->filter extract Aqueous Workup filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Chiral Alcohol Product purify->product analyze Determine ee% (Chiral HPLC/GC) product->analyze

Caption: Experimental workflow for the asymmetric reduction of this compound.

Aldol_Reaction_Pathway cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_product Product Formation ketone This compound enolate Difluoroenolate ketone->enolate Deprotonation base Base (e.g., LDA) transition_state Chair-like Transition State enolate->transition_state Nucleophilic Attack aldehyde Aldehyde (R-CHO) alkoxide Alkoxide Intermediate transition_state->alkoxide product β-Hydroxy-α,α-difluoroketone (Diastereoselective Product) alkoxide->product Protonation workup Aqueous Workup Troubleshooting_Logic cluster_reduction Asymmetric Reduction cluster_aldol Aldol/Mannich Reaction start Low Selectivity in Asymmetric Reaction is_reduction Asymmetric Reduction? start->is_reduction Reaction Type? check_temp_red Is Temperature Correct? check_moisture Are Conditions Anhydrous? check_temp_red->check_moisture Yes adjust_temp Adjust & Maintain Temperature check_temp_red->adjust_temp No check_purity_red Are Reagents Pure? check_moisture->check_purity_red Yes dry_reagents Dry Solvents/Reagents check_moisture->dry_reagents No purify_reagents_red Purify/Use New Reagents check_purity_red->purify_reagents_red No check_temp_aldol Is Temperature Low Enough? check_base Is Base/Catalyst Optimal? check_temp_aldol->check_base Yes lower_temp Lower Reaction Temperature check_temp_aldol->lower_temp No check_addition Is Addition Rate Controlled? check_base->check_addition Yes screen_catalysts Screen Different Catalysts/Bases check_base->screen_catalysts No slow_addition Use Syringe Pump for Slow Addition check_addition->slow_addition No is_reduction->check_temp_red Yes is_reduction->check_temp_aldol No (Aldol/Mannich)

References

Technical Support Center: Purification of 2,2-Difluoroacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide effective purification methods for 2,2-difluoroacetophenone reaction products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary and most effective methods for the purification of this compound and related fluorinated ketones are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. For many laboratory-scale preparations, column chromatography on silica gel offers a versatile and efficient approach.[1][2]

Q2: What are the typical impurities I might encounter in my crude this compound reaction mixture?

A2: Common impurities can vary depending on the synthetic route. However, you can generally expect to find unreacted starting materials, residual catalysts (such as Lewis acids if a Friedel-Crafts acylation was performed), and by-products from side reactions.[2] These by-products could include isomers or di-acylated products.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to determine an optimal solvent system. For moderately polar ketones like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is commonly effective. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired product on the TLC plate.[3]

Q4: Is this compound stable on silica gel during column chromatography?

A4: Some α-fluoroketones can be unstable on acidic silica gel, potentially leading to decomposition.[2] If you observe significant product loss or the appearance of new impurity spots on TLC after exposure to silica, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (e.g., 0.1-1%) in your eluent.[2]

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be a very effective method for obtaining high-purity this compound, especially if the crude product is a solid or an oil that can be induced to crystallize. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product recovery after column chromatography. 1. The product is unstable on silica gel and has decomposed. 2. The eluting solvent is not polar enough to move the product down the column. 3. The product is highly volatile and was lost during solvent removal.1. Test for stability on a small amount of silica. Consider switching to a neutral stationary phase like alumina or using a different purification method.[2] 2. Gradually increase the polarity of your eluent. 3. Use a rotary evaporator with controlled temperature and pressure.
The product is co-eluting with an impurity during column chromatography. 1. The impurity has a very similar polarity to the product. 2. The column is overloaded with crude material.1. Try a different solvent system to alter selectivity. If that fails, a different stationary phase, such as a fluorinated phase, may be necessary. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight.
The product appears as streaks or "tails" on the TLC plate and during column chromatography. 1. Interaction of the ketone with the acidic silanol groups on the silica gel. 2. The sample was overloaded on the TLC plate or column.1. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to deactivate the silica gel. 2. Use a more dilute sample for TLC spotting and reduce the load on the column.
The purified product is an oil instead of a solid, or it fails to crystallize. 1. Presence of residual solvent. 2. The product is still impure, leading to melting point depression. 3. The compound may exist as a low-melting solid or an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using an alternative method or re-run the column with a shallower gradient. 3. Check the literature for the reported physical state of the pure compound.
Difluorinated or polyfluorinated by-products are observed. Over-fluorination has occurred during the synthesis.1. Carefully monitor the reaction and stop it once the desired mono-fluorinated product is formed. 2. Lower the reaction temperature to decrease the rate of subsequent fluorinations.[2]

Quantitative Data on Purification of Analogous Compounds

Compound Purification Method Yield Purity
2',6'-DifluoroacetophenoneAqueous work-up92%Not specified
2,4-DifluoroacetophenoneDistillation79%95-99.2%
2-Chloro-2,2-difluoroacetophenoneSilica gel column chromatography68%Not specified
Linalool (example)Flash column chromatography95-97%97-99%[4]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate solvent system by testing various ratios of ethyl acetate in hexanes on a TLC plate with your crude product. An ideal system will give your product an Rf value of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity, ensuring an even and compact bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the non-polar solvent. If necessary, gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Distillation

This protocol is adapted for a related compound and should be optimized for this compound.

  • Setup: Assemble a distillation apparatus, preferably for vacuum distillation to lower the boiling point and prevent decomposition.

  • Crude Product Preparation: If the crude product was worked up with a solvent, ensure the majority of the solvent is removed. The remaining crude material is then transferred to the distillation flask.

  • Distillation: Heat the distillation flask in a heating mantle. The system is kept under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. A synthesis of 2,4-difluoroacetophenone collected the pure product between 96-99 °C.[5]

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow Start Crude Product CheckPurity Check Purity (TLC/NMR) Start->CheckPurity IsPure Purity Acceptable? CheckPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ChooseMethod Choose Purification Method IsPure->ChooseMethod No ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Complex Mixture Recrystallize Recrystallization ChooseMethod->Recrystallize Solid Product Distill Distillation ChooseMethod->Distill Liquid Product Problem Problem Encountered? ColumnChrom->Problem Recrystallize->Problem Distill->Problem Problem->PureProduct No Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes Troubleshoot->ChooseMethod

Caption: A decision tree for troubleshooting purification methods.

References

Troubleshooting low yields in aryl difluoromethyl ether synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aryl Difluoromethyl Ether Synthesis

Welcome to the technical support center for aryl difluoromethyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The difluoromethyl ether moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis can present challenges, leading to low yields. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in aryl difluoromethyl ether synthesis?

Low yields can stem from several factors, including inefficient generation of the difluoromethylating species (often difluorocarbene), decomposition of reagents or products, and competing side reactions.[3] The choice of difluoromethylating agent, base, solvent, and reaction temperature are all critical parameters that need to be optimized for a specific substrate.

Q2: Which difluoromethylating agent should I choose for my phenol?

The selection of a difluoromethylating agent depends on your substrate's reactivity, functional group tolerance, and the scale of the reaction.

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): A stable, commercially available, and relatively non-toxic solid that generates difluorocarbene upon heating.[1][2] It is often preferred for its ease of handling and lower environmental impact compared to gaseous reagents.[1]

  • Difluoromethyltriflate (HCF2OTf): A non-ozone-depleting liquid reagent that allows for rapid reactions at room temperature with a broad substrate scope.[4]

  • TMSCF2Br: A versatile difluorocarbene precursor that can be used in two-phase reaction systems.

  • S-(Difluoromethyl)sulfonium salts: These are bench-stable solids that act as difluorocarbene precursors.[5][6]

Q3: Can I use a one-pot procedure starting from an aryl halide or boronic acid?

Yes, one-pot procedures have been developed to convert aryl boronic acids and aryl halides into aryl difluoromethyl ethers.[4] These methods typically involve the in situ generation of the corresponding phenol, followed by difluoromethylation, which avoids the isolation of the intermediate phenol.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Phenol

Possible Cause 1: Inefficient Difluorocarbene Generation

  • Troubleshooting Steps:

    • Base Selection: The choice and amount of base are crucial. For methods generating difluorocarbene, a base is required to form the phenoxide. If the base is too weak, phenoxide formation will be incomplete. Common bases include cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium hydroxide (KOH).[1][4][7]

    • Reagent Quality: Ensure your difluoromethylating agent has not decomposed. For instance, some phosphonium salts are hygroscopic and water-sensitive.[2] Sodium chlorodifluoroacetate is generally stable but should be stored in a dry environment.[1][2]

    • Temperature: For thermally activated reagents like sodium chlorodifluoroacetate, ensure the reaction temperature is optimal for decarboxylation to generate difluorocarbene.[1] A typical temperature is around 120 °C.[1]

Possible Cause 2: Poor Solubility of Reagents

  • Troubleshooting Steps:

    • Solvent Choice: Ensure all reagents, particularly the starting phenol and base, are sufficiently soluble in the chosen solvent. DMF is a common solvent for reactions with sodium chlorodifluoroacetate.[1][2] For other methods, solvents like acetonitrile (MeCN) or acetone may be used.[4][7]

    • Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transfer of the phenoxide to the organic phase where the difluorocarbene is generated.

Issue 2: Formation of Significant Byproducts

Possible Cause 1: Competing Side Reactions

  • Troubleshooting Steps:

    • Aryl Triflate Formation: When using HCF2OTf, a common byproduct is the corresponding aryl triflate, formed by the nucleophilic attack of the phenoxide on the sulfur atom of the reagent.[4] Optimizing the equivalents of base can help minimize this.

    • Dimerization/Trimerization: When using gaseous reagents like chlorodifluoromethane (HCF2Cl), formation of dimer and trimer byproducts can be an issue.[1] Switching to a reagent like sodium chlorodifluoroacetate can mitigate this problem.[1]

Possible Cause 2: Reaction with Other Nucleophilic Groups

  • Troubleshooting Steps:

    • Chemoselectivity: Difluorocarbene can react with other nucleophiles besides phenols, such as thiols and amines.[1][5] If your substrate contains multiple nucleophilic sites, you may observe a mixture of products. The reactivity order is generally ArS- > RS-, ArO- > ROH.[5][6] Chemoselectivity can sometimes be controlled by tuning the reaction conditions (e.g., acidic vs. basic).[8]

    • Protecting Groups: Consider using protecting groups for more nucleophilic functional groups if chemoselectivity is a persistent issue.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes yields for the difluoromethylation of 4-butylphenol under various conditions using HCF2OTf, illustrating the impact of solvent and base selection.

EntryBase (equiv.)Co-SolventArOCF2H Yield (%)ArOTf Byproduct (%)
1KOH (12)DMF4334
2KOH (12)DMSO595
3KOH (12)Dioxane5416
4KOH (12)THF627
5KOH (12)MeCN7512
6LiOH (12)MeCN3811
7NaOH (12)MeCN6110

Data adapted from a study on the difluoromethylation of phenols with HCF2OTf.[4] Yields were determined by GC.

Key Experimental Protocols

Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[1][2]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add dry DMF and a small amount of deionized water via syringe.

  • Degassing: Degas the solution with a stream of nitrogen for 1 hour while stirring.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.8 equiv) in one portion.

  • Heating: Equip the flask with a condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with deionized water and extract with an organic solvent (e.g., ethyl acetate or hexanes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[1][2]

Protocol 2: Nickel-Catalyzed Synthesis of Aryldifluoromethyl Aryl Ethers

This protocol describes a Suzuki cross-coupling reaction to form the aryl ether bond.[7][9]

  • Reaction Setup: In a dried Schlenk tube, combine the arylboronic acid (2.0 equiv), a nickel catalyst complex (e.g., 10 mol%), DABCO (10 mol%), and potassium carbonate (2.5 equiv).[7]

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the aryloxydifluoromethyl bromide (1.0 equiv) and the solvent (e.g., acetone).[7]

  • Heating: Stir the mixture at 80 °C for 10 hours.[7]

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the residue by preparative TLC or column chromatography to afford the desired product.[7]

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in aryl difluoromethyl ether synthesis.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Phenol, Base, and Solvent reagent Add Difluoromethylating Reagent start->reagent heat Heat Reaction (if required) reagent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify product Isolated Aryl Difluoromethyl Ether purify->product

Caption: General experimental workflow for aryl difluoromethyl ether synthesis.

G start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion low_conversion High SM Remaining check_conversion->low_conversion Yes high_conversion Low SM Remaining check_conversion->high_conversion No cause_reagent Inactive Reagent or Inefficient Carbene Generation? low_conversion->cause_reagent sol_reagent Verify Reagent Quality. Optimize Base/Temp. cause_reagent->sol_reagent Yes cause_solubility Poor Solubility? cause_reagent->cause_solubility No sol_solubility Change Solvent or Add Phase-Transfer Catalyst. cause_solubility->sol_solubility Yes cause_byproduct Major Byproducts Observed? high_conversion->cause_byproduct sol_byproduct Adjust Stoichiometry. Consider Protecting Other Nucleophiles. cause_byproduct->sol_byproduct Yes cause_decomposition Product Decomposition? cause_byproduct->cause_decomposition No sol_decomposition Use Milder Conditions (Temp, Workup). cause_decomposition->sol_decomposition Yes

Caption: Troubleshooting decision tree for low yields.

G cluster_generation Difluorocarbene Generation cluster_reaction Nucleophilic Attack reagent ClCF2CO2Na heat Heat (Δ) reagent->heat carbene :CF2 heat->carbene byproducts - NaCl - CO2 heat->byproducts intermediate [ArO-CF2]- carbene->intermediate phenol ArO- (Phenoxide) phenol->intermediate product ArOCF2H intermediate->product protonation Proton Source (e.g., H2O) protonation->product

Caption: Mechanism of difluoromethylation using sodium chlorodifluoroacetate.

References

The effect of different bases on 2,2-difluoroacetophenone reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-difluoroacetophenone. The content focuses on the effect of different bases on its reactivity in forming enolates and participating in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: How does the acidity of the α-proton in this compound compare to that of acetophenone, and how does this affect base selection?

The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the α-proton in this compound compared to acetophenone. This heightened acidity allows for the use of a wider range of bases for deprotonation. However, the choice of base remains critical to control the reaction pathway and avoid side reactions.

Q2: What are the primary reaction pathways when this compound is treated with a base?

Upon treatment with a base, this compound can undergo several transformations:

  • Enolate Formation: Deprotonation at the α-carbon to form a difluoroenolate. This is the desired pathway for subsequent aldol-type reactions.

  • Reaction at the Carbonyl Group: Strong, nucleophilic bases can directly attack the carbonyl carbon.

  • Haloform-type Reaction: Under certain conditions with strong bases, cleavage of the C-C bond between the carbonyl and the difluoromethyl group can occur, although this is less common than with tri-halogenated compounds.

Q3: Can I use common bases like sodium hydroxide or potassium carbonate for reactions with this compound?

While the α-proton is acidic, weaker bases like sodium hydroxide or potassium carbonate are generally not sufficient to achieve complete and irreversible deprotonation to form the enolate in high concentration. These bases are more commonly used in reactions with more activated substrates or in phase-transfer catalysis conditions. For direct aldol-type reactions of this compound, stronger bases are typically required.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aldol-Type Product

Possible Causes:

  • Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the this compound.

  • Side Reactions: The base or the enolate may be participating in undesired side reactions. With strong, non-hindered bases, nucleophilic attack at the carbonyl group can compete with deprotonation.

  • Unfavorable Equilibrium: The aldol addition reaction can be reversible.

  • Moisture in the Reaction: Water can quench the enolate and hydrolyze some reagents.

Troubleshooting Steps:

  • Base Selection: Switch to a stronger, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). These bases favor deprotonation over nucleophilic attack.

  • Reaction Conditions:

    • Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents.

    • Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • For reactions with LDA, maintain a low temperature (e.g., -78 °C) during enolate formation to minimize side reactions.

  • Order of Addition: Add the this compound solution slowly to the cooled base solution to ensure rapid and complete deprotonation. After enolate formation, add the electrophile (e.g., aldehyde or ketone) dropwise at a low temperature.

  • Drive the Equilibrium: If the aldol addition is reversible, consider trapping the product or using reaction conditions that favor the product (e.g., removal of a byproduct).

Issue 2: Formation of Multiple Products

Possible Causes:

  • Self-Condensation of the Electrophile: If the electrophilic carbonyl compound has α-protons, it can also form an enolate and undergo self-condensation.

  • Cannizzaro-type Reaction: If an aldehyde without α-protons is used as the electrophile, it might undergo disproportionation in the presence of a strong base.

  • Competing Reaction Pathways: As mentioned, nucleophilic attack by the base on the carbonyl group can lead to byproducts.

Troubleshooting Steps:

  • Directed Aldol Protocol: Employ a directed aldol protocol where the enolate of this compound is pre-formed quantitatively using a strong, non-nucleophilic base like LDA before the addition of the electrophile.

  • Choice of Electrophile: If possible, use an electrophile without α-protons (e.g., benzaldehyde) to prevent its self-condensation.

  • Control of Stoichiometry and Addition Rate: Use a slight excess of the pre-formed enolate and add the electrophile slowly to the enolate solution to favor the desired crossed aldol reaction.

Data Presentation

The following table summarizes the expected reactivity and general outcomes when using different bases with this compound for aldol-type reactions. Please note that specific yields and diastereoselectivities are highly dependent on the electrophile, solvent, temperature, and reaction time. Direct comparative studies for this compound are limited in the literature; therefore, this table is based on general principles of organic chemistry and data from related fluorinated ketones.

BaseBase TypeTypical ConditionsExpected Outcome for Enolate FormationPotential Side Reactions
KOH / NaOH Strong, NucleophilicProtic or aprotic solvents, RT to refluxLow concentration of enolate, equilibrium lies towards starting materials.Nucleophilic attack at the carbonyl, saponification if esters are present.
NaH Strong, Non-nucleophilic (heterogeneous)Anhydrous THF or DMF, 0 °C to RTSlow but effective deprotonation.Reduction of the carbonyl group (minor), solvent deprotonation with DMF.[1]
KOtBu Strong, Hindered, Non-nucleophilicAnhydrous THF, -78 °C to RTGood for enolate formation.Can act as a nucleophile at higher temperatures.
LDA Very Strong, Hindered, Non-nucleophilicAnhydrous THF, -78 °CRapid and quantitative enolate formation. Favors the kinetic enolate.Generally clean deprotonation.
KHMDS / NaHMDS Very Strong, Hindered, Non-nucleophilicAnhydrous THF, -78 °CRapid and quantitative enolate formation.Similar to LDA, generally clean.

Experimental Protocols

Protocol 1: General Procedure for Directed Aldol Reaction using a Strong Hindered Base (e.g., LDA)

This protocol describes the formation of the lithium enolate of this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Aldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes, ensuring the temperature remains at -78 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Silyl Enol Ether from this compound

This protocol can be adapted from the general procedure for acetophenone.[2]

Materials:

  • This compound

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (NEt₃)

  • Sodium Iodide (NaI)

  • Anhydrous Acetonitrile

  • Hexane

Procedure:

  • Under an inert and anhydrous atmosphere, charge a flask with this compound (1.0 equiv.), triethylamine (2.4 equiv.), and sodium iodide (1.2 equiv.) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 equiv.) dropwise.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated salts and wash with ethyl acetate.

  • Remove the solvent under reduced pressure to obtain the crude silyl enol ether, which can be used in subsequent reactions, such as the Mukaiyama aldol addition.

Visualizations

Enolate_Formation_Pathways Start This compound Enolate Difluoroenolate Start->Enolate Deprotonation SideProduct Side Products (e.g., Carbonyl Attack) Start->SideProduct Base Base Base->Enolate Base->SideProduct Nucleophilic Attack WeakBase Weak Base (e.g., NaOH, K2CO3) WeakBase->Enolate Low Yield StrongHinderedBase Strong, Hindered Base (e.g., LDA, KHMDS) StrongHinderedBase->Enolate High Yield AldolProduct Aldol-Type Product Enolate->AldolProduct Electrophile Electrophile (Aldehyde/Ketone) Electrophile->AldolProduct

Caption: General pathways for the base-mediated reaction of this compound.

Troubleshooting_Workflow Start Low Yield of Aldol Product CheckBase Is the base strong and non-nucleophilic enough? Start->CheckBase CheckConditions Are reaction conditions strictly anhydrous? CheckBase->CheckConditions Yes SwitchBase Switch to a stronger, hindered base (e.g., LDA, KHMDS) CheckBase->SwitchBase No CheckAddition Is the order and rate of addition correct? CheckConditions->CheckAddition Yes DryApparatus Flame-dry glassware and use anhydrous solvents CheckConditions->DryApparatus No SlowAddition Pre-form enolate at low temp, then add electrophile slowly CheckAddition->SlowAddition No Success Improved Yield CheckAddition->Success Yes SwitchBase->CheckConditions DryApparatus->CheckAddition SlowAddition->Success

Caption: Troubleshooting workflow for low yields in aldol reactions of this compound.

References

Technical Support Center: Solvent Influence on 2,2-Difluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-difluoroacetophenone reactions. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific challenges and frequently asked questions related to the impact of solvent choice on reactions involving this compound.

Low Reaction Yield

Question: My reaction with this compound is giving a low yield. Could the solvent be the issue?

Answer: Absolutely. Solvent choice is critical and can significantly impact reaction yield. Here are some common scenarios and troubleshooting steps:

  • Issue: Poor Solubility of Reactants.

    • Troubleshooting: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction. For instance, while "inert" solvents might provide cleaner reactions, they may not always be suitable for dissolving all reaction components.

  • Issue: Unwanted Side Reactions with the Solvent.

    • Troubleshooting: Solvents like DMSO and DMF, while excellent for dissolving a wide range of compounds, can sometimes participate in or promote side reactions, leading to lower yields of the desired product and the formation of byproducts.[1] If you observe multiple unexpected spots on your TLC, consider switching to a more "inert" solvent like THF, 1,4-dioxane, or an acetonitrile/water mixture, provided your reactants are soluble.

  • Issue: Suboptimal Polarity for the Transition State.

    • Troubleshooting: The polarity of the solvent can stabilize or destabilize the transition state of your reaction. For nucleophilic additions, the choice between a polar protic and a polar aprotic solvent is crucial. Polar protic solvents can solvate and potentially deactivate strong nucleophiles through hydrogen bonding. In contrast, polar aprotic solvents can enhance the reactivity of anionic nucleophiles.

  • Issue: Moisture Contamination.

    • Troubleshooting: Many reactions involving carbonyl compounds are sensitive to moisture. Ensure you are using anhydrous solvents and have adequately dried your glassware, especially for reactions involving strong bases or organometallics like Grignard reagents.

Formation of Byproducts

Question: I am observing significant byproduct formation in my reaction. How can I mitigate this by changing the solvent?

Answer: Byproduct formation is a common issue directly influenced by the solvent.

  • Issue: Solvent-Induced Decomposition.

    • Troubleshooting: this compound or your other reagents might be unstable in the chosen solvent, especially at elevated temperatures. Protic solvents, for instance, can participate in unwanted protonolysis or addition reactions. If you suspect decomposition, try running the reaction at a lower temperature or switching to a less reactive, aprotic solvent.

  • Issue: Solvent-Mediated Side Reactions.

    • Troubleshooting: As mentioned, solvents like DMSO and DMF can lead to more byproducts.[1] A solvent screen with more inert options such as THF, diethyl ether, or toluene might lead to a cleaner reaction profile.

  • Issue: Inadequate Solvent for Workup.

    • Troubleshooting: High-boiling, water-miscible solvents like DMF and DMSO can complicate product isolation, leading to apparent byproduct spots on a TLC that are actually residual solvent. Ensure your workup procedure is designed to effectively remove the reaction solvent. This often involves diluting the reaction mixture with a large volume of water and extracting with a nonpolar organic solvent.

Reaction Stereoselectivity

Question: My Wittig or Horner-Wadsworth-Emmons reaction with this compound is not giving the desired stereoselectivity. Can the solvent help?

Answer: Yes, the solvent plays a significant role in the stereochemical outcome of these reactions.

  • Issue: Undesired Alkene Isomer.

    • Troubleshooting:

      • Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide and the solvent. Non-stabilized ylides in aprotic, salt-free conditions tend to give (Z)-alkenes. The presence of lithium salts and the use of polar aprotic solvents can influence the formation of intermediates, potentially altering the Z/E ratio.

      • Horner-Wadsworth-Emmons (HWE) Reaction: HWE reactions with stabilized phosphonate ylides generally favor the formation of (E)-alkenes. The use of polar aprotic solvents like THF or DME with sodium or lithium bases typically promotes (E)-selectivity. To favor the (Z)-alkene, modifications such as the Still-Gennari conditions (using bis(2,2,2-trifluoroethyl)phosphonates with KHMDS and a crown ether in THF) are often employed.

Characterization Issues

Question: I am having trouble interpreting the NMR spectrum of my product. Could the NMR solvent be affecting the data?

Answer: Yes, the choice of deuterated solvent for NMR spectroscopy can influence the chemical shifts.

  • Issue: Shift in Proton or Carbon Signals.

    • Troubleshooting: The chemical shifts of protons and carbons can vary depending on the deuterated solvent used due to solvent-solute interactions. For fluorinated compounds like derivatives of this compound, there is a known correlation between the dielectric constant of the solvent and the through-space coupling constants between fluorine and nearby protons or carbons. When comparing spectra, ensure they were recorded in the same solvent. If you suspect a solvent effect is complicating your analysis, consider acquiring spectra in a different deuterated solvent.

Quantitative Data on Solvent Effects

The following tables summarize the influence of solvent choice on the yield of specific reactions.

Table 1: Difluoromethylation of Phenol using 2-Chloro-2,2-difluoroacetophenone [2]

EntrySolvent (v/v)Temperature (°C)Yield (%)
1CH3CN / H2O (1:1)8085
21,4-Dioxane / H2O (1:1)8078
3Diglyme / H2O (1:1)8075
4DME / H2O (1:1)8072
5CH3CN / H2O (1:1)6065
6CH3CN / H2O (1:1)4042

Reaction Conditions: Phenol, 2-chloro-2,2-difluoroacetophenone, KOH, 4h.

Experimental Protocols & Methodologies

Detailed experimental procedures for key reactions are provided below.

Protocol 1: General Procedure for Difluoromethylation of Phenols[2]
  • Reaction Setup: In a pressure tube, combine the desired phenol (1.0 mmol), potassium hydroxide (30 wt% in H2O, ~21 mmol), and the chosen organic solvent.

  • Cooling: Cool the mixture to -78 °C.

  • Reagent Addition: Add 2-chloro-2,2-difluoroacetophenone (5.0 mmol) to the cooled mixture.

  • Reaction: Seal the pressure tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) for 4 hours.

  • Workup: After cooling to room temperature, carefully open the pressure tube. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Grignard Reaction with this compound

Note: This is a generalized protocol based on standard Grignard procedures. Anhydrous conditions are critical.

  • Glassware Preparation: Thoroughly flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) and allow to cool to room temperature.

  • Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. Add a small portion of the alkyl/aryl halide (dissolved in the ethereal solvent) to initiate the reaction (a crystal of iodine can be used if necessary). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. In the dropping funnel, place a solution of this compound in the same anhydrous ethereal solvent. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and decision-making processes.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried glassware under N2/Ar reagents Add this compound and other reagents start->reagents solvent Add anhydrous solvent reagents->solvent temp_control Cool to desired temperature (e.g., 0°C or -78°C) solvent->temp_control addition Slowly add nucleophile/ electrophile solution temp_control->addition Begin reaction stir Stir at constant temperature addition->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by chromatography/ recrystallization/distillation wash_dry->purify

A generalized experimental workflow for reactions involving this compound.

troubleshooting_yield start Low Yield Observed check_purity Check purity of this compound and other reagents start->check_purity check_conditions Review reaction conditions (temp, time, stoichiometry) start->check_conditions check_solvent Evaluate solvent choice start->check_solvent check_purity->check_conditions Pure purify_reagents Purify/re-source reagents check_purity->purify_reagents Impure check_conditions->check_solvent Optimal optimize_conditions Optimize temperature, time, or stoichiometry check_conditions->optimize_conditions Suboptimal solvent_screen Perform a solvent screen (e.g., THF, ACN, Dioxane) check_solvent->solvent_screen Potential issue end Improved Yield purify_reagents->end optimize_conditions->end solvent_screen->end

A decision tree for troubleshooting low reaction yields.

solvent_selection start Select Reaction Type grignard Grignard Addition start->grignard wittig_hwe Wittig / HWE start->wittig_hwe reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub ether_solvents Anhydrous Ethereal Solvents (THF, Diethyl Ether) grignard->ether_solvents Stabilizes Grignard reagent aprotic_solvents Polar Aprotic Solvents (THF, DMF, DMSO) wittig_hwe->aprotic_solvents Favors ylide formation and reaction protic_solvents Protic Solvents (MeOH, EtOH) reduction->protic_solvents Common for NaBH4 reductions aprotic_polar Polar Aprotic Favored (ACN, DMF, DMSO) nucleophilic_sub->aprotic_polar For SN2-type reactions protic_polar Polar Protic may be suitable nucleophilic_sub->protic_polar For SN1-type reactions

A guide for initial solvent selection based on reaction type.

References

Strategies to prevent the decomposition of 2,2-difluoroacetophenone during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-difluoroacetophenone. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and handling of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to decomposition under several conditions, primarily:

  • Base-Catalyzed Reactions: In the presence of strong bases, this compound can undergo self-condensation reactions, such as aldol-type additions. If a suitable leaving group is present on the α-carbon, elimination to form difluorocarbene can occur. Furthermore, a haloform-type reaction, while generally slower for fluorinated compounds, remains a potential degradation pathway under basic conditions, which would lead to the formation of benzoate derivatives.

  • Nucleophilic Attack: The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon. This makes it more prone to attack by nucleophiles, which can lead to the formation of undesired adducts such as hemiketals or hemiaminals.[1][2][3]

  • Photochemical Decomposition: Fluorinated acetophenones are known to be photochemically active.[4][5][6][7] Exposure to UV light can induce photochemical reactions, potentially leading to decomposition or unwanted side products. The introduction of a trifluoromethyl group has been shown to prevent unproductive reaction pathways during photochemical cyclization in related compounds.[4][5][6][7]

  • Thermal Stress: While some fluorinated acetophenone derivatives exhibit high thermal stability, prolonged exposure to high temperatures can lead to degradation.[5]

Q2: How can I minimize decomposition when using a base in my reaction?

A2: To minimize base-catalyzed decomposition:

  • Use a mild or hindered base: Opt for weaker bases like potassium carbonate or hindered bases such as diisopropylethylamine (DIPEA) instead of strong bases like sodium hydroxide or sodium hydride, especially if the reaction temperature is elevated.

  • Low temperature: Perform the reaction at the lowest temperature at which the desired transformation occurs to slow down the rate of decomposition reactions.

  • Slow addition: Add the base slowly to the reaction mixture to avoid a localized high concentration of base.

  • Anhydrous conditions: Ensure your reaction is free of water, as hydroxide ions can initiate hydrolysis or haloform-type reactions.

Q3: My reaction involves a strong nucleophile. How can I prevent unwanted addition to the carbonyl group of this compound?

A3: To prevent unwanted nucleophilic attack at the carbonyl:

  • Protect the carbonyl group: The most effective strategy is to protect the ketone functionality as an acetal (or ketal). Acetals are stable under neutral and basic conditions and can be removed with mild acid upon completion of the desired reaction.

  • Use a less nucleophilic reagent if possible: If the reaction chemistry allows, consider using a less reactive nucleophile.

  • Control stoichiometry: Use a precise stoichiometry of the nucleophile to minimize excess reagent that could react with the ketone.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure the stability of this compound during storage:

  • Storage Temperature: Store in a cool, dry place, away from light. Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.

  • Handling: Handle in a well-ventilated area, and avoid exposure to strong bases, acids, and direct sunlight.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield and formation of a complex mixture of byproducts in a base-catalyzed reaction. Base-catalyzed decomposition (e.g., self-condensation, haloform-type reaction).- Use a milder or hindered base (e.g., K₂CO₃, DIPEA).- Lower the reaction temperature.- Add the base portion-wise or via syringe pump.- Ensure strictly anhydrous conditions.
Formation of an unexpected alcohol or ether byproduct. Nucleophilic attack on the carbonyl by a nucleophile or solvent (if protic).- Protect the carbonyl group as an acetal before introducing the nucleophile.- Use an aprotic solvent.
Reaction fails or gives low yield upon scale-up, especially when exposed to light. Photochemical decomposition.- Protect the reaction vessel from light by wrapping it in aluminum foil.- Use a light source with a filter to exclude UV wavelengths if illumination is necessary for the reaction.
Decomposition observed during purification by column chromatography. The silica gel is slightly acidic and may be catalyzing decomposition.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent.- Consider alternative purification methods such as distillation or recrystallization if applicable.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound

This protocol describes a standard procedure for the protection of the ketone functionality as a 1,3-dioxolane (ethylene glycol ketal), which is stable to many reaction conditions, particularly those involving bases and nucleophiles.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.) in toluene.

  • Reaction Execution: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on neutralized silica gel.

Visualizations

Logical Workflow for Troubleshooting Decomposition

Decomposition_Troubleshooting Troubleshooting Decomposition of this compound Decomposition Decomposition Observed Reaction_Type Identify Reaction Type Decomposition->Reaction_Type Base_Catalyzed Base-Catalyzed? Reaction_Type->Base_Catalyzed Yes Nucleophilic_Addition Nucleophilic Addition? Reaction_Type->Nucleophilic_Addition No Mild_Base Use Milder/Hindered Base Base_Catalyzed->Mild_Base Low_Temp_Base Lower Temperature Base_Catalyzed->Low_Temp_Base Photochemical Photochemical? Nucleophilic_Addition->Photochemical No Protect_Ketone Protect Carbonyl (Acetal) Nucleophilic_Addition->Protect_Ketone Yes Thermal High Temperature? Photochemical->Thermal No Protect_From_Light Shield from Light Photochemical->Protect_From_Light Yes Low_Temp_Thermal Lower Temperature Thermal->Low_Temp_Thermal Yes No_Decomposition Successful Reaction Thermal->No_Decomposition No Mild_Base->No_Decomposition Low_Temp_Base->No_Decomposition Protect_Ketone->No_Decomposition Protect_From_Light->No_Decomposition Low_Temp_Thermal->No_Decomposition

Caption: A flowchart for troubleshooting decomposition issues.

Potential Decomposition Pathways

Decomposition_Pathways Potential Decomposition Pathways of this compound Start This compound Base Strong Base Start->Base Nucleophile Nucleophile Start->Nucleophile Light UV Light Start->Light Heat High Temperature Start->Heat Aldol Aldol Condensation Products Base->Aldol Self-condensation Haloform Benzoic Acid + CHF2X Base->Haloform With Halogen/H₂O Adduct Nucleophilic Adduct (e.g., Hemiketal) Nucleophile->Adduct Photoproducts Photochemical Products Light->Photoproducts Thermal_Decomp Thermal Decomposition Products Heat->Thermal_Decomp

Caption: Overview of potential decomposition pathways.

References

Technical Support Center: Best Practices for Scaling Up Reactions Involving 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for scaling up chemical reactions involving 2,2-difluoroacetophenone. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in navigating the challenges of moving from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound and its derivatives can present several safety hazards that are amplified at a larger scale. Key concerns include:

  • Exothermic Reactions: Many reactions involving carbonyl compounds are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. It is crucial to have adequate cooling capacity and a plan for emergency cooling or quenching.

  • Handling of Reagents: Many reagents used in conjunction with this compound, such as strong bases (e.g., LDA, NaH), reducing agents (e.g., NaBH₄, LiAlH₄), and organometallics (e.g., Grignard reagents), have their own inherent risks that are magnified at scale.

  • Pressure Buildup: Vigorous gas evolution, which may be manageable in the lab, can lead to dangerous pressure increases in a large reactor. Ensure your reactor system is appropriately vented.

  • Toxicity: Fluorinated organic compounds can have unique toxicological profiles. Always handle these compounds in well-ventilated areas or fume hoods and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[1][2][3]

Q2: I am observing a decrease in yield upon scaling up my reaction. What are the common causes?

A2: A drop in yield during scale-up is a frequent challenge. Several factors can contribute to this:

  • Inefficient Mixing: What works in a small flask may not translate to a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

  • Poor Temperature Control: As mentioned, inefficient heat transfer can lead to temperature gradients within the reactor, affecting reaction kinetics and selectivity.

  • Extended Reaction Times: Heating and cooling large volumes takes longer, potentially leading to the degradation of starting materials, intermediates, or products.

  • Changes in Reagent Addition Rate: The rate of addition of a reagent can be critical. A rate that is optimal on a small scale may be too fast or too slow for a larger volume, impacting the reaction profile.

  • Work-up and Isolation Issues: Extractions and purifications that are straightforward in the lab can become problematic at scale, leading to product loss. For instance, emulsions can be more difficult to break, and chromatographic separations are less practical for large quantities.

Q3: Are there common side reactions to be aware of when working with this compound?

A3: Yes, the difluoromethyl ketone moiety can participate in several side reactions, especially under harsh conditions or with highly reactive reagents. These can include:

  • Enolization and Subsequent Reactions: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in undesired aldol or Claisen-type condensations.

  • Over-reduction: In reduction reactions, the resulting alcohol can sometimes undergo further reactions depending on the conditions.

  • Decomposition: At elevated temperatures, fluorinated compounds can be susceptible to decomposition. Thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) are recommended before scaling up significantly.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your scale-up experiments.

Issue 1: Reduction of this compound

Q: My sodium borohydride reduction of this compound is sluggish and incomplete at a larger scale, whereas it worked perfectly in the lab. What should I do?

A: This is a common issue related to mixing and temperature.

  • Potential Cause: Poor solubility or dispersion of sodium borohydride in the reaction medium at a larger volume. In the lab, vigorous stirring in a small flask is effective, but in a large reactor, the solid reagent may settle, reducing its effective concentration.

  • Recommended Solution:

    • Improve Agitation: Ensure the reactor's agitator is providing sufficient mixing to keep the sodium borohydride suspended.

    • Temperature Control: Monitor the internal temperature closely. While the reaction is generally exothermic, poor mixing can lead to localized cold spots where the reaction is slow.

    • Portion-wise Addition: Instead of adding all the sodium borohydride at once, add it in portions to maintain a more consistent reaction rate and temperature.

    • Solvent Choice: Ensure the solvent system is appropriate for the scale and effectively dissolves the starting material.

Issue 2: Aldol Condensation

Q: I am attempting a base-catalyzed aldol condensation with this compound and an aldehyde. On a larger scale, I am getting a complex mixture of products and a low yield of the desired α,β-unsaturated ketone.

A: Aldol condensations are equilibrium-driven and can be sensitive to reaction conditions, especially at scale.

  • Potential Cause 1: Competing Self-Condensation: The enolate of this compound can react with itself or the starting aldehyde can self-condense.

  • Recommended Solution 1:

    • Slow Addition of Aldehyde: Add the aldehyde slowly to a pre-formed solution of the ketone and base. This keeps the concentration of the aldehyde low, favoring the cross-condensation.

  • Potential Cause 2: Retro-Aldol Reaction: The initial β-hydroxy ketone adduct can revert to the starting materials.

  • Recommended Solution 2:

    • Temperature Optimization: While higher temperatures favor the dehydration to the final enone, they can also promote the retro-aldol reaction. A careful optimization of the temperature profile is necessary. It may be beneficial to form the aldol adduct at a lower temperature and then increase the temperature to drive the dehydration.

  • Potential Cause 3: Base Stoichiometry: The amount of base can be critical. Too much or too little can lead to side reactions.

  • Recommended Solution 3:

    • Titrate the Base: Ensure the stoichiometry of the base is precise. For larger-scale reactions, it is often better to use a slight excess of a weaker base or a catalytic amount of a strong base.

Issue 3: Grignard and Organolithium Additions

Q: When I scale up the addition of a Grignard reagent to this compound, I observe significant formation of a byproduct from the reduction of the ketone, rather than the desired tertiary alcohol.

A: This is a known issue with sterically hindered ketones and bulky Grignard reagents, where the Grignard reagent acts as a reducing agent (transferring a β-hydride) instead of a nucleophile.

  • Potential Cause: Steric hindrance around the carbonyl group of this compound and the Grignard reagent.

  • Recommended Solution:

    • Lower the Reaction Temperature: Addition at a lower temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition pathway over reduction.

    • Slow Reagent Addition: Add the Grignard reagent slowly and sub-surface to avoid localized high concentrations and temperature spikes.

    • Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress reduction byproducts.

    • Consider an Alternative Nucleophile: If possible, using a less sterically hindered organolithium reagent might be a viable alternative.

Data Presentation: Lab vs. Pilot Scale Comparison (Illustrative)

The following tables provide illustrative data on how reaction parameters and outcomes can change during scale-up. Note: This is generalized data and actual results will vary based on specific reaction conditions.

Table 1: Sodium Borohydride Reduction of this compound

ParameterLab Scale (10 g)Pilot Scale (1 kg)Observations on Scale-Up
Reactant (Ketone) 1.0 eq1.0 eq-
NaBH₄ 1.5 eq1.5 - 2.0 eqIncreased equivalents may be needed to drive the reaction to completion.
Solvent (Methanol) 100 mL10 LMaintaining the same concentration is a good starting point.
Temperature 0 °C to RT0 °C (controlled addition)Strict temperature control is crucial to manage the exotherm.
Reaction Time 2 hours4-6 hoursLonger time often required for complete conversion at scale.
Yield 95%85-90%A slight decrease in isolated yield is common.
Purity (by GC) >99%97-99%Potential for more side products due to longer reaction times and temperature variations.

Table 2: Aldol Condensation with Benzaldehyde

ParameterLab Scale (5 g)Pilot Scale (500 g)Observations on Scale-Up
This compound 1.0 eq1.0 eq-
Benzaldehyde 1.1 eq1.1 eq (slow addition)Slow, controlled addition is critical to minimize self-condensation.
Base (NaOH) 1.2 eq1.2 eqEnsure efficient mixing to avoid localized high concentrations of base.
Solvent (Ethanol) 50 mL5 L-
Temperature RT to 50 °CRT (initial) then 50-60 °CA two-stage temperature profile can improve selectivity.
Reaction Time 4 hours8-12 hoursMonitor by HPLC or GC to determine the optimal endpoint.
Yield 85%75-80%Yields can be lower due to competing side reactions.
Byproduct Formation <5%10-15%Increased formation of self-condensation products is often observed.

Experimental Protocols

Protocol 1: Scale-Up of the Reduction of this compound to 1-Phenyl-2,2-difluoroethanol

Materials:

ReagentAmount (for 100 g scale)Molar Eq.Molecular Weight
This compound100 g1.0156.13 g/mol
Sodium Borohydride (NaBH₄)24.2 g1.037.83 g/mol
Methanol (MeOH)1 L-32.04 g/mol
Hydrochloric Acid (1M aq.)~500 mL--
Ethyl Acetate1.5 L-88.11 g/mol

Procedure:

  • Setup: Equip a 3 L jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charging: Charge the reactor with this compound (100 g) and methanol (800 mL).

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sodium borohydride (24.2 g) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 1M HCl until the pH is ~2-3. Be cautious of gas evolution.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (500 mL) and water (500 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Scale-Up of the Aldol Condensation of this compound with Benzaldehyde

Materials:

ReagentAmount (for 156 g scale)Molar Eq.Molecular Weight
This compound156 g1.0156.13 g/mol
Benzaldehyde111.3 g1.05106.12 g/mol
Sodium Hydroxide (NaOH)48 g1.240.00 g/mol
Ethanol1.5 L-46.07 g/mol
Water1.5 L-18.02 g/mol

Procedure:

  • Setup: Use a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet.

  • Charging: Dissolve sodium hydroxide (48 g) in water (150 mL) and add it to the ethanol (1.5 L) in the reactor. Then, add the this compound (156 g).

  • Cooling: Cool the mixture to 10-15 °C.

  • Reagent Addition: Add the benzaldehyde (111.3 g) dropwise via the dropping funnel over 2-3 hours, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, stir the reaction at room temperature for 4-6 hours. The product may begin to precipitate.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Isolation: Cool the reaction mixture to 0-5 °C and stir for 1 hour to maximize precipitation. Collect the solid product by filtration and wash the filter cake with a cold 1:1 mixture of ethanol and water (2 x 250 mL).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

low_yield_troubleshooting start Low Yield Observed During Scale-Up check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Uniform? check_mixing->check_temp Yes improve_mixing Improve Agitation: - Increase Stirrer Speed - Change Impeller Design check_mixing->improve_mixing No check_reagents Are Reagents Stable & Pure? check_temp->check_reagents Yes improve_temp Improve Temp. Control: - Slower Reagent Addition - Better Chiller Capacity check_temp->improve_temp No check_workup Is Product Lost During Work-up? check_reagents->check_workup Yes purify_reagents Use Fresh/Purified Reagents & Solvents check_reagents->purify_reagents No optimize_workup Optimize Work-up: - Modify Extraction pH - Use Anti-Solvent check_workup->optimize_workup Yes end Yield Improved check_workup->end No improve_mixing->check_temp improve_temp->check_reagents purify_reagents->check_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues during the scale-up of a chemical reaction.

Decision Pathway for Managing Exotherms

exotherm_management start Planning Reaction Scale-Up is_exothermic Is the Reaction Potentially Exothermic? start->is_exothermic perform_dsc Perform DSC/RC1 Calorimetry is_exothermic->perform_dsc Yes no_exotherm Standard Scale-Up Protocol is_exothermic->no_exotherm No assess_cooling Assess Reactor Cooling Capacity perform_dsc->assess_cooling control_strategy Develop Control Strategy assess_cooling->control_strategy slow_addition Slow Reagent Addition control_strategy->slow_addition dilution Use More Dilute Reagents control_strategy->dilution cooling_plan Implement Active Cooling Plan control_strategy->cooling_plan quench_protocol Prepare Emergency Quench Protocol control_strategy->quench_protocol proceed Proceed with Scale-Up slow_addition->proceed dilution->proceed cooling_plan->proceed quench_protocol->proceed

Caption: A decision-making pathway for safely managing potential exotherms when scaling up reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Difluoroacetophenone and 2,2,2-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 2,2-difluoroacetophenone and 2,2,2-trifluoroacetophenone. The presence of two or three fluorine atoms on the α-carbon dramatically influences the electrophilicity of the adjacent carbonyl group, leading to significant differences in their chemical behavior. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

A summary of the fundamental properties of this compound and 2,2,2-trifluoroacetophenone is presented below.

PropertyThis compound2,2,2-Trifluoroacetophenone
Molecular Formula C₈H₆F₂OC₈H₅F₃O[1]
Molecular Weight 156.13 g/mol 174.12 g/mol [1]
Structure Phenyl-(CO)-CHF₂Phenyl-(CO)-CF₃
Appearance LiquidFlammable liquid and vapor[1]
CAS Number 395-01-7434-45-7

Comparative Reactivity Analysis

The electron-withdrawing nature of fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon in both molecules compared to unsubstituted acetophenone.[2][3] This heightened reactivity is a central theme in their chemical behavior. However, the difference between two and three fluorine atoms leads to distinct reactivity profiles, particularly in nucleophilic additions and reactions involving the α-carbon.

Nucleophilic Addition

The primary reaction pathway for ketones is nucleophilic addition to the electrophilic carbonyl carbon.[4][5][6] The strong inductive effect of the α-fluorine atoms makes the carbonyl carbon in both compounds highly susceptible to nucleophilic attack.[3]

A competition experiment was conducted to directly compare the reactivity of these ketones towards a nucleophile. In a reaction with benzylboronic acid pinacol ester, where the ketone and benzaldehyde were competing for one equivalent of the nucleophile, 2,2,2-trifluoroacetophenone was found to be more reactive than benzaldehyde.[7] Further competition experiments established a relative reactivity order for electrophiles under these conditions.

// Invisible edges for ordering edge [style=invis]; Product_A -> Product_B -> Product_C; } caption { label="Workflow for Reactivity Competition Experiment."; fontsize=12; fontname="Arial"; } }

Caption: Workflow for Reactivity Competition Experiment.

Surprisingly, the results indicated that the difluoromethyl ketone is more reactive than the trifluoromethyl ketone.

Table 1: Relative Reactivity in Nucleophilic Addition[7]
Relative Reactivity Order
CF₂H ketone > CF₃ ketone > Aldehyde

This outcome suggests that while the electronic effect of the CF₃ group is stronger, other factors may be at play. It is possible that the slightly smaller steric profile of the -CHF₂ group compared to the -CF₃ group allows for faster nucleophilic attack. The presence of the hydrogen atom on the difluoromethyl group might also influence the transition state energy.

Hydrate Formation

Electron-deficient ketones, particularly those with perfluoroalkyl groups, are known to exist in equilibrium with their hydrate forms in aqueous media.[7][8] 2,2,2-Trifluoroacetophenone, in particular, exists predominantly as its hydrate in a D₂O-buffer solution.[8] The strong electron-withdrawing CF₃ group polarizes the carbonyl bond to such an extent that it readily adds water. The -CHF₂ group also promotes hydration, but to a lesser extent. This propensity to form hydrates can influence reaction kinetics and availability of the free ketone for other reactions.

Enolization and α-Carbon Reactivity

A fundamental difference in reactivity stems from the presence of an α-hydrogen in this compound. This hydrogen is acidic due to the inductive effect of the two fluorine atoms and the adjacent carbonyl group, allowing the molecule to form an enol or enolate under appropriate basic or acidic conditions. This pathway is unavailable to 2,2,2-trifluoroacetophenone, which lacks an α-hydrogen.

The ability to enolize opens up a range of reactions for this compound at the α-carbon, such as aldol condensations and α-halogenation, which are not possible for its trifluoro- counterpart.

Caption: Comparison of Enolization Potential.

Reductive Reactivity

// Positioning hints {rank=same; Ketone; Nu;} Ketone -> CarbonylC [style=invis]; Ketone -> CarbonylO [style=invis]; } caption { label="General Mechanism of Nucleophilic Addition."; fontsize=12; fontname="Arial"; } }

Caption: General Mechanism of Nucleophilic Addition.

Experimental Protocols

Competition Reaction for Nucleophilic Addition of Benzylboronate [7]

  • Objective: To determine the relative reactivity of this compound, 2,2,2-trifluoroacetophenone, and a reference aldehyde towards a nucleophile.

  • Materials:

    • This compound

    • 2,2,2-Trifluoroacetophenone

    • Benzaldehyde

    • Benzylboronic acid pinacol ester

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Procedure:

    • To a solution of the electrophiles (a mixture containing one equivalent each of this compound, 2,2,2-trifluoroacetophenone, and benzaldehyde) and DABCO in the anhydrous solvent, add one equivalent of the benzylboronic acid pinacol ester nucleophile.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

    • After a set time or upon consumption of the limiting reagent, quench the reaction.

    • Analyze the product mixture to determine the ratio of the respective tertiary and secondary alcohol products formed from each electrophile.

    • The product ratio reflects the relative rates of reaction and thus the relative reactivity of the electrophiles.

Conclusion

The reactivities of this compound and 2,2,2-trifluoroacetophenone are both dominated by the powerful electron-withdrawing effects of the α-fluorine atoms, rendering their carbonyl groups highly electrophilic.

Key Differences:

  • Nucleophilic Addition: Experimental evidence suggests this compound is slightly more reactive than 2,2,2-trifluoroacetophenone in nucleophilic additions with benzylboronates, a finding potentially attributable to steric effects or other subtle electronic factors.[7]

  • α-Carbon Reactivity: this compound possesses an acidic α-hydrogen, enabling it to undergo enolization and subsequent α-carbon functionalization. This entire class of reactions is inaccessible to 2,2,2-trifluoroacetophenone.

  • Hydration: The trifluoromethyl group's superior inductive effect makes 2,2,2-trifluoroacetophenone more prone to forming a stable hydrate in aqueous environments compared to its difluoro- analog.[8]

References

A Comparative Analysis of Modern Difluoromethylating Agents for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds is a critical tool for enhancing drug-like properties. This guide provides an objective comparison of modern difluoromethylating agents, supported by experimental data, to inform reagent selection and synthetic strategy.

The difluoromethyl group is a unique structural motif that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities, capable of improving metabolic stability, membrane permeability, and binding affinity.[1] The growing interest in this functional group has spurred the development of a diverse array of difluoromethylating agents, which can be broadly categorized into radical, nucleophilic, and electrophilic reagents.[2] This guide offers a comparative analysis of their performance, with a focus on reaction efficiency, substrate scope, and operational simplicity.

Comparative Performance of Modern Difluoromethylating Agents

The selection of an appropriate difluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables provide a summary of the performance of key modern reagents on common scaffolds relevant to medicinal chemistry.

C-H Difluoromethylation of Heterocycles

Direct C-H difluoromethylation is a highly sought-after transformation as it avoids the need for pre-functionalization of the substrate. Heterocycles are prevalent motifs in pharmaceuticals, making their direct modification particularly valuable.

SubstrateReagent/MethodReaction ConditionsYield (%)Reference
Caffeine Radical: Zn(SO₂CF₂H)₂ (DFMS), tBuOOHCH₂Cl₂/H₂O, 23 °C71[3]
Quinoline Radical: Zn(SO₂CF₂H)₂ (DFMS), tBuOOHCH₂Cl₂/H₂O, 23 °C65[3]
Quinoxalin-2(1H)-one Photoredox: NaSO₂CF₂H, Rose Bengal, Green LEDsDMSO, rt, O₂91[4]
1-Methylquinolin-2(1H)-one Photoredox: NaSO₂CF₂H, V-COF-AN-BT, Visible LightDMSO, rt, O₂91[5]
Difluoromethylation of Aryl Halides

Cross-coupling reactions offer a reliable method for the introduction of the difluoromethyl group onto aromatic rings, starting from readily available aryl halides.

SubstrateReagent/MethodCatalyst/ActivatorReaction ConditionsYield (%)Reference
4-Iodoacetophenone Nucleophilic: TMSCF₂HCuI, CsFDMF, 100 °C95[6]
Ethyl 2-iodobenzoate Nucleophilic: (DMPU)₂Zn(CF₂H)₂CuIDMPU, 60 °C90[7]
1-Iodo-4-nitrobenzene Nucleophilic: TMSCF₂HCuI, CsFDMF, 100 °C89[6]
Difluoromethylation of Carbonyl Compounds

Nucleophilic difluoromethylating agents are commonly employed for the derivatization of aldehydes and ketones, leading to the formation of difluoromethylated alcohols.

SubstrateReagent/MethodActivator/SolventReaction ConditionsYield (%)Reference
Benzaldehyde Nucleophilic: TMSCF₂HSchwesinger's superbase / THFrt99[8]
4-Methoxybenzaldehyde Nucleophilic: TMSCF₂HCsF / DMFrt91
Acetophenone Nucleophilic: TMSCF₂HSchwesinger's superbase / THFrt95[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for key difluoromethylation reactions.

Protocol 1: Radical C-H Difluoromethylation of Caffeine using Zn(SO₂CF₂H)₂ (DFMS)

To a solution of caffeine (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and water is added Zn(SO₂CF₂H)₂ (DFMS, 2.0 equiv). The mixture is stirred at room temperature, and tert-butyl hydroperoxide (3.0 equiv) is added portionwise over 10 minutes. The reaction is stirred at 23 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethylated caffeine.[3]

Protocol 2: Photoredox C-H Difluoromethylation of Quinoxalin-2(1H)-one

In a reaction vial, quinoxalin-2(1H)-one (0.2 mmol), sodium difluoromethanesulfinate (NaSO₂CF₂H, 0.4 mmol), and Rose Bengal (2 mol%) are dissolved in DMSO (1 mL). The vial is sealed and the mixture is irradiated with two 3 W green LEDs at room temperature with stirring. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the difluoromethylated product.[4]

Protocol 3: Copper-Catalyzed Difluoromethylation of an Aryl Iodide with TMSCF₂H

An oven-dried reaction tube is charged with CuI (1.0 equiv), CsF (3.0 equiv), and the aryl iodide (0.5 mmol). The tube is evacuated and backfilled with argon. DMF and (trifluoromethyl)trimethylsilane (TMSCF₂H, 5.0 equiv) are added via syringe. The reaction mixture is stirred at 100 °C until the starting material is consumed as indicated by GC-MS analysis. The reaction is then cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.[6]

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms of these reactions is key to optimizing conditions and expanding their scope. The following diagrams, generated using Graphviz, illustrate the proposed pathways for major classes of difluoromethylation reactions.

radical_difluoromethylation Radical C-H Difluoromethylation Workflow cluster_initiation Initiation cluster_propagation Propagation DFMS Zn(SO₂CF₂H)₂ (DFMS) CF2H_radical •CF₂H Radical DFMS->CF2H_radical SET Oxidant Oxidant (e.g., tBuOOH) Oxidant->DFMS Heteroarene Heteroarene (Ar-H) CF2H_radical->Heteroarene Radical_Adduct [Ar(H)-CF₂H]• Heteroarene->Radical_Adduct Radical Addition Product Difluoromethylated Heteroarene (Ar-CF₂H) Radical_Adduct->Product Oxidation & Deprotonation

Caption: Radical C-H difluoromethylation using DFMS.

copper_catalyzed_difluoromethylation Copper-Catalyzed Difluoromethylation Cycle CuI Cu(I) Catalyst CuCF2H [Cu-CF₂H] CuI->CuCF2H Transmetalation TMSCF2H TMSCF₂H TMSCF2H->CuI CuIII_intermediate Ar-Cu(III)-CF₂H CuCF2H->CuIII_intermediate Oxidative Addition ArI Aryl Iodide (Ar-I) ArI->CuCF2H Product Ar-CF₂H CuIII_intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Copper-catalyzed cross-coupling mechanism.

photoredox_difluoromethylation Photoredox-Mediated Difluoromethylation Workflow cluster_photocycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation & Product Formation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC•+ PC_excited->PC_oxidized SET CF2H_source CF₂H Radical Source (e.g., NaSO₂CF₂H) PC_excited->CF2H_source PC_oxidized->PC Regeneration CF2H_radical •CF₂H CF2H_source->CF2H_radical Reduction Arene Arene (Ar-H) CF2H_radical->Arene Addition Radical_adduct [Ar(H)-CF₂H]• Arene->Radical_adduct Product Ar-CF₂H Radical_adduct->Product Oxidation

Caption: General workflow for photoredox difluoromethylation.

References

A Comparative Guide to the Validation of 2,2-Difluoroacetophenone Reaction Products: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of reaction products is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of products derived from 2,2-difluoroacetophenone, a valuable building block in the synthesis of fluorinated molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. As such, robust analytical methods are crucial to confirm the structure and purity of fluorinated compounds. This guide focuses on the validation of reaction products of this compound, offering a detailed comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique for product validation depends on a variety of factors, including the need for detailed structural information, sensitivity, sample throughput, and cost. While NMR spectroscopy excels in providing comprehensive structural elucidation, other techniques such as mass spectrometry (MS), high-performance liquid chromatography (HPLC), and infrared (IR) spectroscopy offer complementary advantages.

Analytical TechniqueStrengthsWeaknessesBest Suited For
NMR Spectroscopy - Unambiguous structure determination- Detailed information on molecular connectivity and stereochemistry- Non-destructive- Quantitative analysis without the need for specific reference standards for each compound[1][2]- Relatively low sensitivity compared to MS- Higher equipment and maintenance costs- Can be time-consuming for complex mixtures- Definitive identification of new compounds- Conformational analysis- Isomer differentiation- Quantitative analysis of major components
Mass Spectrometry - Extremely high sensitivity (picogram to femtogram levels)- Provides accurate molecular weight information- Can be coupled with chromatography (e.g., GC-MS, LC-MS) for complex mixture analysis- Isomer differentiation can be challenging without fragmentation studies- Ionization process can sometimes lead to molecular rearrangement or degradation- Quantification can be less straightforward than HPLC-UV- Detection of trace impurities and byproducts- Confirmation of molecular weight- High-throughput screening
HPLC-UV - High precision and accuracy for quantitative analysis- High sample throughput- Well-established for purity analysis and quality control- Does not provide detailed structural information on its own- Requires a chromophore for UV detection- Method development can be time-consuming- Purity determination and quantification of known compounds- Routine quality control- Separation of complex mixtures
IR Spectroscopy - Fast and non-destructive- Provides information about the presence of specific functional groups- Provides limited structural information for complex molecules- Generally not suitable for quantification- Rapid confirmation of the presence or absence of key functional groups (e.g., C=O, C-F)

NMR Spectroscopy for the Validation of this compound Reaction Products

NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the unambiguous characterization of reaction products of this compound. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap and provides high sensitivity to the local electronic environment.[3]

Case Study 1: Formation of Aryl Difluoromethyl Ethers

A key reaction involving a derivative of this compound is the use of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor to synthesize aryl difluoromethyl ethers.[3] The validation of the resulting products relies heavily on multinuclear NMR data.

Table 1: NMR Data for 1-(Difluoromethoxy)naphthalene [3]

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)MultiplicityAssignment
¹H 6.6573.9t-OCHF₂
7.187.5dAr-H
7.407.5tAr-H
7.544.3tAr-H
7.698.2dAr-H
7.854.4tAr-H
8.185.0tAr-H
¹³C 113.7-sAr-C
116.6257.3t-OCHF₂
121.6-sAr-C
125.3-sAr-C
125.4-sAr-C
126.5-sAr-C
126.6-sAr-C
126.9-sAr-C
127.8-sAr-C
134.7-sAr-C
147.5-sAr-C-O
¹⁹F -79.872.5d-OCHF₂

The characteristic triplet in the ¹H NMR spectrum for the -OCHF₂ proton and the corresponding doublet in the ¹⁹F NMR spectrum, along with the large one-bond C-F coupling constant in the ¹³C NMR spectrum, provide conclusive evidence for the formation of the difluoromethyl ether.

Case Study 2: Nucleophilic Addition to the Carbonyl Group

The carbonyl group of this compound is susceptible to nucleophilic attack. For instance, reaction with a difluoromethyl source can yield a difluoromethylated alcohol. The NMR data for 2,2-difluoro-1-phenylethanol, a product of the nucleophilic difluoromethylation of benzaldehyde, provides a model for the type of spectroscopic signatures to expect.[4]

Table 2: NMR Data for 2,2-Difluoro-1-phenylethanol [4]

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)MultiplicityAssignment
¹H 2.44-br-OH
4.8210.5, 4.8tdPh-CH(OH)-
5.7756.4, 4.8td-CHF₂
7.41-mAr-H
¹³C 73.620.0tPh-CH(OH)-
115.8245.9t-CHF₂
127.1-sAr-C
128.6-sAr-C
129.0-sAr-C
135.83.7tAr-C (ipso)
¹⁹F -127.8284.8, 56.5, 9.9ddd-CHF₂
-128.3284.8, 56.5, 11ddd-CHF₂

The complex splitting pattern of the fluorines in the ¹⁹F NMR spectrum, coupled with the characteristic triplet of triplets for the methine proton adjacent to the CF₂ group in the ¹H NMR, are key indicators of the product's structure.

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to note include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to elucidate the molecular structure. For complex structures, two-dimensional NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for validating this compound reaction products, comparing the NMR-centric approach with a multi-technique approach.

Validation_Workflow cluster_NMR NMR-Centric Validation cluster_Multi Multi-Technique Validation start_nmr Purified Product nmr_acq ¹H, ¹³C, ¹⁹F NMR Acquisition start_nmr->nmr_acq nmr_analysis Spectral Analysis (δ, J, Integration) nmr_acq->nmr_analysis structure_confirm_nmr Structure Confirmed nmr_analysis->structure_confirm_nmr Unambiguous structure_unclear_nmr Structure Ambiguous nmr_analysis->structure_unclear_nmr Ambiguous start_multi Purified Product ms Mass Spectrometry (Molecular Weight) start_multi->ms ir IR Spectroscopy (Functional Groups) start_multi->ir hplc HPLC (Purity) start_multi->hplc nmr_multi NMR Spectroscopy (Detailed Structure) start_multi->nmr_multi data_integration Data Integration and Interpretation ms->data_integration ir->data_integration hplc->data_integration nmr_multi->data_integration structure_confirm_multi Structure Validated data_integration->structure_confirm_multi

Caption: Workflow comparison for product validation.

The diagram illustrates two approaches to validating the reaction products of this compound. The NMR-centric workflow on the left highlights the power of multinuclear NMR to directly confirm a molecular structure. The multi-technique workflow on the right demonstrates how complementary data from mass spectrometry, IR spectroscopy, and HPLC can be integrated with NMR data for a comprehensive validation, which is often required in regulated environments.

Conclusion

NMR spectroscopy stands out as the most powerful standalone technique for the definitive structural validation of this compound reaction products. Its ability to provide detailed information on the molecular framework is unparalleled. However, a comprehensive validation strategy, particularly in a drug development setting, often benefits from the integration of complementary techniques. Mass spectrometry provides highly sensitive detection of the molecular ion and impurities, HPLC offers robust quantification of purity, and IR spectroscopy gives a quick check of functional groups. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical workflow to ensure the quality and integrity of their synthesized fluorinated compounds.

References

A Comparative Guide to the Reactivity of Acetophenone and 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of acetophenone and its fluorinated analog, 2,2-difluoroacetophenone. The introduction of two fluorine atoms on the α-carbon significantly alters the electronic properties of the molecule, leading to notable differences in reactivity, particularly concerning the carbonyl group and the α-proton. This comparison is supported by established chemical principles and available experimental data.

Executive Summary

This compound generally exhibits higher reactivity towards nucleophiles and demonstrates increased acidity of its α-proton compared to acetophenone. This enhanced reactivity is primarily attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon and stabilizes the conjugate base formed upon deprotonation of the α-proton.

Data Presentation

The following table summarizes the key physicochemical properties and reactivity trends of acetophenone and this compound.

PropertyAcetophenoneThis compoundReference
Molecular Formula C₈H₈OC₈H₆F₂ON/A
Molecular Weight 120.15 g/mol 156.13 g/mol N/A
Appearance Colorless to yellowish liquid or crystalsLiquid[1]
Boiling Point 202 °C80-81 °C / 25 mmHg[2]
Density 1.03 g/mL1.234 g/mL at 25 °C[2]
pKa of α-proton ~19-20Significantly lower than acetophenone (exact value not readily available in literature, but acidity is markedly increased due to the inductive effect of two fluorine atoms)[3][4][5]
Reactivity Towards Nucleophiles ModerateHigh[6]
Reduction (e.g., with NaBH₄) Readily reducedExpected to be faster than acetophenone[7]

Reactivity Comparison

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in this compound is significantly more electrophilic than in acetophenone. The two fluorine atoms inductively withdraw electron density from the α-carbon, which in turn withdraws electron density from the adjacent carbonyl carbon. This increased partial positive charge on the carbonyl carbon of this compound makes it a more favorable target for nucleophilic attack.

This enhanced reactivity is observed in various nucleophilic addition reactions, including reductions and additions of organometallic reagents. For instance, the reduction of trifluoroacetophenone is known to be more facile than that of acetophenone, a trend that can be extrapolated to this compound.[8]

G cluster_0 Acetophenone cluster_1 This compound C=O C=O δ- δ- C=O->δ- δ+ δ+ C=O->δ+ Increased Electrophilicity Increased Electrophilicity Me CH₃ Me->C=O Slightly electron-donating (hyperconjugation) Ph Phenyl Ph->C=O Resonance and inductive effects C=O_F C=O δδ- δ- C=O_F->δδ- δδ+ δδ+ C=O_F->δδ+ C=O_F->Increased Electrophilicity Higher Reactivity with Nucleophiles CF2H CHF₂ CF2H->C=O_F Strongly electron-withdrawing (inductive effect -I) Ph_F Phenyl Ph_F->C=O_F Resonance and inductive effects

Electronic effects on the carbonyl group.
Acidity of the α-Proton and Enolate Formation

This enhanced acidity means that this compound can be deprotonated by weaker bases compared to acetophenone, facilitating enolate formation and subsequent reactions such as alkylations and aldol-type condensations.

Comparison of α-proton acidity and enolate stability.

Experimental Protocols

Detailed methodologies for key reactions are provided below. Note that reaction conditions may require optimization depending on the specific substrate and desired outcome.

Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol. Due to the higher reactivity of this compound, the reaction is expected to proceed more rapidly and potentially at lower temperatures.

Protocol for Acetophenone Reduction: [7]

  • Preparation: Dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol in a beaker with stirring.

  • Addition of Ketone: In a separate conical flask, weigh 4.0 g of acetophenone. Prepare an ice bath.

  • Reaction: Add the acetophenone dropwise to the sodium borohydride solution while maintaining the reaction temperature between 30-50°C by controlling the rate of addition and using the ice bath.

  • Completion: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.

  • Workup: Carefully add approximately 4 mL of 3M hydrochloric acid to the reaction mixture to quench excess sodium borohydride. Heat the mixture to boiling until it separates into two layers. Cool the mixture in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel, add 7 mL of diethyl ether, and dissolve any precipitate with water. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the ether extracts, wash with an equal volume of water, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator to obtain the product, 1-phenylethanol.

Considerations for this compound: A similar protocol can be followed, but the reaction should be monitored closely (e.g., by TLC) as it is expected to be faster. It may be necessary to maintain a lower reaction temperature to control the reaction rate.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. The higher electrophilicity of the carbonyl carbon in this compound suggests a more vigorous reaction compared to acetophenone.

General Protocol for Grignard Reaction with a Ketone:

  • Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of the corresponding aryl or alkyl halide (1 equivalent) in anhydrous THF. Add a small portion of the halide solution to initiate the reaction, then add the remainder dropwise to maintain a steady reflux. After addition, stir the mixture at room temperature for 1-2 hours.

  • Addition of Ketone: Dissolve the ketone (acetophenone or this compound, 1 equivalent) in anhydrous diethyl ether or THF in a separate flask.

  • Reaction: Cool the Grignard reagent in an ice bath. Slowly add the ketone solution to the Grignard reagent dropwise. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from ketones. The increased electrophilicity of this compound should facilitate its reaction with a phosphonium ylide.

General Protocol for Wittig Reaction:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) dropwise. Stir the resulting mixture until the ylide is formed (typically indicated by a color change).

  • Addition of Ketone: Dissolve the ketone (acetophenone or this compound, 1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether or another suitable organic solvent.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.

G General Experimental Workflow for Carbonyl Reactions start Start with Ketone (Acetophenone or this compound) reagent_prep Prepare Reagent (e.g., NaBH₄ solution, Grignard reagent, Ylide) reaction Combine Ketone and Reagent (Control Temperature) start->reaction reagent_prep->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying isolation Isolate Product (Solvent Removal) drying->isolation purification Purify Product (e.g., Column Chromatography, Recrystallization) isolation->purification end Characterize Product purification->end

A generalized experimental workflow.

Conclusion

The presence of two fluorine atoms on the α-carbon of this compound dramatically increases its reactivity compared to acetophenone. This is manifested in a more electrophilic carbonyl carbon, leading to faster rates of nucleophilic addition, and a more acidic α-proton, facilitating enolate formation. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the chemical behavior of fluorinated pharmaceuticals and other advanced materials. Researchers should anticipate the need for more controlled reaction conditions, such as lower temperatures and careful monitoring, when working with the more reactive this compound.

References

2,2-Difluoroacetophenone Derivatives: A Safer and More Efficient Gateway to Fluorinated Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of pharmaceutical and agrochemical development, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can dramatically enhance a compound's metabolic stability, bioavailability, and binding affinity. However, traditional fluorinating agents often pose significant handling and safety challenges. This guide provides a comprehensive comparison of 2,2-difluoroacetophenone derivatives, primarily 2-chloro-2,2-difluoroacetophenone, with conventional fluorinating agents, supported by experimental data, detailed protocols, and mechanistic insights.

A key advantage of using 2-chloro-2,2-difluoroacetophenone lies in its role as a precursor to difluorocarbene (:CF₂), a versatile intermediate for introducing the valuable difluoromethyl (-CF₂H) and difluoromethoxy (-OCF₂H) moieties. This approach offers a safer and more environmentally benign alternative to traditional methods that often rely on hazardous and ozone-depleting substances.

Performance Comparison: A Clear Advantage in Difluoromethylation

The primary application where 2-chloro-2,2-difluoroacetophenone excels is in the difluoromethylation of phenols to form aryl difluoromethyl ethers. This transformation is crucial for the synthesis of many bioactive molecules.[1] Traditionally, this has been accomplished using reagents like chlorodifluoromethane (CHClF₂, Freon-22), an ozone-depleting substance, or other methods that are often low-yielding or require harsh conditions.[1]

2-Chloro-2,2-difluoroacetophenone, in contrast, is a readily handleable liquid that, in the presence of a base, efficiently generates difluorocarbene for in situ reaction with phenols. This method is not only more environmentally friendly but also demonstrates high yields across a range of substrates.

Table 1: Comparative Yields for the Difluoromethylation of Phenols
Phenol SubstrateYield with 2-Chloro-2,2-difluoroacetophenone (%)[1]Traditional Method (e.g., CHClF₂) Yields
4-Hydroxyacetophenone85Often lower and require high pressure
4-Bromophenol82Variable, risk of side reactions
3-Iodophenol78Can be problematic with sensitive groups
4-Nitrophenol75Good yields, but reagent is hazardous
2-Naphthol90Generally efficient but with safety concerns

Yields with traditional methods are generalized due to variability in reported conditions and reagents. The data for 2-chloro-2,2-difluoroacetophenone is from a specific study for consistent comparison.

Unveiling the Mechanism: The In Situ Generation of Difluorocarbene

The efficacy of 2-chloro-2,2-difluoroacetophenone as a difluoromethylating agent stems from its ability to generate difluorocarbene under relatively mild basic conditions. This in situ generation minimizes the handling of a highly reactive and potentially hazardous intermediate.

The reaction is initiated by the attack of a hydroxide ion on the carbonyl group of 2-chloro-2,2-difluoroacetophenone. This is followed by the elimination of a chloride ion and the fragmentation of the molecule to produce difluorocarbene, which is then trapped by a nucleophile, such as a phenoxide ion.

G cluster_0 Generation of Difluorocarbene cluster_1 Trapping of Difluorocarbene 2_chloro 2-Chloro-2,2-difluoroacetophenone intermediate Tetrahedral Intermediate 2_chloro->intermediate + OH⁻ hydroxide Hydroxide (OH⁻) difluorocarbene Difluorocarbene (:CF₂) intermediate->difluorocarbene Elimination byproduct1 Benzoic Acid intermediate->byproduct1 byproduct2 Chloride Ion (Cl⁻) intermediate->byproduct2 phenol Phenol (ArOH) phenoxide Phenoxide (ArO⁻) phenol->phenoxide + Base product Aryl Difluoromethyl Ether (ArOCF₂H) phenoxide->product + :CF₂ base Base proton_source Proton Source (H⁺)

Figure 1: Mechanism of phenol difluoromethylation using 2-chloro-2,2-difluoroacetophenone.

Traditional Fluorinating Agents: A Brief Overview

To appreciate the advantages of this compound derivatives, it is essential to understand the landscape of traditional fluorinating agents. These are broadly categorized into electrophilic and nucleophilic reagents.

  • Electrophilic Fluorinating Agents: These reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), deliver an electrophilic fluorine atom ("F⁺"). They are widely used for the fluorination of electron-rich substrates like enolates, silyl enol ethers, and activated aromatic rings. While effective, they can be expensive and generate significant waste.

  • Nucleophilic Fluorinating Agents: These reagents, including diethylaminosulfur trifluoride (DAST) and its less hazardous analogues (Deoxo-Fluor®), provide a nucleophilic fluoride ion ("F⁻"). They are primarily used for the deoxofluorination of alcohols and carbonyl compounds. DAST, in particular, is known for its thermal instability and potential to undergo explosive decomposition at elevated temperatures.

Table 2: General Comparison of Fluorinating Agents
Reagent ClassExample(s)Typical ApplicationsKey AdvantagesKey Disadvantages
Acetophenone Derivative 2-Chloro-2,2-difluoroacetophenoneDifluoromethylation of phenolsNon-ODS, high yields, good functional group tolerancePrimarily for difluoromethylation
Electrophilic N-F Selectfluor®, NFSIα-Fluorination of carbonyls, fluorination of aromaticsSolid, relatively stable, commercially availableExpensive, generates stoichiometric byproducts
Nucleophilic Deoxyfluorination DAST, Deoxo-Fluor®Conversion of alcohols to alkyl fluoridesEffective for deoxofluorinationDAST is thermally unstable, can be hazardous

Experimental Protocols

Protocol 1: Difluoromethylation of 4-Hydroxyacetophenone using 2-Chloro-2,2-difluoroacetophenone

Materials:

  • 4-Hydroxyacetophenone

  • 2-Chloro-2,2-difluoroacetophenone

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), acetonitrile, and water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chloro-2,2-difluoroacetophenone (1.5 eq) to the reaction mixture.

  • Attach a condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)acetophenone.

Protocol 2: α-Fluorination of a β-Ketoester using NFSI (A Traditional Electrophilic Agent)

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in acetonitrile.

  • Add sodium carbonate (1.5 eq) to the solution.

  • Add NFSI (1.2 eq) portion-wise to the stirred mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the α-fluoro-β-ketoester.

Workflow and Logical Advantages

The use of 2-chloro-2,2-difluoroacetophenone offers a more streamlined and environmentally conscious workflow compared to traditional methods for introducing the -OCF₂H group.

G cluster_0 Workflow with 2-Chloro-2,2-difluoroacetophenone cluster_1 Traditional Workflow (e.g., using Freon-22) cluster_2 Logical Advantages start1 Start with Phenol step1_1 One-pot reaction with 2-chloro-2,2-difluoroacetophenone and base start1->step1_1 product1 Aryl Difluoromethyl Ether step1_1->product1 advantage1 Avoids Ozone-Depleting Substances step1_1->advantage1 advantage2 Milder Reaction Conditions step1_1->advantage2 advantage3 High Yields and Good Substrate Scope step1_1->advantage3 advantage4 Readily Available and Handleable Reagent step1_1->advantage4 start2 Start with Phenol step2_1 Reaction with hazardous, ozone-depleting gas (CHClF₂) under pressure start2->step2_1 product2 Aryl Difluoromethyl Ether step2_1->product2 conclusion Safer, Greener, and More Efficient Synthesis advantage1->conclusion advantage2->conclusion advantage3->conclusion advantage4->conclusion

Figure 2: Workflow comparison and logical advantages.

Conclusion

While traditional fluorinating agents like Selectfluor®, NFSI, and DAST remain indispensable tools for a wide array of transformations, 2-chloro-2,2-difluoroacetophenone presents a compelling and superior alternative for the specific, yet highly important, task of difluoromethylating phenols. Its advantages in terms of safety, environmental impact, operational simplicity, and high efficiency make it an invaluable reagent for researchers in drug discovery and development. As the demand for complex fluorinated molecules continues to grow, the adoption of such innovative and sustainable methodologies will be crucial for the advancement of chemical synthesis.

References

A Comparative Guide to 2,2-Difluoroacetophenone and 2-Chloro-2,2-difluoroacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorination chemistry, the introduction of the difluoromethyl group (CHF₂) into organic molecules is a critical strategy for modulating their physicochemical and biological properties. This guide provides an objective comparison of two key reagents in this field: 2,2-difluoroacetophenone and 2-chloro-2,2-difluoroacetophenone. We will delve into their synthesis, reactivity, and applications, supported by experimental data to inform your selection of the optimal reagent for your synthetic needs.

At a Glance: Key Differences and Applications

FeatureThis compound2-Chloro-2,2-difluoroacetophenone
Primary Application Source of a difluoromethyl group for C-C bond formation, particularly in the synthesis of difluoromethylated arenes.[1]Precursor to difluorocarbene (:CF₂) for the difluoromethylation of heteroatoms, especially phenols to form aryl difluoromethyl ethers.[2][3]
Key Reactive Intermediate Enol or enolateDifluorocarbene
Typical Reaction Partners Aryl chlorides and bromides (in Pd-catalyzed reactions).[1]Phenols, thiophenols, and other nucleophiles.[2][3]
Environmental Profile Synthesis can involve standard organic transformations.Can be synthesized from non-ozone-depleting substances (non-ODS), offering an environmentally friendlier alternative to traditional difluorocarbene precursors like Freon-22.[2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these reagents is fundamental to their effective use in the laboratory.

PropertyThis compound2-Chloro-2,2-difluoroacetophenone
Molecular Formula C₈H₆F₂OC₈H₅ClF₂O
Molecular Weight 156.13 g/mol [2][4][5]190.57 g/mol [1][6][7]
CAS Number 395-01-7[2][4][5]384-67-8[6][7]
Appearance Liquid[2][4]Liquid[6][7]
Density ~1.180 g/mL[2][4]~1.293 g/mL at 25 °C[6]
Boiling Point Not readily available94-96 °C at 35 mmHg[6][7]
Refractive Index Not readily availablen20/D ~1.497[6]

Synthesis of the Reagents

The accessibility and synthesis route of a reagent are crucial considerations for its practical application.

Synthesis of this compound

The synthesis of this compound is less commonly detailed in the literature compared to its chlorinated counterpart. However, general methods for the synthesis of α,α-difluoroketones can be employed. One common approach involves the fluorination of a suitable precursor, such as a 1,3-diketone, followed by further transformations.

Synthesis of 2-Chloro-2,2-difluoroacetophenone

A notable and environmentally conscious synthesis of 2-chloro-2,2-difluoroacetophenone starts from 2,2,2-trifluoroacetophenone, a non-ozone-depleting substance.[2][3] This method proceeds via a 2,2-difluoro enol silyl ether intermediate.[2][3]

2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone 2,2-Difluoro enol silyl ether 2,2-Difluoro enol silyl ether 2,2,2-Trifluoroacetophenone->2,2-Difluoro enol silyl ether Mg, TMSCl 2-Chloro-2,2-difluoroacetophenone 2-Chloro-2,2-difluoroacetophenone 2,2-Difluoro enol silyl ether->2-Chloro-2,2-difluoroacetophenone Cl₂

Synthesis of 2-Chloro-2,2-difluoroacetophenone.

Comparative Performance in Synthesis

2-Chloro-2,2-difluoroacetophenone as a Difluorocarbene Precursor

The primary and most well-documented application of 2-chloro-2,2-difluoroacetophenone is as a precursor to difluorocarbene (:CF₂) for the difluoromethylation of phenols to furnish aryl difluoromethyl ethers.[2][3] This reaction is typically carried out under basic conditions. The generation of difluorocarbene is a key step in the reaction mechanism.

cluster_0 Difluorocarbene Generation cluster_1 Difluoromethylation 2-Chloro-2,2-difluoroacetophenone 2-Chloro-2,2-difluoroacetophenone Difluorocarbene (:CF₂) Difluorocarbene (:CF₂) 2-Chloro-2,2-difluoroacetophenone->Difluorocarbene (:CF₂) Base (e.g., KOH) Phenoxide Phenoxide Phenol Phenol Phenol->Phenoxide Base Aryl Difluoromethyl Ether Aryl Difluoromethyl Ether Phenoxide->Aryl Difluoromethyl Ether :CF₂, H⁺ source

Difluoromethylation of Phenols.

Experimental Data for Difluoromethylation of Phenols using 2-Chloro-2,2-difluoroacetophenone

The following table summarizes the yields for the difluoromethylation of various phenol derivatives using 2-chloro-2,2-difluoroacetophenone in the presence of potassium hydroxide.[2]

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl difluoromethyl ether75
24-Methoxyphenol4-Methoxyphenyl difluoromethyl ether82
34-Chlorophenol4-Chlorophenyl difluoromethyl ether78
44-Bromophenol4-Bromophenyl difluoromethyl ether76
54-Iodophenol4-Iodophenyl difluoromethyl ether72
64-Cyanophenol4-Cyanophenyl difluoromethyl ether65
74-Nitrophenol4-Nitrophenyl difluoromethyl ether55
82-Naphthol2-Naphthyl difluoromethyl ether85
This compound in C-C Bond Formation

This compound is utilized in the synthesis of difluoromethylated arenes through palladium-catalyzed α-arylation reactions with aryl bromides and chlorides.[1] This transformation allows for the direct formation of a C-C bond to the difluoromethylated carbon.

This compound This compound Difluoromethylated Arene Difluoromethylated Arene This compound->Difluoromethylated Arene Aryl Halide, Pd Catalyst, Base

Synthesis of Difluoromethylated Arenes.

Due to the lack of directly comparable experimental data, a quantitative comparison of yields and reaction conditions for the same transformation is not possible. However, the distinct applications highlight their complementary roles in synthetic chemistry.

Other Synthetic Applications

Beyond their primary applications, both reagents participate in other important organic transformations.

  • Baylis-Hillman Reaction: 2-Chloro-2,2-difluoroacetophenone can act as a precursor in the Baylis-Hillman reaction to obtain chlorodifluoromethyl-containing products.

  • Reformatsky Reaction: While less common, α-halo ketones can be employed in Reformatsky-type reactions. For instance, indium-mediated Reformatsky reactions of iododifluoro ketones with aldehydes have been reported to produce α,α-difluoro-β-hydroxyketones.

Experimental Protocols

General Procedure for the Difluoromethylation of Phenols using 2-Chloro-2,2-difluoroacetophenone[2]

Materials:

  • Phenol derivative (1.0 mmol)

  • 2-Chloro-2,2-difluoroacetophenone (1.5 mmol)

  • Potassium hydroxide (30 wt% in H₂O, 4 mL)

  • Acetonitrile (4 mL)

  • Pressure tube

Procedure:

  • To a pressure tube, add the phenol derivative (1.0 mmol), acetonitrile (4 mL), and aqueous potassium hydroxide solution (4 mL).

  • Cool the mixture to -78 °C and add 2-chloro-2,2-difluoroacetophenone (1.5 mmol).

  • Seal the pressure tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) for 4 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding aryl difluoromethyl ether.

Synthesis of 2-Chloro-2,2-difluoroacetophenone from 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene[3]

Materials:

  • 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene (25 mmol)

  • Dichloromethane (CH₂Cl₂) (60 mL)

  • N-chlorosuccinimide (NCS) (30 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, 2.0 mL)

Procedure:

  • In a round-bottom flask, dissolve 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (25 mmol) and N-chlorosuccinimide (30 mmol) in dichloromethane (60 mL).

  • Add tetrabutylammonium fluoride solution (2.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by ¹⁹F NMR.

  • Upon completion, remove the solvent under vacuum.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-2,2-difluoroacetophenone as a colorless liquid (yield: 68%).

Conclusion

Both this compound and 2-chloro-2,2-difluoroacetophenone are valuable reagents for the introduction of the difluoromethyl moiety into organic molecules. Their synthetic utility, however, is distinct and complementary.

  • 2-Chloro-2,2-difluoroacetophenone is the reagent of choice for the difluoromethylation of heteroatoms , particularly phenols, via a difluorocarbene intermediate. Its synthesis from non-ozone-depleting precursors is a significant advantage.

  • This compound serves as a key building block for the formation of C-C bonds to a difluoromethylated carbon, enabling the synthesis of difluoromethylated arenes.

The choice between these two reagents will ultimately depend on the specific synthetic transformation you aim to achieve. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision for your research and development endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. 2,2-Difluoroacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents a comparative analysis of these techniques with supporting data, and offers visualizations to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹⁹F qNMR for the analysis of this compound.

ParameterHPLC-UVGC-MS¹⁹F qNMR
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.05 µg/mL~1 ng/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~5 ng/mL~0.3 mg/mL
Sample Throughput HighModerateLow to Moderate
Selectivity Moderate to HighHighHigh
Cost per Sample LowHighModerate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the routine purity analysis of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers both high-resolution separation and structural identification of the analyte and its impurities.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • No derivatization is typically required for this compound.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Mass Range 40-400 amu

Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of this compound, while the mass spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

¹⁹F qNMR is a highly specific and accurate method for the purity determination of fluorinated compounds. It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard.

Instrumentation:

  • A high-resolution NMR spectrometer equipped with a fluorine probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., trifluorotoluene or 1,4-bis(trifluoromethyl)benzene) into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Parameters:

ParameterSetting
Pulse Program A standard 90° pulse-acquire sequence
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing nucleus (typically ≥ 30 s for quantitative accuracy)
Number of Scans 16-64 (depending on concentration)
Spectral Width Sufficient to cover the signals of both the analyte and the internal standard
Temperature 298 K

Data Analysis: The purity of the this compound is calculated by comparing the integral of its ¹⁹F signal with the integral of the known signal from the internal standard, taking into account the molecular weights and the number of fluorine atoms in both the analyte and the standard.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the different methods, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment Synthesized this compound Synthesized this compound Weighing & Dissolution Weighing & Dissolution Synthesized this compound->Weighing & Dissolution HPLC HPLC Weighing & Dissolution->HPLC Dilution & Filtration GCMS GCMS Weighing & Dissolution->GCMS Dilution qNMR qNMR Weighing & Dissolution->qNMR Addition of Internal Standard Chromatogram/Spectrum Chromatogram/Spectrum HPLC->Chromatogram/Spectrum GCMS->Chromatogram/Spectrum qNMR->Chromatogram/Spectrum Peak Integration & Identification Peak Integration & Identification Chromatogram/Spectrum->Peak Integration & Identification Purity Calculation Purity Calculation Peak Integration & Identification->Purity Calculation

Caption: Experimental workflow for the purity validation of this compound.

method_comparison cluster_methods Analytical Techniques cluster_attributes Performance Attributes Purity Assessment of this compound Purity Assessment of this compound HPLC HPLC-UV Purity Assessment of this compound->HPLC GCMS GC-MS Purity Assessment of this compound->GCMS qNMR ¹⁹F qNMR Purity Assessment of this compound->qNMR HPLC_attr HPLC-UV High Throughput Good for non-volatile impurities Lower Cost HPLC->HPLC_attr:head GCMS_attr GC-MS High Sensitivity & Selectivity Identifies volatile impurities Higher Cost GCMS->GCMS_attr:head qNMR_attr ¹⁹F qNMR Absolute Quantification High Specificity for Fluorinated Compounds No reference standard of analyte needed qNMR->qNMR_attr:head

Caption: Comparison of HPLC, GC-MS, and ¹⁹F qNMR for purity analysis.

Conclusion and Recommendations

The purity assessment of synthesized this compound can be effectively accomplished using HPLC, GC-MS, and ¹⁹F qNMR.

  • HPLC-UV is a robust and high-throughput method, making it well-suited for routine quality control in a production environment where the impurity profile is known.

  • GC-MS offers superior sensitivity and specificity, particularly for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It is an invaluable tool during process development and for troubleshooting.

  • ¹⁹F qNMR provides a highly accurate and precise method for absolute quantification without the need for a specific reference standard of this compound, relying instead on a certified fluorinated internal standard. This makes it an excellent primary or reference method for purity assignment.

For a comprehensive purity profile, a combination of these techniques is often recommended. For instance, HPLC or GC-MS can be used for routine screening of impurities, while ¹⁹F qNMR can be employed to provide a highly accurate and definitive purity value for a reference batch. The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available resources.

Spectroscopic Analysis for Structural Confirmation of 2,2-Difluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis for the structural confirmation of 2,2-difluoroacetophenone. Its spectral characteristics are objectively compared with two structural analogs, Acetophenone and 2-Fluoroacetophenone, supported by experimental data to highlight the distinct features imparted by fluorine substitution. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative Spectroscopic Data

The structural differences between this compound, acetophenone, and 2-fluoroacetophenone are clearly reflected in their respective spectroscopic data. The following tables summarize the key experimental values for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Note on this compound Data: Specific experimental spectra for this compound are not widely available in public databases. The data presented below is based on established spectroscopic principles and predicted values, clearly denoted as "Expected," to provide a basis for comparison and structural confirmation.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Key Couplings (Hz)
This compound (Expected) ~8.0-7.5 (m, 5H)(Expected) ~6.2 (t, 1H)(Expected) ²JH-F ≈ 55-60 Hz
Acetophenone 7.97 (m, 2H, ortho), 7.58 (m, 1H, para), 7.47 (m, 2H, meta)[1][2]2.62 (s, 3H)N/A
2-Fluoroacetophenone ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.2 (m, 2H)[3]2.65 (d, 3H)⁵JH-F ≈ 5 Hz (Through-space)[3]

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Aliphatic Carbon (ppm)Key Couplings (Hz)
This compound (Expected) ~188 (t)(Expected) ~135-128(Expected) ~115 (t)(Expected) ¹JC-F ≈ 240-250 Hz
Acetophenone 198.1137.1 (C-ipso), 133.0 (C-para), 128.5 (C-meta), 128.2 (C-ortho)[1]26.5N/A
2-Fluoroacetophenone ~195 (d)~162 (d, C-F), ~135-115~31 (d)¹JC-F ≈ 250 Hz, ⁴JC-F ≈ 7-8 Hz[3]

Table 3: ¹⁹F NMR Data Comparison (Solvent: CDCl₃, Reference: CFCl₃)

CompoundChemical Shift (ppm)MultiplicityKey Couplings (Hz)
This compound (Expected) ~ -100 to -120Doublet(Expected) ²JF-H ≈ 55-60 Hz
Acetophenone N/AN/AN/A
2-Fluoroacetophenone ~ -113MultipletN/A

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Expected) ~1710(Expected) ~1300-1100 (strong)(Expected) ~3100-3000(Expected) ~1600, 1450
Acetophenone ~1685 (strong)[4]N/A~3060[5]~1597, 1448
2-Fluoroacetophenone ~1690 (strong)[6]~1230 (strong)[6]~3070~1610, 1485

Table 5: Mass Spectrometry (EI-MS) Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound (Expected) 156(Expected) 105(Expected) 77 (C₆H₅⁺), 51 (CHF₂⁺)
Acetophenone 120[7]105[7]77 (C₆H₅⁺), 51 (C₄H₃⁺)[7]
2-Fluoroacetophenone 13812395 (C₆H₄F⁺)

Structural Confirmation of this compound

The combination of spectroscopic techniques provides definitive evidence for the structure of this compound.

  • ¹H NMR Spectroscopy: The most telling signal is the aliphatic proton of the -CHF₂ group, which is expected to appear as a triplet around 6.2 ppm. This triplet multiplicity arises from the coupling (²JH-F) with the two adjacent, chemically equivalent fluorine atoms. The aromatic region should integrate to five protons, confirming the monosubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon of the -CHF₂ group is expected to appear as a triplet due to the one-bond coupling (¹JC-F) with the two fluorine atoms. Similarly, the carbonyl carbon, being adjacent to the difluoromethyl group, will also likely appear as a triplet, albeit with a smaller coupling constant (²JC-F).

  • ¹⁹F NMR Spectroscopy: A single signal is expected for the two equivalent fluorine atoms. This signal should appear as a doublet, resulting from the coupling (²JF-H) to the single proton on the adjacent carbon.

  • Infrared Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹. Crucially, one or more strong bands between 1300 and 1100 cm⁻¹ would indicate the presence of C-F bonds. Standard absorptions for aromatic C-H and C=C bonds are also expected.

  • Mass Spectrometry: The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of C₈H₆F₂O. A prominent fragment ion at m/z 105 would result from the loss of the difluoromethyl radical (•CHF₂), yielding the stable benzoyl cation. Another key fragment at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), formed by the subsequent loss of carbon monoxide (CO) from the benzoyl cation.

Comparison with Alternatives

  • Acetophenone: The most significant difference is in the aliphatic region of the ¹H NMR spectrum, which shows a sharp singlet for the three methyl (-CH₃) protons at ~2.6 ppm, unlike the downfield triplet expected for the -CHF₂ proton. Its mass spectrum shows a molecular ion at m/z 120 and a base peak at m/z 105, resulting from the loss of a simple methyl radical (•CH₃).

  • 2-Fluoroacetophenone: This isomer introduces fluorine onto the aromatic ring. In ¹H NMR, the methyl group remains a singlet (or a narrow doublet due to through-space coupling) around 2.6 ppm. The aromatic region is more complex due to H-F coupling. The ¹⁹F NMR shows a signal characteristic of an aryl fluoride. Its mass spectrum has a molecular ion at m/z 138, and its fragmentation pattern is dominated by the loss of a methyl group to give a base peak at m/z 123 (fluorobenzoyl cation).

Experimental Protocols

The data cited in this guide are typically acquired using the following standard laboratory procedures:

  • NMR Spectroscopy:

    • Sample Preparation: 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

    • Data Acquisition: The spectrum is recorded on a 400 MHz or higher NMR spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, several hundred to thousands of scans may be necessary depending on the sample concentration. ¹⁹F NMR is a high-sensitivity nucleus and requires a number of scans similar to proton NMR.

    • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation (Liquid): A single drop of the neat liquid is placed on the surface of an ATR (Attenuated Total Reflectance) crystal, or placed between two KBr salt plates to create a thin film.

    • Background Scan: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

    • Sample Scan: The sample is scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

  • Electron Ionization Mass Spectrometry (EI-MS):

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, where it is vaporized.

    • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

    • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The logical process for confirming the structure of this compound using the described spectroscopic methods is outlined in the following diagram.

G Workflow for Spectroscopic Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation prep_nmr Dissolve in CDCl3 acq_nmr 1H, 13C, 19F NMR prep_nmr->acq_nmr prep_ir Prepare Neat Sample acq_ir FTIR Spectroscopy prep_ir->acq_ir prep_ms Prepare Dilute Solution for GC acq_ms EI-MS prep_ms->acq_ms ana_nmr Analyze Shifts, Multiplicity, Coupling Constants acq_nmr->ana_nmr ana_ir Identify Functional Group Frequencies acq_ir->ana_ir ana_ms Analyze M+ and Fragmentation Pattern acq_ms->ana_ms confirmation Structural Confirmation of This compound ana_nmr->confirmation ana_ir->confirmation ana_ms->confirmation

Caption: Logical workflow for the analysis of this compound.

References

A Comparative Guide to Difluoromethylation Protocols: Yields, Mechanisms, and Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the difluoromethyl (CF2H) group into organic molecules is a strategy of burgeoning importance in medicinal chemistry and drug development. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and binding affinity of drug candidates. Over the past decade, a diverse array of synthetic protocols has emerged for the installation of the CF2H group. This guide provides a comparative overview of the yields, substrate scope, and experimental procedures for four prominent classes of difluoromethylation reactions: Palladium-catalyzed, Copper-mediated, Photoredox-catalyzed, and Electrochemical methods.

Comparative Yields of Difluoromethylation Protocols

The efficiency of a given difluoromethylation protocol is highly dependent on the substrate, catalyst system, and difluoromethylating agent employed. The following table summarizes representative yields for various substrate classes under different catalytic conditions.

ProtocolSubstrate TypeReagentCatalyst/ConditionsProductYield (%)Reference
Palladium-Catalyzed Aryl ChlorideTMSCF₂HPd(dba)₂/BrettPhosDifluoromethylarene88[1]
Aryl BromideTMSCF₂HPd(PᵗBu₃)₂Difluoromethylarene78[1]
Aryl Boronic AcidICF₂H (ex situ)Pd CatalystDifluoromethylareneHigh[2]
Copper-Mediated Aryl Iodide(DMPU)₂Zn(CF₂H)₂CuIDifluoromethylarene75
Aryl IodideTMSCF₂HCuI/CsFDifluoromethylareneHigh[3][4]
Alkene(DMPU)₂Zn(CF₂H)₂CuCl/terpyCarbo-difluoromethylated alkaneGood[5][6]
Photoredox-Catalyzed Heteroarene (Quinoxalin-2(1H)-one)HCF₂SO₂NaRose Bengal/Green LEDsC-H Difluoromethylated Heteroarene87[7]
Heteroarene (General)HCF₂SO₂NaOrganic Photocatalyst/O₂C-H Difluoromethylated HeteroareneModerate to Excellent[7]
Heteroarene[¹⁸F]Difluoromethyl sulfonefac-[Ir(ppy)₃]/Blue LEDs[¹⁸F]Difluoromethylated Heteroarene18-58 (Radiochemical Yield)
Electrochemical EnamideHCF₂SO₂NaUndivided cell, Constant current(E)-Difluoromethylated Enamide29-80[3]
StyreneHCF₂SO₂NaUndivided cell, Constant currentHydroxydifluoromethylated Styrene23-86[3]
IndoleHCF₂SO₂NaCatalyst- and oxidant-freeC-2 Difluoromethylated IndoleModerate to Good

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed difluoromethylation strategies.

Palladium-Catalyzed Difluoromethylation of Aryl Chlorides

Method A: Pd(dba)₂/BrettPhos

To an oven-dried vial are added the aryl chloride (0.1 mmol, 1.0 equiv), Pd(dba)₂ (0.003 mmol, 3 mol %), BrettPhos (0.0045 mmol, 4.5 mol %), and CsF (0.2 mmol, 2.0 equiv). The vial is evacuated and backfilled with argon. Dioxane (0.3 mL) and TMSCF₂H (0.2 mmol, 2.0 equiv) are then added via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired difluoromethylated arene.[1]

Copper-Mediated Difluoromethylation of Aryl Iodides

A mixture of the aryl iodide (0.5 mmol), CuI (0.5 mmol, 1.0 equiv), and CsF (1.5 mmol, 3.0 equiv) is placed in a screw-cap vial. The vial is sealed and evacuated and backfilled with argon. N,N-Dimethylformamide (DMF, 1.0 mL) and TMSCF₂H (2.5 mmol, 5.0 equiv) are added. The reaction mixture is stirred at 120 °C for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[3][4]

Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles

In a vial, the heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (HCF₂SO₂Na, 0.4 mmol), and Rose Bengal (2 mol %) are dissolved in dimethyl sulfoxide (DMSO, 1 mL). The vial is sealed and the mixture is stirred under an air atmosphere while being irradiated with green LEDs (3 W) at room temperature for the specified time. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to give the difluoromethylated product.[7]

Electrochemical Difluoromethylation of Enamides

In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, the enamide (0.2 mmol, 1.0 equiv) and HCF₂SO₂Na (0.3 mmol, 1.5 equiv) are dissolved in a solvent mixture (e.g., acetone/H₂O). The electrolysis is carried out at a constant current of 10 mA at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the difluoromethylated product.[3]

Mechanistic Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental setups can aid in understanding these complex transformations.

Palladium_Catalytic_Cycle Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Pd(0)L Pd(0)L Pd(0)L->Oxidative\nAddition Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative\nAddition->Ar-Pd(II)L(X) Transmetalation Transmetalation Ar-Pd(II)L(X)->Transmetalation TMSCF2H TMSCF2H TMSCF2H->Transmetalation Ar-Pd(II)L(CF2H) Ar-Pd(II)L(CF2H) Transmetalation->Ar-Pd(II)L(CF2H) Reductive\nElimination Reductive Elimination Ar-Pd(II)L(CF2H)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-CF2H Ar-CF2H Reductive\nElimination->Ar-CF2H Photoredox_Catalysis_Workflow cluster_reaction_vessel Reaction Vessel Heteroarene Heteroarene Addition to\nHeteroarene Addition to Heteroarene Heteroarene->Addition to\nHeteroarene HCF2SO2Na HCF2SO2Na SET Single Electron Transfer HCF2SO2Na->SET Photocatalyst (PC) Photocatalyst (PC) Excited PC* Excited PC* Photocatalyst (PC)->Excited PC* Solvent (DMSO) Solvent (DMSO) Visible Light Visible Light Visible Light->Photocatalyst (PC) Excited PC*->SET Oxidation Oxidation Excited PC*->Oxidation Regenerates PC CF2H Radical CF2H Radical SET->CF2H Radical CF2H Radical->Addition to\nHeteroarene Difluoromethylated\nRadical Intermediate Difluoromethylated Radical Intermediate Addition to\nHeteroarene->Difluoromethylated\nRadical Intermediate Difluoromethylated\nRadical Intermediate->Oxidation Product Product Oxidation->Product O2 Radical Anion O2 Radical Anion Oxidation->O2 Radical Anion O2 O2 O2->Oxidation Electrochemical_Setup cluster_cell Undivided Electrochemical Cell cluster_mechanism Proposed Mechanism anode Anode (+) Carbon electrolyte Substrate (Enamide/Styrene) + HCF2SO2Na + Solvent anode->electrolyte cathode Cathode (-) Platinum cathode->electrolyte oxidation Anodic Oxidation of HCF2SO2Na power_supply Constant Current Power Supply power_supply->anode + power_supply->cathode - radical_formation Formation of CF2H Radical oxidation->radical_formation addition Radical Addition to Olefin radical_formation->addition intermediate Stabilized Alkyl Radical addition->intermediate final_step Further Reaction to Product intermediate->final_step product Difluoromethylated Product final_step->product

References

Unveiling the Potency of Fluorine: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Acetophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the bioactivity of fluorinated versus non-fluorinated acetophenone analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The introduction of fluorine into the molecular structure of acetophenone and its derivatives can dramatically alter their physicochemical properties, leading to enhanced biological activity. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide delves into the tangible effects of this "fluorine advantage" by presenting a comparative analysis of the anticancer and antibacterial activities of these compounds.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for a selection of fluorinated and non-fluorinated acetophenone analogs, primarily focusing on chalcones, which are derivatives of acetophenones. The data highlights the often-superior performance of the fluorinated compounds.

Compound ClassCompoundBioactivityTest SystemQuantitative Data (IC50/EC50/LC50)Non-Fluorinated Analog for ComparisonQuantitative Data (Non-Fluorinated)
α-Haloacetophenones Compound 24 (structure with halogen)Antibacterial (in vitro)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 0.09 mg/L[2]Thiodiazole copper (commercial control)-
Compound 24 (structure with halogen)Antibacterial (in vitro)Xanthomonas axonopodis pv. citri (Xac)EC50: 1.6 mg/L[2]Bismerthiazol (commercial control)-
Compound 19 (structure with halogen)NematicidalMeloidogyne incognitaLC50: 1.0 mg/L[2]Avermectin (positive control)-
Brominated Acetophenone Derivatives Compound 5cAnticancerMCF7 (Breast adenocarcinoma)IC50 < 10 µg/mL[3]--
Compound 5cAnticancerA549 (Alveolar adenocarcinoma)IC50: 11.80 ± 0.89 µg/mL[3]--
Compound 5cAnticancerCaco2 (Colorectal adenocarcinoma)IC50: 18.40 ± 4.70 µg/mL[3]--
Compound 5cAnticancerPC3 (Prostate adenocarcinoma)IC50 < 10 µg/mL[3]--
Fluorinated Chalcones 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone5-Lipoxygenase InhibitionRat basophilic leukemia-1 (RBL-1) cellsPotency comparable or better than lead[4]3,4-dihydroxychalcone (lead compound)-
α-Fluorinated chalcone 4cAnticancerSix human cancer cell linesIC50: 0.025–0.254 µM[5]--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated acetophenone analogs.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated acetophenone analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Antibacterial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[8]

Procedure:

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compounds (fluorinated and non-fluorinated acetophenone analogs) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at a specific temperature (usually 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Experimental Workflows

The biological activities of acetophenone analogs are often mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for evaluating bioactivity.

Caption: Simplified NF-κB Signaling Pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9][10] Many bioactive compounds, including acetophenone derivatives, exert their effects by modulating this pathway.[11]

G Start Start Compound_Synthesis Synthesize Fluorinated & Non-Fluorinated Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Bioactivity Assays (e.g., MTT, Disk Diffusion) Compound_Synthesis->In_Vitro_Screening Data_Analysis Determine IC50/MIC Compare Activities In_Vitro_Screening->Data_Analysis Mechanism_Study Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Data_Analysis->Mechanism_Study Promising Compounds Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Mechanism_Study->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental Workflow for Bioactivity Comparison.

This workflow outlines the systematic process of comparing the bioactivity of fluorinated and non-fluorinated acetophenone analogs, from synthesis to the identification of lead compounds for further development.

References

Safety Operating Guide

Proper Disposal of 2,2-Difluoroacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of 2,2-difluoroacetophenone, a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety & Hazard Information

This compound is a hazardous chemical that requires careful handling. It is a combustible liquid and can cause skin and serious eye irritation. Inhalation may lead to respiratory irritation.[1] All personnel handling this substance must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area or a chemical fume hood.

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 395-01-7
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Liquid
Flash Point 70 °C (158 °F)
Density 1.180 g/mL (approx.)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by federal and state hazardous waste regulations.[2][3] As a halogenated organic compound, it requires specific disposal procedures.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste streams containing this compound must be identified and treated as hazardous waste. This includes pure, unused chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4] Commingling of these waste streams can lead to improper disposal and increased disposal costs.

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition with a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." List all other components of the waste mixture with their approximate concentrations. Do not use chemical formulas or abbreviations.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

Regulatory Framework and Disposal Methodology

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[2][3] While this compound is not explicitly listed as a "P" or "U" hazardous waste, it may be classified as a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Furthermore, if it is a spent solvent, it could fall under the "F-listed" wastes for halogenated solvents.[5][6]

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[3] This process ensures the complete destruction of the compound and minimizes environmental impact.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start This compound Waste Generated Identify Identify as Halogenated Organic Waste Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Select Appropriate Labeled Waste Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Satellite Accumulation Area Collect->Store Request Request EHS Waste Pickup Store->Request Transport Transport to Licensed Hazardous Waste Facility Request->Transport Dispose Incinerate at High Temperature Transport->Dispose

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,2-difluoroacetophenone, a common reagent in pharmaceutical synthesis. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management.

Immediate Safety and Handling

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses that meet ANSI Z.87.1 standards.Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Disposable nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[3] Glove manufacturer's compatibility charts should be consulted for specific breakthrough times.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly to cover as much skin as possible.Protects against splashes and in the event of a fire.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects against spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) may be necessary.Prevents inhalation of vapors, which may cause respiratory irritation.

Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Storage:

  • Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Keep the container tightly closed.[2][5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[4][5]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[4]

  • Ventilate the area.

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[4]

First Aid Measures:

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse the affected areas with water. If skin irritation occurs, get medical help.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6][7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the standard procedure for using this compound in a laboratory setting.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment.

  • Dispensing:

    • Ground the container before transferring the liquid to prevent static electricity buildup.[5]

    • Use a clean, dry pipette or graduated cylinder to measure the required amount.

    • Keep the container of this compound closed when not in use.

  • Reaction:

    • Perform the reaction within the chemical fume hood.

    • Use explosion-proof electrical and ventilating equipment.[4][5]

    • Use non-sparking tools.[4][5]

  • Work-Up and Purification:

    • Conduct all post-reaction procedures, such as quenching, extraction, and purification, within the fume hood.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with this compound.

    • Wipe down the work surface of the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after handling.[2][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental and personnel safety.

  • Waste Classification: this compound is considered hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure:

    • Dispose of the waste through a licensed professional waste disposal service.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or in regular trash.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Chemical Fume Hood ppe->handling spill Spill Occurs handling->spill use Use in Experiment (Dispensing, Reaction, Work-up) handling->use spill_response Spill Response: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect in Labeled Container spill->spill_response Yes spill->use No waste_collection Collect Waste in Labeled Container (Unused chemical, contaminated items) spill_response->waste_collection decontaminate Decontaminate Work Area & Equipment use->decontaminate decontaminate->waste_collection disposal Dispose of Waste via Licensed Professional Service waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.